Product packaging for Zosyn(Cat. No.:CAS No. 157044-21-8)

Zosyn

Cat. No.: B234443
CAS No.: 157044-21-8
M. Wt: 839.8 g/mol
InChI Key: TUPFOYXHAYOHIB-YCAIQWGJSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Zosyn is the brand name for a combination antibacterial agent consisting of piperacillin sodium, an extended-spectrum penicillin, and tazobactam sodium, a beta-lactamase inhibitor . This combination is designed for research applications investigating bacterial resistance mechanisms. Piperacillin acts as the primary bactericidal agent by binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby inhibiting the final stage of peptidoglycan cross-linking and synthesis necessary for cell wall integrity . Tazobactam complements this activity by inactivating a wide range of beta-lactamase enzymes, including plasmid-mediated and chromosomal types, which are produced by many bacteria to confer resistance to penicillins and other beta-lactam antibiotics . This synergistic action makes this compound a valuable tool for scientific study against a broad spectrum of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including strains producing beta-lactamases . In a research context, its applications can include microbiological susceptibility testing, exploration of resistance patterns, and studies of pharmacokinetic/pharmacodynamic (PK/PD) relationships. The reformulated product includes stabilizing excipients, edetate disodium dihydrate (EDTA) and sodium citrate, which inhibit chemical degradation and particulate formation in solution, enhancing compatibility for experimental setups . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N9NaO12S2 B234443 Zosyn CAS No. 157044-21-8

Properties

CAS No.

157044-21-8

Molecular Formula

C33H38N9NaO12S2

Molecular Weight

839.8 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14-,15+,20-;7-,8+,10+;/m11./s1

InChI Key

TUPFOYXHAYOHIB-YCAIQWGJSA-M

SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

Synonyms

piperacillin - tazobactam
Piperacillin Tazobactam
Piperacillin Tazobactam Combination Product
piperacillin, tazobactam drug combination
piperacillin-tazobactam combination product
pipercillin sodium - tazobactam sodium
Pipercillin Sodium Tazobactam Sodium
Pipercillin Sodium, Tazobactam Sodium Drug Combination
Tazobactam, Piperacillin -
Tazocel
tazocillin
Tazocin
Zosyn

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperacillin/Tazobactam on Bacterial Cell Walls

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synergistic mechanism of piperacillin and tazobactam, focusing on their interaction with the bacterial cell wall. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of the key molecular pathways and laboratory workflows.

Core Mechanism of Action: A Dual-Pronged Assault

The efficacy of piperacillin/tazobactam lies in its two-component system that simultaneously targets bacterial cell wall synthesis and neutralizes a key bacterial defense mechanism.

Piperacillin: The Cell Wall Synthesis Inhibitor

Piperacillin is a broad-spectrum β-lactam antibiotic that belongs to the ureidopenicillin class. Its primary mode of action is the inhibition of bacterial cell wall synthesis.[1] The bacterial cell wall is essential for maintaining cell integrity and shape, protecting the bacterium from osmotic lysis.[1] The structural backbone of the cell wall is a polymer called peptidoglycan, which consists of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains.[1]

This cross-linking process is catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[2][3] Piperacillin mimics the D-Ala-D-Ala moiety of the peptide side chains, allowing it to bind to the active site of PBPs.[1] This binding is covalent and effectively inactivates the PBP, preventing the transpeptidation reaction that forms the cross-links in the peptidoglycan.[1][3] The inhibition of multiple PBPs, particularly those with essential roles in cell elongation and division, leads to the formation of a defective cell wall, ultimately resulting in bacterial cell lysis and death.[2][4] Piperacillin has a high affinity for PBP3 in Escherichia coli, a critical enzyme involved in septum formation during cell division.[3][4]

Tazobactam: The β-Lactamase Inhibitor

Many bacteria have developed resistance to β-lactam antibiotics by producing β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[1] Tazobactam is a potent, irreversible inhibitor of a broad spectrum of bacterial β-lactamases, including many plasmid-mediated (e.g., TEM, SHV) and some chromosomally-mediated enzymes (e.g., AmpC).[5][6]

Tazobactam itself has minimal antibacterial activity.[5] Its crucial role is to protect piperacillin from enzymatic degradation. By binding to and inactivating β-lactamases, tazobactam ensures that piperacillin can reach its PBP targets in sufficient concentrations to exert its bactericidal effect.[1][5] This synergistic action extends the antibacterial spectrum of piperacillin to include many β-lactamase-producing strains that would otherwise be resistant.

Quantitative Data on Piperacillin and Tazobactam Activity

The following tables summarize key quantitative data regarding the interaction of piperacillin with PBPs and tazobactam with various β-lactamases.

Table 1: Piperacillin 50% Inhibitory Concentrations (IC₅₀) for Penicillin-Binding Proteins (PBPs)

Bacterial SpeciesPBPIC₅₀ (mg/L)Reference
Escherichia coli K-12PBP1b> 256[3]
PBP2> 256[3]
PBP30.3[3]
Pseudomonas aeruginosaPBP32 (in whole cells)[2]
Staphylococcus aureusPBP2a< 1 (for some novel cephalosporins with similar mechanisms)[7]

Note: Data for S. aureus PBP2a with piperacillin is limited; the provided reference discusses the IC₅₀ of newer cephalosporins that also target this PBP.

Table 2: Tazobactam Inhibition Constants (Kᵢ) for β-Lactamases

β-LactamaseClassKᵢ (nM)Reference
TEM-1A8[5]
SHV-1A19[5]
PC1 (S. aureus)A96[6]
P99 (E. cloacae)C4100[6]

Table 3: Hydrolytic Turnovers of Tazobactam Before β-Lactamase Inactivation

β-LactamaseNumber of TurnoversReference
PC1 (S. aureus)2[6]
TEM-2125[6]
P99 (E. cloacae)50[6]
CcrA (metallo-β-lactamase)4,000[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of piperacillin/tazobactam.

3.1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Stock solutions of piperacillin and tazobactam

    • Spectrophotometer or plate reader

  • Procedure:

    • Prepare serial two-fold dilutions of piperacillin, with and without a fixed concentration of tazobactam (e.g., 4 mg/L), in CAMHB in the wells of a 96-well plate.

    • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density at 600 nm.

3.2. Penicillin-Binding Protein (PBP) Competition Assay

This assay determines the binding affinity of a β-lactam antibiotic for specific PBPs.

  • Materials:

    • Bacterial membrane preparations containing PBPs

    • Radiolabeled penicillin (e.g., [³H]benzylpenicillin) or a fluorescent penicillin derivative (e.g., Bocillin FL)

    • Unlabeled piperacillin at various concentrations

    • SDS-PAGE apparatus and reagents

    • Fluorography or fluorescence imaging system

  • Procedure:

    • Incubate the bacterial membrane preparation with varying concentrations of unlabeled piperacillin for a set period (e.g., 10 minutes) at a specific temperature (e.g., 30°C).

    • Add a saturating concentration of radiolabeled or fluorescently labeled penicillin to the mixture and incubate for another set period (e.g., 10 minutes). This will label the PBPs that are not bound by piperacillin.

    • Stop the reaction by adding a sample buffer containing SDS.

    • Separate the PBP-antibiotic complexes by SDS-PAGE.

    • Visualize the labeled PBPs using autoradiography (for radiolabeled penicillin) or a fluorescence scanner.

    • Quantify the band intensity for each PBP at different piperacillin concentrations to determine the IC₅₀, the concentration of piperacillin that inhibits 50% of the binding of the labeled penicillin.

3.3. β-Lactamase Inhibition Assay using Nitrocefin

This spectrophotometric assay measures the ability of an inhibitor to prevent the hydrolysis of a chromogenic cephalosporin substrate.

  • Materials:

    • Purified β-lactamase enzyme

    • Nitrocefin (a chromogenic cephalosporin)

    • Tazobactam at various concentrations

    • Spectrophotometer

    • Buffer solution (e.g., phosphate buffer)

  • Procedure:

    • Pre-incubate the β-lactamase enzyme with varying concentrations of tazobactam for a defined period to allow for inhibitor binding.

    • Initiate the reaction by adding a known concentration of nitrocefin to the enzyme-inhibitor mixture.

    • Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red.

    • Calculate the initial velocity of the reaction at each tazobactam concentration.

    • Plot the reaction velocity against the tazobactam concentration to determine the IC₅₀ or calculate the inhibition constant (Kᵢ) using appropriate enzyme kinetics models.

Visualizations of Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental processes described in this guide.

Piperacillin_Mechanism cluster_synthesis Peptidoglycan Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptide_Crosslinking Peptide Cross-linking PBP->Peptide_Crosslinking Catalyzes Defective_Wall Defective Cell Wall & Cell Lysis PBP->Defective_Wall Cell_Wall Stable Bacterial Cell Wall Peptide_Crosslinking->Cell_Wall Forms Piperacillin Piperacillin Inhibition Inhibition Piperacillin->Inhibition Inhibition->PBP

Caption: Piperacillin inhibits PBPs, preventing cell wall synthesis.

Tazobactam_Mechanism Piperacillin Piperacillin Beta_Lactamase β-Lactamase Piperacillin->Beta_Lactamase Hydrolyzed by PBP_Target PBP Target Piperacillin->PBP_Target Binds to Inactive_Piperacillin Inactive Piperacillin Beta_Lactamase->Inactive_Piperacillin Tazobactam Tazobactam Tazobactam->Beta_Lactamase Inhibits

Caption: Tazobactam protects piperacillin from β-lactamase degradation.

MIC_Workflow Start Start: Prepare Serial Dilutions of Piperacillin/Tazobactam Inoculate Inoculate with Standardized Bacterial Suspension Start->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Observe Visually Inspect for Turbidity or Measure OD at 600nm Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for MIC determination.

PBP_Assay_Workflow Start Start: Incubate Membrane Prep with Unlabeled Piperacillin Add_Labeled Add Labeled Penicillin (Radiolabeled or Fluorescent) Start->Add_Labeled SDS_PAGE Separate Proteins by SDS-PAGE Add_Labeled->SDS_PAGE Visualize Visualize Labeled PBPs (Autoradiography or Fluorescence) SDS_PAGE->Visualize Quantify Quantify Band Intensity to Determine IC₅₀ Visualize->Quantify End End Quantify->End

Caption: Workflow for PBP competition assay.

References

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Piperacillin in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro models used to study the pharmacokinetic (PK) and pharmacodynamic (PD) properties of piperacillin. It is designed to be a technical resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of workflows and key concepts.

Introduction to Piperacillin PK/PD

Piperacillin is a broad-spectrum β-lactam antibiotic that exhibits time-dependent bactericidal activity. Its efficacy is primarily linked to the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the target pathogen. In vitro models are essential tools for elucidating the PK/PD relationships of piperacillin, guiding dose optimization, and understanding mechanisms of resistance. These models allow for the controlled evaluation of drug exposure-response relationships in a manner that is not always feasible in vivo.

Key In Vitro Models for Piperacillin PK/PD Studies

Several in vitro models are commonly employed to simulate human pharmacokinetics and assess the pharmacodynamic effects of piperacillin. These include the one-compartment model, the hollow-fiber infection model (HFIM), and static time-kill assays.

One-Compartment In Vitro Dilution Model

The one-compartment model is a dynamic system that simulates the elimination of a drug from the body. It consists of a central reservoir containing bacteria in a liquid growth medium. The antibiotic is introduced into this reservoir, and fresh, drug-free medium is continuously pumped in while an equal volume of the mixture is removed, thereby simulating drug clearance.

Experimental Protocol: One-Compartment Model

  • Apparatus Setup:

    • A central culture flask (e.g., 250 mL) with multiple ports for media inflow and outflow, drug administration, and sampling.

    • A reservoir of fresh, sterile growth medium (e.g., Mueller-Hinton Broth supplemented with calcium and magnesium).

    • A peristaltic pump to control the inflow of fresh medium and outflow of waste.

    • A magnetic stirrer to ensure the central flask is well-mixed.

    • The entire setup is maintained at 37°C in an incubator.

  • Bacterial Inoculum Preparation:

    • Prepare an overnight culture of the test organism (e.g., Escherichia coli, Pseudomonas aeruginosa) in the appropriate broth.

    • Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 105 colony-forming units (CFU)/mL in the central culture flask.

  • Simulation of Piperacillin Pharmacokinetics:

    • The flow rate of the peristaltic pump is calibrated to simulate the desired half-life of piperacillin (typically around 1 hour).

    • Piperacillin is administered as a bolus or a simulated infusion into the central flask to achieve the target peak concentration.

  • Sampling and Analysis:

    • Samples are aseptically collected from the central flask at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).

    • A portion of each sample is used for bacterial quantification (e.g., serial dilution and plating on agar).

    • Another portion can be used to measure the piperacillin concentration (e.g., via high-performance liquid chromatography - HPLC) to verify the simulated pharmacokinetic profile.

Hollow-Fiber Infection Model (HFIM)

The HFIM is a more sophisticated two-compartment model that allows for the long-term study of antibiotic effects and the emergence of resistance. It consists of a central reservoir connected to a hollow-fiber cartridge. Bacteria are contained within the extracapillary space of the cartridge, while the drug and nutrients circulate through the intracapillary space, mimicking blood flow. This setup prevents the dilution of the bacterial population, a limitation of the one-compartment model.

Experimental Protocol: Hollow-Fiber Infection Model

  • Apparatus Setup:

    • A central reservoir for the culture medium.

    • A hollow-fiber cartridge (e.g., polysulfone or cellulose acetate fibers).

    • A peristaltic pump to circulate the medium from the central reservoir through the intracapillary space of the cartridge.

    • Separate pumps for the administration of the drug and for simulating clearance by adding fresh medium and removing waste from the central reservoir.

    • The system is maintained at 37°C.

  • Bacterial Inoculum Preparation:

    • A high-density bacterial culture (e.g., 107-108 CFU/mL) is prepared and inoculated into the extracapillary space of the hollow-fiber cartridge.

  • Simulation of Piperacillin Pharmacokinetics:

    • Human pharmacokinetic profiles are simulated by controlling the infusion of piperacillin into the central reservoir and the clearance of the drug from the system. This allows for the simulation of various dosing regimens (e.g., intermittent bolus, extended infusion, continuous infusion).

  • Sampling and Analysis:

    • Samples are collected from the extracapillary space of the cartridge over several days to monitor the total, susceptible, and resistant bacterial populations.

    • Samples are also taken from the central reservoir to confirm the simulated piperacillin concentrations.

Static Time-Kill Assays

Time-kill assays are used to determine the rate and extent of bacterial killing by an antimicrobial agent at a constant concentration. These assays provide valuable information on the bactericidal or bacteriostatic activity of a drug.

Experimental Protocol: Time-Kill Assay

  • Preparation:

    • Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable broth (e.g., Mueller-Hinton Broth).

    • Prepare serial dilutions of piperacillin to achieve the desired concentrations (often multiples of the MIC, such as 0.25x, 0.5x, 1x, 2x, and 4x MIC).

  • Experiment:

    • Add the bacterial inoculum to test tubes or microplate wells containing the different concentrations of piperacillin. Include a growth control tube without any antibiotic.

    • Incubate all tubes at 37°C with shaking.

  • Sampling and Enumeration:

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions of the aliquots and plate them on agar to determine the viable bacterial count (CFU/mL). If necessary, the samples can be centrifuged and resuspended in fresh broth to remove the antibiotic before plating.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each piperacillin concentration.

    • Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is generally defined as a <3-log10 reduction in the bacterial count.

Quantitative Data from In Vitro Models

The following tables summarize key quantitative data for piperacillin derived from various in vitro studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of Piperacillin

OrganismResistance ProfilePiperacillin MIC (µg/mL)Piperacillin/Tazobactam (4 µg/mL) MIC (µg/mL)
Escherichia coliPiperacillin-Susceptible42
Escherichia coliTEM-3 (ESBL)1282
Pseudomonas aeruginosaATCC 2785388
Staphylococcus aureusMethicillin-Susceptible1282

Table 2: Pharmacodynamic Parameters of Piperacillin

ParameterValueOrganismIn Vitro ModelReference
EC505.2 µg/mLE. coliDilution Model[1]
EC50 (Piperacillin alone)5.66 µg/mLE. coliDilution Model[2]
Growth Half-Life (no drug)28 minE. coliDilution Model[1]
Maximum Kill Half-Life25 minE. coliDilution Model[1]
%fT>MIC for Bacteriostasis~27%P. aeruginosaIn vitro and animal models[3]
%fT>MIC for Bactericidal Activity~75%P. aeruginosaIn vitro and animal models[3]
%fT>MIC for 2 log10 kill77%Gram-negative bacteriaHollow-Fiber Infection Model[4]

Visualizing Experimental Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in piperacillin PK/PD studies.

One_Compartment_Model_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Bacterial_Culture Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Central_Flask Inoculate Central Flask (e.g., 250 mL Mueller-Hinton Broth) Bacterial_Culture->Central_Flask Administer_Drug Administer Piperacillin (Bolus or Infusion) Central_Flask->Administer_Drug Start_Pump Start Peristaltic Pump (Simulate Half-life) Administer_Drug->Start_Pump Sampling Collect Samples at Time Points (0-24h) Start_Pump->Sampling Quantify_Bacteria Quantify Viable Bacteria (CFU/mL) Sampling->Quantify_Bacteria Measure_Drug Measure Piperacillin Conc. (HPLC) Sampling->Measure_Drug PK_PD_Modeling PK/PD Modeling Quantify_Bacteria->PK_PD_Modeling Measure_Drug->PK_PD_Modeling

Caption: Workflow for a one-compartment in vitro model of piperacillin PK/PD.

Hollow_Fiber_Model_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis Prepare_Inoculum Prepare High-Density Bacterial Inoculum Inoculate_Cartridge Inoculate Extracapillary Space of Hollow-Fiber Cartridge Prepare_Inoculum->Inoculate_Cartridge Simulate_Dosing Simulate Human Dosing Regimen (Drug Infusion & Clearance) Inoculate_Cartridge->Simulate_Dosing Circulate_Medium Circulate Medium through Intracapillary Space Simulate_Dosing->Circulate_Medium Long_Term_Sampling Collect Samples (Days) Circulate_Medium->Long_Term_Sampling Quantify_Bacteria Quantify Total & Resistant Bacterial Populations Long_Term_Sampling->Quantify_Bacteria Verify_PK Verify Piperacillin Concentrations Long_Term_Sampling->Verify_PK Resistance_Analysis Analyze for Emergence of Resistance Quantify_Bacteria->Resistance_Analysis

Caption: Workflow for a hollow-fiber infection model (HFIM) study of piperacillin.

Time_Kill_Assay_Workflow Start Prepare Bacterial Inoculum and Piperacillin Concentrations Incubate Incubate Bacteria with Piperacillin at 37°C Start->Incubate Sample_T0 Sample at T=0h Incubate->Sample_T0 Sample_T2 Sample at T=2h Incubate->Sample_T2 Sample_T4 Sample at T=4h Incubate->Sample_T4 Sample_T24 Sample at T=24h Incubate->Sample_T24 Ellipsis ... Incubate->Ellipsis Plate Serial Dilution and Plating Sample_T0->Plate Sample_T2->Plate Sample_T4->Plate Sample_T24->Plate Ellipsis->Plate Count Incubate Plates and Count Colonies (CFU/mL) Plate->Count Plot Plot log10(CFU/mL) vs. Time Count->Plot

Caption: Workflow for a static time-kill assay of piperacillin.

PK_PD_Relationship Piperacillin_Dose Piperacillin Dosing Regimen Pharmacokinetics Pharmacokinetics (Cmax, AUC, T1/2) Piperacillin_Dose->Pharmacokinetics Concentration_Time_Profile Drug Concentration in In Vitro Model Pharmacokinetics->Concentration_Time_Profile PK_PD_Index %fT > MIC Concentration_Time_Profile->PK_PD_Index MIC Minimum Inhibitory Concentration (MIC) MIC->PK_PD_Index Pharmacodynamics Pharmacodynamics (Bacterial Killing) PK_PD_Index->Pharmacodynamics Clinical_Outcome Predicted Clinical Efficacy Pharmacodynamics->Clinical_Outcome

Caption: Relationship between piperacillin PK, PD, and the key index %fT>MIC.

Conclusion

In vitro PK/PD models are indispensable for the preclinical evaluation of piperacillin. The one-compartment model, hollow-fiber infection model, and time-kill assays each provide unique and valuable data on the drug's efficacy, optimal dosing strategies, and potential for resistance development. By carefully designing and executing experiments using the protocols outlined in this guide, researchers can generate robust data to support the rational development and clinical use of piperacillin.

References

An In-depth Technical Guide to the Molecular Basis of Zosyn (Piperacillin/Tazobactam) Resistance in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, including the commonly used β-lactam/β-lactamase inhibitor combination, Zosyn (piperacillin/tazobactam). Understanding the molecular underpinnings of this compound resistance is paramount for the development of effective therapeutic strategies and novel antimicrobial agents. This technical guide provides a comprehensive overview of the primary molecular mechanisms conferring this compound resistance in P. aeruginosa, details relevant experimental protocols for their identification, and presents key quantitative data in a structured format. The core resistance strategies employed by P. aeruginosa against this compound encompass enzymatic degradation of piperacillin, active efflux of the drug, and reduced outer membrane permeability.

Core Mechanisms of this compound Resistance in P. aeruginosa

The resistance of P. aeruginosa to this compound is a multifactorial phenomenon, often resulting from the interplay of several molecular mechanisms. These can be broadly categorized as follows:

Enzymatic Degradation of Piperacillin

The primary mechanism of resistance to piperacillin is its hydrolysis by β-lactamase enzymes. While tazobactam is designed to inhibit many β-lactamases, its efficacy can be compromised by several factors in P. aeruginosa.

  • Overexpression of Chromosomal AmpC β-Lactamase: P. aeruginosa possesses a chromosomally encoded AmpC β-lactamase, which is a class C cephalosporinase.[1][2][3] In its basal state, ampC expression is low but can be induced in the presence of certain β-lactams.[2] However, mutations in regulatory genes can lead to constitutive high-level expression (derepression) of AmpC. This is a major mechanism of this compound resistance.[2][4] Studies have shown that a vast majority of piperacillin-tazobactam non-susceptible isolates overexpress ampC.[4] Tazobactam is a relatively weak inhibitor of AmpC, and its effectiveness can be overwhelmed by high concentrations of the enzyme.[5]

  • Acquired β-Lactamases: P. aeruginosa can acquire genes encoding a variety of β-lactamases on mobile genetic elements like plasmids and transposons. These include:

    • Extended-Spectrum β-Lactamases (ESBLs): While more commonly associated with resistance to third-generation cephalosporins, some ESBLs, particularly those of the OXA (oxacillinase) type, can contribute to piperacillin resistance.[6]

    • Carbapenemases: The presence of carbapenemases, such as metallo-β-lactamases (e.g., VIM, IMP) and KPC, can also confer resistance to piperacillin, as these enzymes have a broad substrate profile that includes penicillins.[7] Tazobactam does not inhibit carbapenemases.[8]

Active Efflux of Piperacillin

P. aeruginosa possesses a number of multidrug efflux pumps that can actively transport a wide range of antimicrobial agents, including piperacillin, out of the cell, thereby reducing the intracellular drug concentration to sub-inhibitory levels.[9][10][11] These pumps are typically tripartite systems spanning the inner and outer membranes. The most clinically significant efflux pumps in P. aeruginosa belong to the Resistance-Nodulation-Cell Division (RND) family.[12] Overexpression of these pumps is a significant contributor to this compound resistance. The key RND efflux systems implicated in piperacillin resistance are:

  • MexAB-OprM: This is the primary, constitutively expressed efflux pump in wild-type P. aeruginosa and contributes to its intrinsic resistance to several antibiotics, including piperacillin.[9][10] Overexpression of the mexAB-oprM operon is a common finding in multidrug-resistant clinical isolates.[9]

  • MexXY-OprM: This efflux system is a major contributor to resistance to aminoglycosides, but it can also extrude other classes of antibiotics, including some β-lactams.

  • MexCD-OprJ and MexEF-OprN: The expression of these pumps is typically low in wild-type strains but can be upregulated by mutations in their respective regulatory genes, leading to broad-spectrum antibiotic resistance.[9][10]

Reduced Outer Membrane Permeability

The outer membrane of P. aeruginosa presents a formidable barrier to the entry of many antibiotics.[13] The passage of hydrophilic drugs like piperacillin across the outer membrane is facilitated by porin channels. A reduction in the number or functional alteration of these porins can significantly decrease the influx of the antibiotic into the periplasmic space where its target, the penicillin-binding proteins (PBPs), are located. While the loss of the OprD porin is most famously associated with carbapenem resistance, a general decrease in outer membrane permeability can contribute to resistance to other β-lactams, including piperacillin.[14]

Alterations in Penicillin-Binding Proteins (PBPs)

While less common than enzymatic degradation and efflux, mutations in the genes encoding PBPs, the ultimate targets of β-lactam antibiotics, can lead to reduced binding affinity for piperacillin, thereby conferring resistance. For instance, mutations in the dacB gene, which encodes PBP4, have been linked to the overexpression of AmpC, indirectly contributing to β-lactam resistance.[13]

Quantitative Data on this compound Resistance in P. aeruginosa

The following tables summarize quantitative data from various studies on the prevalence of different resistance mechanisms and their impact on this compound susceptibility.

Table 1: Prevalence of Key Resistance Mechanisms in Piperacillin/Tazobactam Non-Susceptible P. aeruginosa

Resistance MechanismPrevalence in Non-Susceptible IsolatesReference
AmpC Overexpression96%[4]
MexB Overexpression25% (in cefepime-non-susceptible isolates)[4]
MexY Overexpression29% (in cefepime-non-susceptible isolates)[4]

Table 2: Minimum Inhibitory Concentration (MIC) Data for Piperacillin/Tazobactam in P. aeruginosa

P. aeruginosa Strain TypePiperacillin/Tazobactam MIC Range (µg/mL)NotesReference
Susceptible Isolates≤ 16According to CLSI breakpoints.[4]
Resistant Isolates> 16According to EUCAST breakpoints.[4]
AmpC OverproducersElevated MICsSpecific values vary depending on the level of overexpression and other contributing factors.[4]

Experimental Protocols for Investigating this compound Resistance

The following are detailed methodologies for key experiments used to elucidate the mechanisms of this compound resistance in P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of P. aeruginosa.

Methodology (Broth Microdilution):

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.

    • Suspend the colonies in sterile saline or Mueller-Hinton broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of piperacillin/tazobactam (this compound) at a known concentration.

    • Perform serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate to achieve a range of desired concentrations. A fixed concentration of tazobactam (e.g., 4 µg/mL) is typically used.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of piperacillin (in the presence of a fixed concentration of tazobactam) at which there is no visible growth of the bacteria.

Quantification of Gene Expression by Real-Time Reverse Transcription PCR (qRT-PCR)

Objective: To measure the expression levels of genes associated with this compound resistance, such as ampC and efflux pump genes (mexB, mexY, etc.).

Methodology:

  • RNA Extraction:

    • Culture P. aeruginosa isolates to mid-logarithmic phase in a suitable broth medium.

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA using a commercial RNA purification kit, including a DNase treatment step to remove contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

  • Real-Time PCR:

    • Set up the real-time PCR reaction using a suitable master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green), the synthesized cDNA, and primers specific for the target genes (ampC, mexB, etc.) and a housekeeping gene (e.g., rpoD, gyrB) for normalization.

    • Run the reaction in a real-time PCR cycler.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for the target and housekeeping genes.

    • Calculate the relative expression of the target genes in resistant isolates compared to a susceptible control strain using the ΔΔCt method.

PCR for Detection of Acquired Resistance Genes

Objective: To detect the presence of genes encoding acquired β-lactamases (e.g., blaVIM, blaIMP, blaKPC, blaOXA).

Methodology:

  • DNA Extraction:

    • Extract genomic DNA from P. aeruginosa isolates using a commercial DNA extraction kit or a standard boiling lysis method.

  • PCR Amplification:

    • Perform PCR using primers specific for the target β-lactamase genes.

    • The PCR reaction mixture typically contains the extracted DNA, primers, dNTPs, Taq polymerase, and PCR buffer.

    • Use appropriate cycling conditions (denaturation, annealing, and extension temperatures and times) for the specific primers.

  • Gel Electrophoresis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • The presence of a band of the expected size indicates the presence of the target gene.

Whole Genome Sequencing (WGS)

Objective: To obtain the complete or near-complete genome sequence of a resistant P. aeruginosa isolate to identify all potential resistance determinants, including mutations in regulatory genes, porin genes, and PBPs, as well as acquired resistance genes.

Methodology:

  • DNA Extraction and Library Preparation:

    • Extract high-quality genomic DNA from the isolate.

    • Prepare a sequencing library from the extracted DNA according to the protocols of the chosen sequencing platform (e.g., Illumina, PacBio).

  • Sequencing:

    • Sequence the prepared library on a high-throughput sequencing instrument.

  • Bioinformatic Analysis:

    • Assemble the sequencing reads into a draft or complete genome.

    • Annotate the genome to identify genes.

    • Use bioinformatics tools and databases (e.g., ResFinder, CARD) to identify known resistance genes.

    • Compare the genome sequence to that of a susceptible reference strain (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs), insertions, and deletions in genes known to be involved in resistance (ampR, dacB, oprD, etc.).

Visualizations of Resistance Mechanisms and Workflows

Diagram: Core Molecular Mechanisms of this compound Resistance in P. aeruginosa

G cluster_cell Pseudomonas aeruginosa cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane This compound This compound Porin Porin This compound->Porin Entry Piperacillin Piperacillin Porin->Piperacillin Influx Efflux Pump (OprM) Efflux Pump (OprM) Efflux Pump (OprM)->this compound Expulsion AmpC AmpC (Overexpression) Piperacillin->AmpC Hydrolysis PBP PBP Piperacillin->PBP Target Binding (Inhibited) Efflux Pump (MexAB) Efflux Pump (Overexpression) Piperacillin->Efflux Pump (MexAB) Efflux Hydrolyzed Piperacillin Hydrolyzed Piperacillin AmpC->Hydrolyzed Piperacillin Efflux Pump (MexAB)->Efflux Pump (OprM)

Caption: Overview of this compound resistance mechanisms in P. aeruginosa.

Diagram: Simplified AmpC Induction and Derepression Pathway

G cluster_regulation AmpC Regulation cluster_derepression Derepression (Mutation) Peptidoglycan Fragments Peptidoglycan Fragments AmpG AmpG Peptidoglycan Fragments->AmpG Transport AmpR AmpR AmpG->AmpR Activate AmpD AmpD ampC gene ampC gene AmpR->ampC gene Induce Transcription AmpC β-lactamase AmpC β-lactamase ampC gene->AmpC β-lactamase Translation β-lactams β-lactams β-lactams->Peptidoglycan Fragments Induce generation Mutated AmpD Mutated AmpD Mutated AmpD->AmpR Fails to repress Mutated AmpR Mutated AmpR Mutated AmpR->ampC gene Constitutive High Transcription

Caption: AmpC induction and derepression leading to this compound resistance.

Diagram: Experimental Workflow for Investigating this compound Resistance

G cluster_molecular Molecular Techniques Start Start: Resistant P. aeruginosa Isolate MIC_Test MIC Determination (this compound) Start->MIC_Test Phenotypic_Screening Phenotypic Screening (e.g., β-lactamase assays) MIC_Test->Phenotypic_Screening Molecular_Analysis Molecular Analysis Phenotypic_Screening->Molecular_Analysis WGS Whole Genome Sequencing Molecular_Analysis->WGS For comprehensive analysis qRT_PCR qRT-PCR for ampC & efflux pump genes Molecular_Analysis->qRT_PCR PCR_detection PCR for acquired β-lactamase genes Molecular_Analysis->PCR_detection Data_Integration Data Integration and Mechanism Elucidation WGS->Data_Integration End End: Identified Resistance Mechanism(s) Data_Integration->End qRT_PCR->Data_Integration PCR_detection->Data_Integration

Caption: Workflow for characterizing this compound resistance in P. aeruginosa.

References

The Guardian of the Ring: Tazobactam's Crucial Role in Overcoming Beta-Lactamase Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The rise of antibiotic resistance, particularly through the production of beta-lactamase enzymes, presents a formidable challenge to modern medicine. This guide delves into the core of this battle, focusing on the pivotal role of tazobactam, a potent beta-lactamase inhibitor, in preserving the efficacy of our vital beta-lactam antibiotics. Through an in-depth exploration of its mechanism of action, supported by quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as a comprehensive resource for scientists and developers dedicated to combating antimicrobial resistance.

The Challenge of Beta-Lactamase-Mediated Resistance

Beta-lactam antibiotics, characterized by their four-membered beta-lactam ring, are a cornerstone of antibacterial therapy.[1][2] They function by inhibiting penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall.[1] However, bacteria have evolved a powerful defense mechanism: the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[1] This enzymatic inactivation is a primary driver of resistance to penicillins, cephalosporins, and other beta-lactam agents.

Tazobactam: A Suicide Inhibitor to the Rescue

Tazobactam is a penicillanic acid sulfone derivative that acts as an irreversible inhibitor of a wide range of beta-lactamases. It functions as a "suicide inhibitor," meaning it is recognized as a substrate by the beta-lactamase enzyme. During the catalytic process, tazobactam forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the beta-lactamase. This complex is unable to proceed through the normal catalytic cycle, leading to the effective inactivation of the enzyme. By sacrificing itself, tazobactam protects the partner beta-lactam antibiotic from degradation, allowing it to exert its antibacterial effect.

Mechanism of Action: A Molecular Perspective

The inhibitory action of tazobactam involves a series of intricate molecular steps within the active site of the beta-lactamase enzyme. The following diagram illustrates this crucial signaling pathway.

Tazobactam_Inhibition Serine_Residue Active Site Serine (Ser70) Acyl_Enzyme_Intermediate Covalent Acyl-Enzyme Intermediate (Inactive) Tazobactam Tazobactam Tazobactam->Serine_Residue Hydrolysis Hydrolysis Blocked Acyl_Enzyme_Intermediate->Hydrolysis

Caption: Tazobactam covalently binds to the active site serine of beta-lactamase, forming an inactive intermediate.

Quantitative Assessment of Tazobactam's Efficacy

The potency of tazobactam as a beta-lactamase inhibitor is quantified by its 50% inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by half. The following table summarizes the IC50 values of tazobactam against various clinically significant beta-lactamases.

Beta-Lactamase ClassEnzymeTazobactam IC50 (µM)
Class A TEM-10.08
SHV-10.1
CTX-M-150.04
KPC-20.9
Class C AmpCGenerally higher; variable
Class D OXA-240.5
OXA-29Inhibited by tazobactam
Other OXAsVariable, some not inhibited

Note: IC50 values can vary depending on the experimental conditions.

In combination with a beta-lactam antibiotic, such as piperacillin, the efficacy is often measured by the Minimum Inhibitory Concentration (MIC) required to inhibit bacterial growth. The MIC50 and MIC90 values represent the MICs required to inhibit 50% and 90% of the tested isolates, respectively.

OrganismAntibiotic CombinationMIC50 (µg/mL)MIC90 (µg/mL)
ESBL-producing E. coli Piperacillin/Tazobactam8/4256/4
ESBL-producing K. pneumoniae Piperacillin/Tazobactam8/4>512/4

Note: Data compiled from a study on clinical isolates. The values for piperacillin and tazobactam are presented as piperacillin concentration/tazobactam concentration.

Experimental Protocols for Evaluation

The assessment of beta-lactamase inhibition and the synergistic effect of antibiotic combinations are crucial for research and development. The following sections detail the methodologies for key experiments.

Beta-Lactamase Inhibition Assay

This assay determines the inhibitory activity of a compound against a specific beta-lactamase. A common method utilizes a chromogenic substrate, such as nitrocefin, which changes color upon hydrolysis by the enzyme.

Principle: The rate of color change is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of hydrolysis, and this reduction is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the purified beta-lactamase enzyme in an appropriate buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a stock solution of the inhibitor (tazobactam) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the chromogenic substrate (e.g., nitrocefin) in a suitable solvent.

  • Assay Setup:

    • In a 96-well microtiter plate, add a fixed concentration of the beta-lactamase enzyme to each well.

    • Add serial dilutions of the inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

    • Immediately measure the change in absorbance over time at the appropriate wavelength (e.g., 490 nm for nitrocefin) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Beta_Lactamase_Inhibition_Workflow Start Start Reagent_Prep Prepare Reagents: - Beta-Lactamase - Tazobactam - Nitrocefin Start->Reagent_Prep Assay_Setup Set up 96-well plate: - Add Enzyme - Add serial dilutions of Tazobactam Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubate Enzyme and Inhibitor Assay_Setup->Pre_Incubation Reaction Initiate reaction with Nitrocefin Pre_Incubation->Reaction Measurement Measure Absorbance Change (Spectrophotometer) Reaction->Measurement Analysis Calculate Inhibition and IC50 Measurement->Analysis End End Analysis->End Checkerboard_Workflow Start Start Drug_Prep Prepare Drug Stock Solutions (e.g., Piperacillin, Tazobactam) Start->Drug_Prep Inoculum_Prep Prepare Standardized Bacterial Inoculum Start->Inoculum_Prep Plate_Setup Set up 96-well plate with 2D serial dilutions of drugs Drug_Prep->Plate_Setup Inoculation Inoculate plate with bacteria Inoculum_Prep->Inoculation Plate_Setup->Inoculation Incubation Incubate plate Inoculation->Incubation Reading Read MICs of combinations Incubation->Reading Analysis Calculate FIC Index and Determine Interaction Reading->Analysis End End Analysis->End

References

The Interaction of Piperacillin with Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular interactions between the broad-spectrum β-lactam antibiotic, piperacillin, and its primary bacterial targets, the penicillin-binding proteins (PBPs). Understanding this crucial interaction is fundamental to comprehending its mechanism of action, predicting efficacy, and addressing the challenges of antibiotic resistance. This document provides a comprehensive overview of piperacillin's PBP binding profiles, the downstream cellular consequences, and detailed experimental methodologies for studying these interactions.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Piperacillin, like other penicillin-class antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[1][2][3] The structural integrity of the bacterial cell wall is maintained by a rigid, mesh-like polymer called peptidoglycan.[4][5] The final and essential steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains, are catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).[6][7]

Piperacillin's molecular structure mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[8][9] This structural similarity allows piperacillin to bind to the active site of these enzymes, forming a stable, covalent acyl-enzyme complex.[8] This irreversible binding inactivates the PBP, preventing it from carrying out its transpeptidase function.[7][10] The inhibition of peptidoglycan cross-linking weakens the cell wall, leading to a loss of structural integrity, altered cell morphology (such as filament formation), and ultimately, cell lysis and death due to internal osmotic pressure.[7][11][12]

Piperacillin's Binding Affinity for Penicillin-Binding Proteins

The efficacy of piperacillin against a particular bacterial species is highly dependent on its affinity for the organism's specific array of PBPs. Bacteria possess multiple PBPs, each with distinct roles in cell wall synthesis, elongation, and septation. Piperacillin exhibits differential binding affinities for these various PBPs, which dictates its antibacterial spectrum and the morphological changes it induces in susceptible bacteria.

Quantitative Binding Affinities of Piperacillin

The following tables summarize the available quantitative data on the binding affinities of piperacillin for PBPs in key pathogenic bacteria. The 50% inhibitory concentration (IC50) is a common measure of the concentration of an antibiotic required to inhibit 50% of the PBP activity.

Table 1: Piperacillin Binding Affinities (IC50) in Gram-Negative Bacteria

Bacterial SpeciesPBP TargetIC50 (mg/L)Reference(s)
Escherichia coli PBP1b4.55[13]
PBP20.37[13]
PBP30.06[13]
Pseudomonas aeruginosa PBP32.0 (in whole cells)[6]

Table 2: Piperacillin Binding Affinities (Relative) in Gram-Positive Bacteria

Bacterial SpeciesPBP TargetRelative Affinity/ObservationReference(s)
Streptococcus pneumoniae PBP2b~7-fold higher affinity than for PBP2x[1]
PBP2xCoselective with PBP3[4]
PBP3Coselective with PBP2x[4]
Staphylococcus aureus (methicillin-susceptible) PBPs 1-3Primary targets[14]
Staphylococcus aureus (methicillin-resistant) PBP2aLow binding affinity[15]

Signaling Pathways and Cellular Responses to Piperacillin-Induced PBP Inhibition

The inhibition of PBPs by piperacillin is a significant stressor to the bacterial cell, triggering a cascade of downstream signaling events aimed at mitigating the damage to the cell envelope. These stress response systems are critical for bacterial survival and can contribute to the development of antibiotic resistance.

In Gram-negative bacteria, such as E. coli and P. aeruginosa, the CpxAR and BaeSR two-component systems are key regulators of the cell envelope stress response.[16] When PBP inhibition leads to the accumulation of misfolded cell wall components, these systems are activated. The sensor histidine kinase (CpxA or BaeS) autophosphorylates and then transfers the phosphate group to its cognate response regulator (CpxR or BaeR). The phosphorylated response regulator then acts as a transcriptional activator, upregulating the expression of genes involved in protein folding, degradation, and efflux pumps, in an attempt to restore cellular homeostasis.

In Gram-positive bacteria, such as Streptococcus and Enterococcus, the LiaFSR three-component system plays a similar role.[1][2][16] Cell wall damage, including that caused by PBP inhibition, is sensed, leading to the activation of the histidine kinase LiaS. LiaS then phosphorylates the response regulator LiaR, which in turn modulates the expression of genes involved in cell wall synthesis and repair.[4]

A notable consequence of PBP inhibition in some bacteria is the induction of β-lactamase production. For instance, in P. aeruginosa, the inactivation of PBP4 can lead to the overexpression of the AmpC β-lactamase, which can degrade piperacillin and confer resistance.

Experimental Protocols

Determination of Piperacillin-PBP Binding Affinity via Competitive Bocillin-FL Assay

This protocol outlines a method to determine the IC50 of piperacillin for various PBPs using a fluorescently labeled penicillin derivative, Bocillin-FL.

Materials:

  • Bacterial culture of interest

  • Piperacillin solutions of varying concentrations

  • Bocillin-FL (fluorescent penicillin)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with lysozyme and DNase)

  • Bradford reagent for protein quantification

  • SDS-PAGE loading buffer

  • Acrylamide/bis-acrylamide solution

  • Tris-HCl buffers for stacking and resolving gels

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • SDS-PAGE running buffer

  • Fluorescent gel imager

Methodology:

  • Bacterial Cell Culture and Membrane Preparation:

    • Grow the bacterial strain of interest to mid-logarithmic phase in an appropriate culture medium.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in lysis buffer and incubate to lyse the cells. Sonication can be used to enhance lysis.

    • Centrifuge the lysate at a low speed to remove unlysed cells and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with PBS and resuspend in a minimal volume of PBS.

    • Determine the total protein concentration of the membrane preparation using the Bradford assay.

  • Competitive Binding Assay:

    • In a series of microcentrifuge tubes, aliquot a standardized amount of the membrane preparation.

    • Add increasing concentrations of piperacillin to each tube. Include a control tube with no piperacillin.

    • Incubate the tubes at 37°C for a defined period (e.g., 30 minutes) to allow piperacillin to bind to the PBPs.

  • Fluorescent Labeling of Unbound PBPs:

    • Add a fixed, saturating concentration of Bocillin-FL to each tube.

    • Incubate at 37°C for a shorter period (e.g., 15 minutes) in the dark to allow Bocillin-FL to bind to the PBPs that were not inhibited by piperacillin.

  • SDS-PAGE Analysis:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer to each tube and boiling for 5 minutes.

    • Load equal amounts of protein from each sample into the wells of a polyacrylamide gel.

    • Perform SDS-PAGE to separate the PBPs based on their molecular weight.

  • Data Acquisition and Analysis:

    • Visualize the fluorescently labeled PBPs in the gel using a fluorescent gel imager.

    • Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.

    • For each PBP, plot the percentage of Bocillin-FL binding (relative to the no-piperacillin control) against the logarithm of the piperacillin concentration.

    • Determine the IC50 value for each PBP, which is the concentration of piperacillin that results in a 50% reduction in Bocillin-FL binding.

Visualizations

Bacterial Cell Wall Synthesis and Piperacillin's Point of Inhibition

Peptidoglycan_Synthesis_Inhibition Cytoplasm Cytoplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Lipid_I Lipid I (NAM-pentapeptide-P-P-Bactoprenol) UDP_NAM_pentapeptide->Lipid_I Transfer to Bactoprenol Lipid_II Lipid II (NAG-NAM-pentapeptide-P-P-Bactoprenol) Lipid_I->Lipid_II Growing_Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Growing_Peptidoglycan Transglycosylation (by Class A PBPs) Periplasm Periplasm Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Mature Cell Wall) Growing_Peptidoglycan->Crosslinked_Peptidoglycan Transpeptidation (Cross-linking) PBP Penicillin-Binding Proteins (PBPs) Inactive_PBP Inactive PBP-Piperacillin Complex Piperacillin Piperacillin Piperacillin->PBP Inactive_PBP->Crosslinked_Peptidoglycan

Caption: Bacterial peptidoglycan synthesis pathway and the inhibitory action of piperacillin.

Experimental Workflow for PBP Binding Affinity Determination

PBP_Binding_Workflow Start Start: Bacterial Culture Harvest Harvest and Lyse Cells Start->Harvest Membrane_Prep Isolate Cell Membranes Harvest->Membrane_Prep Competition Competitive Incubation with Varying Piperacillin Concentrations Membrane_Prep->Competition Labeling Label Unbound PBPs with Bocillin-FL Competition->Labeling SDS_PAGE Separate PBPs by SDS-PAGE Labeling->SDS_PAGE Imaging Fluorescent Gel Imaging SDS_PAGE->Imaging Analysis Densitometry and IC50 Calculation Imaging->Analysis End End: PBP Binding Profile Analysis->End

Caption: Experimental workflow for determining piperacillin's PBP binding affinity.

Generalized Cell Wall Stress Response Signaling Pathway

Cell_Wall_Stress_Response cluster_membrane Cell Membrane SensorKinase Sensor Histidine Kinase (e.g., CpxA, LiaS) ResponseRegulator Response Regulator (e.g., CpxR, LiaR) SensorKinase->ResponseRegulator Phosphorylates PBP_Inhibition Piperacillin-mediated PBP Inhibition CellWallDamage Cell Wall Damage/ Peptidoglycan Synthesis Defects PBP_Inhibition->CellWallDamage CellWallDamage->SensorKinase Activates PhosphorylatedRR Phosphorylated Response Regulator ResponseRegulator->PhosphorylatedRR P Phosphorylation Phosphorylation DNA DNA PhosphorylatedRR->DNA Binds to promoter regions Transcription Transcription of Stress Response Genes CellularResponse Cellular Response: - Upregulation of chaperones - Efflux pump expression - Cell wall repair enzymes DNA->CellularResponse Leads to

Caption: Generalized signaling pathway for bacterial cell wall stress response.

References

In Vitro Efficacy of Zosyn (Piperacillin-Tazobactam) Against Extended-Spectrum Beta-Lactamase (ESBL)-Producing E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro efficacy of Zosyn (piperacillin-tazobactam) against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli. It consolidates quantitative data from various studies, details standardized experimental protocols for susceptibility testing, and explores the underlying molecular mechanisms of resistance and inhibition. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the evaluation of therapeutic agents against challenging Gram-negative pathogens.

Introduction to ESBL-Producing E. coli and this compound

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to a wide range of beta-lactam antibiotics, including penicillins, cephalosporins, and monobactams.[1] ESBL-producing E. coli has emerged as a significant global health threat, limiting therapeutic options for common infections. The most prevalent ESBLs in E. coli are of the CTX-M, SHV, and TEM types.[1]

This compound combines piperacillin, a broad-spectrum ureidopenicillin, with tazobactam, a β-lactamase inhibitor.[2] Tazobactam is designed to inactivate ESBLs, thereby restoring the activity of piperacillin against these resistant organisms.[2] However, the in vitro efficacy of this compound can be influenced by several factors, including the specific type of ESBL, the level of enzyme expression, and the presence of other resistance mechanisms.[3] Therefore, a thorough understanding of its in vitro performance is crucial for its appropriate clinical use and for the development of new antimicrobial strategies.

Quantitative Assessment of In Vitro Efficacy

The in vitro activity of this compound against ESBL-producing E. coli is commonly quantified by determining the Minimum Inhibitory Concentration (MIC) and overall susceptibility rates. These metrics are critical for understanding the potency of the drug and for establishing clinical breakpoints.

MIC Distribution

The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are key indicators of an antimicrobial's activity against a population of bacteria.

**Table 1: MIC Values of Piperacillin-Tazobactam against ESBL-Producing *E. coli***

Study/Region (Year) Number of Isolates MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL) Reference
Canada (2007-2018) - OXA-1 Positive 286 8 32 Not Reported [4]
Canada (2007-2018) - OXA-1 Negative Not Specified 2 8 Not Reported [4]
Spain (Year Not Specified) 39 - - ≤2 to >8
Study with Isogenic Strains Not Applicable - - 8-32
North Iran (Post-COVID-19) 114 - - Not Specified

Note: MIC values are for piperacillin with a fixed concentration of 4 µg/mL tazobactam.

Susceptibility Rates

Susceptibility rates are determined by comparing the MIC of an isolate to established clinical breakpoints. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary bodies that set these breakpoints.

  • CLSI Breakpoints for Enterobacterales: ≤8 µg/mL (Susceptible), 16 µg/mL (Susceptible Dose-Dependent), ≥32 µg/mL (Resistant)[5]

  • EUCAST Breakpoints for Enterobacterales: ≤8 mg/L (Susceptible), >8 mg/L (Resistant)[6]

Table 2: Susceptibility of ESBL-Producing E. coli to Piperacillin-Tazobactam

Study/Region (Year) Number of Isolates Susceptibility Rate (%) Breakpoint Used Reference
Multi-center Study Not Specified 80% Not Specified
North Iran (Post-COVID-19) 114 54.4% Not Specified
Canada (2007-2018) - OXA-1 Positive 286 68.5% (at ≤8 µg/mL) EUCAST [4]
Canada (2007-2018) - OXA-1 Negative Not Specified 93.8% (at ≤8 µg/mL) EUCAST [4]
Global Surveillance (2007-2023) 11,931 E. coli (8.4% ESBL) Declined for Amoxicillin-Clavulanate, Increased for Gentamicin Not Specified

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to assessing the efficacy of this compound. The following sections detail the standard methodologies.

Antimicrobial Susceptibility Testing: Broth Microdilution

Broth microdilution is a standard laboratory method for determining the MIC of an antimicrobial agent. The following is a generalized protocol based on CLSI guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Piperacillin and tazobactam analytical standards

  • ESBL-producing E. coli isolate

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading aid

Procedure:

  • Prepare Antimicrobial Dilutions:

    • Prepare a stock solution of piperacillin.

    • In a 96-well plate, perform serial twofold dilutions of piperacillin in CAMHB to achieve the desired concentration range (e.g., 0.25 to 128 µg/mL).

    • Add a fixed concentration of tazobactam (typically 4 µg/mL) to each well containing piperacillin.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the ESBL-producing E. coli isolate.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, examine the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of piperacillin (in the presence of tazobactam) that shows no visible growth.

ESBL Confirmatory Testing: Disk Diffusion Method

This test confirms the presence of ESBLs by demonstrating synergy between a beta-lactam antibiotic and a beta-lactamase inhibitor (clavulanic acid).

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Cefotaxime (30 µg) and ceftazidime (30 µg) disks

  • Cefotaxime/clavulanic acid (30/10 µg) and ceftazidime/clavulanic acid (30/10 µg) disks

  • ESBL-producing E. coli isolate

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.

  • Inoculate MHA Plate: Using a sterile cotton swab, streak the inoculum evenly across the entire surface of the MHA plate.

  • Apply Disks: Place the cefotaxime and cefotaxime/clavulanic acid disks, and the ceftazidime and ceftazidime/clavulanic acid disks on the agar surface, ensuring they are sufficiently separated.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours.

  • Interpretation: An increase in the zone of inhibition diameter of ≥5 mm for either combination disk compared to its corresponding single-agent disk is a positive result for ESBL production.[7][8]

Mechanisms of Action and Resistance

ESBL-Mediated Hydrolysis and Tazobactam Inhibition

ESBLs hydrolyze the amide bond in the beta-lactam ring of piperacillin, rendering it inactive. Tazobactam acts as a "suicide inhibitor" by irreversibly binding to the active site of the ESBL enzyme, thereby protecting piperacillin from degradation.[2]

G cluster_0 Bacterial Cell This compound This compound (Piperacillin + Tazobactam) Piperacillin Piperacillin This compound->Piperacillin Tazobactam Tazobactam This compound->Tazobactam PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Inhibits Lysis Cell Lysis CellWall->Lysis Disruption leads to ESBL ESBL Enzyme InactivePiperacillin Inactive Piperacillin ESBL->InactivePiperacillin Hydrolyzes InactiveESBL Inactive ESBL ESBL->InactiveESBL Forms inactive complex Piperacillin->PBP Binds to Piperacillin->ESBL Target of Tazobactam->ESBL Inhibits

Caption: Mechanism of this compound action and ESBL-mediated resistance.

Genetic Regulation of ESBL Production

The genes encoding ESBLs (blaESBL) are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread.[9] The expression of these genes is primarily controlled by the strength of their promoter regions. For instance, different promoters (P3, Pa/Pb, P4, P5) upstream of blaTEM genes can lead to varying levels of beta-lactamase production and, consequently, different levels of resistance. Insertion sequences like ISEcp1 are frequently found upstream of blaCTX-M genes and are thought to play a role in their mobilization and expression.

G cluster_0 Mobile Genetic Element (e.g., Plasmid) Promoter Promoter Region blaESBL blaESBL Gene (e.g., blaCTX-M, blaTEM) Promoter->blaESBL Drives transcription mRNA mRNA Transcript blaESBL->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation ESBL ESBL Enzyme Ribosome->ESBL InsertionSequence Insertion Sequence (e.g., ISEcp1) InsertionSequence->Promoter Can provide promoter

Caption: Simplified overview of ESBL gene expression regulation.

Experimental Workflow and Logical Relationships

The determination of this compound's in vitro efficacy against an ESBL-producing E. coli isolate follows a logical workflow, starting from initial suspicion to final MIC determination.

G Start Clinical Isolate of E. coli Screening Initial Susceptibility Testing (e.g., to 3rd-gen Cephalosporins) Start->Screening ESBLSuspected ESBL Production Suspected Screening->ESBLSuspected ESBLConfirmation ESBL Confirmatory Test (Disk Diffusion) ESBLSuspected->ESBLConfirmation Yes NonESBL Non-ESBL Producer ESBLSuspected->NonESBL No ESBLPositive ESBL Positive ESBLConfirmation->ESBLPositive MIC Determine Piperacillin-Tazobactam MIC (Broth Microdilution) ESBLPositive->MIC Yes ESBLPositive->NonESBL No Interpret Interpret MIC using Breakpoints (CLSI/EUCAST) MIC->Interpret Result Report as Susceptible, Intermediate, or Resistant Interpret->Result

Caption: Workflow for determining this compound efficacy against ESBL E. coli.

Conclusion

This compound maintains in vitro activity against a significant proportion of ESBL-producing E. coli isolates. However, its efficacy can be compromised by factors such as high-level enzyme expression and the co-production of other beta-lactamases like OXA-1, which can lead to elevated MIC values.[4] Standardized testing methodologies, such as those outlined by CLSI and EUCAST, are essential for the accurate determination of susceptibility. A comprehensive understanding of the interplay between the molecular mechanisms of resistance and the pharmacokinetic/pharmacodynamic properties of this compound is critical for optimizing its use and for guiding future drug development efforts against multidrug-resistant Gram-negative bacteria.

References

The Impact of Piperacillin/Tazobactam on Bacterial Biofilm Formation and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical settings, contributing to persistent infections and increased antibiotic resistance. A biofilm is a structured community of bacterial cells enclosed in a self-produced polymeric matrix, which adheres to both biological and non-biological surfaces. This matrix acts as a protective barrier, shielding the embedded bacteria from the host immune system and antimicrobial agents. Piperacillin, a broad-spectrum β-lactam antibiotic, is often combined with the β-lactamase inhibitor tazobactam to enhance its efficacy against β-lactamase-producing bacteria. This guide explores the multifaceted impact of the piperacillin/tazobactam combination on the formation and development of bacterial biofilms, providing quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Data Presentation: Quantitative Effects of Piperacillin/Tazobactam on Biofilm Formation

The following tables summarize the quantitative data on the inhibitory and dispersal effects of piperacillin/tazobactam on bacterial biofilms across various species and experimental conditions.

Table 1: Effect of Sub-Inhibitory Concentrations of Piperacillin/Tazobactam on Pseudomonas aeruginosa Biofilm Formation

Bacterial StrainPiperacillin/Tazobactam ConcentrationBiofilm ReductionReference
P. aeruginosa (24 clinical isolates)MIC/2Most significant reduction[1][2]
P. aeruginosa (24 clinical isolates)MIC/4Dose-dependent reduction[1][2]
P. aeruginosa (24 clinical isolates)MIC/8Dose-dependent reduction[1][2]

Table 2: Effect of Piperacillin and Tazobactam on Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilm

TreatmentConcentration (µg/mL)Biofilm Inhibition (%)Biofilm Removal (%)Reference
Piperacillin508.018.6
Tazobactam506.41.7
Piperacillin + TazobactamNot SpecifiedNot Specified46.0

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Crystal Violet Biofilm Assay

This method is widely used to quantify biofilm biomass.

a. Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)

  • Piperacillin/tazobactam stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% (v/v) ethanol

  • Microplate reader

b. Protocol:

  • Inoculum Preparation: Grow a bacterial culture overnight in the appropriate medium. Dilute the culture to a standardized concentration (e.g., 10^6 CFU/mL) in fresh medium.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to each well of a 96-well microtiter plate. To test the effect of the antibiotic, add various concentrations of piperacillin/tazobactam to the wells. Include control wells with bacteria and no antibiotic, as well as sterile medium controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently discard the planktonic culture from the wells. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Scanning Electron Microscopy (SEM) for Biofilm Visualization

SEM provides high-resolution images of the biofilm structure and bacterial morphology.

a. Materials:

  • Sterile coupons or discs (e.g., glass, polystyrene) for biofilm growth

  • Bacterial culture and growth medium

  • Piperacillin/tazobactam

  • Primary fixative: 2.5% (v/v) glutaraldehyde in 0.1 M cacodylate or phosphate buffer

  • Secondary fixative: 1% (w/v) osmium tetroxide

  • Ethanol series (e.g., 30%, 50%, 70%, 90%, 100%) for dehydration

  • Critical point dryer or chemical drying agent (e.g., hexamethyldisilazane - HMDS)

  • Sputter coater and a conductive metal (e.g., gold-palladium)

  • Scanning Electron Microscope

b. Protocol:

  • Biofilm Growth: Place sterile coupons in a petri dish or multi-well plate. Add bacterial culture (with or without piperacillin/tazobactam) and incubate for the desired period to allow biofilm formation on the coupon surface.

  • Fixation: Gently wash the coupons with PBS to remove planktonic cells. Immerse the coupons in the primary fixative for at least 2 hours at room temperature or overnight at 4°C.

  • Rinsing: Rinse the coupons with the buffer used for the fixative.

  • Secondary Fixation: (Optional but recommended for better preservation) Immerse the coupons in 1% osmium tetroxide for 1 hour.

  • Rinsing: Rinse the coupons with distilled water.

  • Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 15 minutes in each concentration).

  • Drying: Perform critical point drying or chemical drying with an agent like HMDS.

  • Coating: Mount the dried coupons on SEM stubs and sputter-coat with a thin layer of a conductive metal.

  • Imaging: Observe the samples under the SEM at various magnifications.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the three-dimensional visualization of hydrated biofilms and can be used to assess cell viability.

a. Materials:

  • Glass-bottom dishes or chamber slides

  • Bacterial culture and growth medium

  • Piperacillin/tazobactam

  • Fluorescent stains (e.g., SYTO 9 and propidium iodide for live/dead staining)

  • Confocal Laser Scanning Microscope

b. Protocol:

  • Biofilm Growth: Grow biofilms directly in glass-bottom dishes or chamber slides in the presence or absence of piperacillin/tazobactam.

  • Staining: Gently wash the biofilm with PBS. Add the fluorescent staining solution (e.g., a mixture of SYTO 9 and propidium iodide) and incubate in the dark for 15-30 minutes.

  • Imaging: Mount the dish/slide on the confocal microscope stage. Acquire Z-stack images using appropriate laser excitation and emission filters for the chosen fluorescent dyes.

  • Image Analysis: Use imaging software to reconstruct 3D images of the biofilm and quantify parameters such as biofilm thickness, biomass, and the ratio of live to dead cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and processes related to the impact of piperacillin/tazobactam on bacterial biofilms.

experimental_workflow cluster_prep Preparation cluster_exposure Biofilm Formation & Exposure cluster_analysis Analysis bacterial_culture Bacterial Culture biofilm_growth Biofilm Growth (e.g., 96-well plate, coupon) bacterial_culture->biofilm_growth antibiotic_prep Piperacillin/Tazobactam Preparation antibiotic_prep->biofilm_growth quantification Biomass Quantification (Crystal Violet Assay) biofilm_growth->quantification visualization Structural Visualization (SEM, CLSM) biofilm_growth->visualization

Caption: A generalized experimental workflow for studying the effect of piperacillin/tazobactam on bacterial biofilm formation.

quorum_sensing_inhibition cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment lasI lasI AHL AHL Signal (e.g., 3-oxo-C12-HSL) lasI->AHL produces rhlI rhlI C4_HSL C4-HSL rhlI->C4_HSL produces lasR lasR lasR->rhlI activates virulence Virulence Factors & Biofilm Formation lasR->virulence activates rhlR rhlR rhlR->virulence activates AHL->lasR activates C4_HSL->rhlR activates pip_tazo Piperacillin/ Tazobactam pip_tazo->lasI inhibits pip_tazo->rhlI inhibits

Caption: A simplified diagram illustrating the inhibitory effect of piperacillin/tazobactam on the las and rhl quorum sensing systems in P. aeruginosa.[1][2]

Conclusion

Piperacillin/tazobactam exhibits a significant impact on bacterial biofilm formation and development, particularly at sub-inhibitory concentrations. The available data demonstrates its ability to reduce biofilm biomass in clinically relevant pathogens such as Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus. The mechanisms underlying these effects appear to involve the disruption of key regulatory networks, including quorum sensing. The experimental protocols provided in this guide offer a framework for researchers to further investigate the anti-biofilm properties of piperacillin/tazobactam and other antimicrobial agents. A deeper understanding of these interactions is crucial for the development of novel therapeutic strategies to combat biofilm-associated infections.

References

Genetic Determinants of Acquired Resistance to Piperacillin/Tazobactam: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core genetic determinants conferring acquired resistance to the piperacillin/tazobactam combination therapy. We delve into the primary molecular mechanisms, present quantitative data on their impact, detail key experimental protocols for their identification and characterization, and visualize the intricate signaling pathways involved.

Core Mechanisms of Resistance

Acquired resistance to piperacillin/tazobactam is a multifaceted phenomenon primarily driven by three synergistic mechanisms: enzymatic degradation of the β-lactam component, reduced drug influx, and active drug efflux.

1.1. Enzymatic Degradation: The Role of β-Lactamases

The most prevalent mechanism of resistance is the production of β-lactamase enzymes that hydrolyze the amide bond in the β-lactam ring of piperacillin, rendering it inactive. While tazobactam is a potent inhibitor of many Class A β-lactamases, certain bacterial strategies can overcome its protective effect.

  • Hyperproduction of Class A β-Lactamases: A common strategy is the sheer overproduction of susceptible β-lactamases, such as TEM-1 and SHV-1.[1] This "soaking up" effect titrates out the available tazobactam, allowing the remaining enzyme molecules to hydrolyze piperacillin. This hyperproduction is often a result of:

    • Gene Amplification: An increase in the copy number of the β-lactamase gene, frequently mediated by mobile genetic elements like transposons and integrons.

    • Strong Promoters: Mutations in the promoter region of the β-lactamase gene can lead to significantly increased transcriptional activity.

  • Inhibitor-Resistant β-Lactamases: Certain β-lactamase variants have evolved amino acid substitutions near the active site that reduce the binding affinity of tazobactam without significantly compromising their hydrolytic activity against piperacillin. Notable examples include:

    • Inhibitor-Resistant TEM Variants: Specific point mutations in the blaTEM gene can confer resistance to clavulanic acid and tazobactam.

    • OXA-type β-Lactamases: OXA-1, in particular, is a penicillinase that is poorly inhibited by tazobactam and is increasingly associated with piperacillin/tazobactam resistance, especially in Escherichia coli.[2]

  • Extended-Spectrum β-Lactamases (ESBLs): While tazobactam is generally effective against many ESBLs, hyperproduction of certain types, such as CTX-M-15, can contribute to resistance. Some novel CTX-M variants have also shown reduced susceptibility to tazobactam inhibition.[2]

1.2. Reduced Drug Influx: The Porin Gateway

Gram-negative bacteria possess an outer membrane that acts as a selective barrier. Piperacillin, being a hydrophilic molecule, primarily enters the periplasmic space through porin channels. Downregulation or mutational inactivation of major porins, such as OprD in Pseudomonas aeruginosa, can significantly reduce the intracellular concentration of piperacillin, contributing to resistance, often in concert with other resistance mechanisms.[3]

1.3. Active Drug Efflux: The Revolving Door

Efflux pumps are transmembrane protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. Overexpression of Resistance-Nodulation-Division (RND) family efflux pumps, such as the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa, can contribute to piperacillin/tazobactam resistance by actively reducing the intracellular drug concentration.[4][5]

Quantitative Data on Resistance Determinants

The following tables summarize the impact of specific genetic determinants on the Minimum Inhibitory Concentration (MIC) of piperacillin/tazobactam.

Genetic DeterminantOrganismWild-Type MIC (µg/mL)Resistant Mutant MIC (µg/mL)Fold Change
AcrAB OverexpressionKlebsiella pneumoniae2/416/4 - 32/48 - 16

Table 1: Impact of AcrAB Efflux Pump Overexpression on Piperacillin/Tazobactam MIC in Klebsiella pneumoniae. Data derived from a study on tigecycline-non-susceptible strains.[4]

β-Lactamase ProfileOrganismMIC50 (mg/L)MIC90 (mg/L)
ESBL-producing, OXA-1 negativeEscherichia coli28
ESBL-producing, OXA-1 positiveEscherichia coli832

Table 2: Piperacillin/Tazobactam MIC Distribution for ESBL-producing Escherichia coli Stratified by the Presence of OXA-1.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate piperacillin/tazobactam resistance.

3.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of piperacillin/tazobactam.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Piperacillin/tazobactam analytical standard

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator (35°C)

  • Plate reader or manual reading mirror

Procedure:

  • Prepare a stock solution of piperacillin/tazobactam. The concentration of tazobactam is typically kept constant at 4 µg/mL.

  • Perform serial two-fold dilutions of piperacillin in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 105 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is defined as the lowest concentration of piperacillin that completely inhibits visible bacterial growth.

3.2. β-Lactamase Activity Assay

The nitrocefin assay is a colorimetric method to quantify β-lactamase activity.

Materials:

  • Nitrocefin (chromogenic cephalosporin)

  • Phosphate buffer (pH 7.0)

  • Bacterial cell lysate or purified β-lactamase

  • Spectrophotometer or microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare a working solution of nitrocefin in phosphate buffer.

  • Add the bacterial cell lysate or purified enzyme to a reaction cuvette or microplate well.

  • Initiate the reaction by adding the nitrocefin solution.

  • Immediately measure the change in absorbance at 490 nm over time. The rate of color change is proportional to the β-lactamase activity.[6]

  • One unit of β-lactamase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of nitrocefin per minute at a specified temperature and pH.

3.3. Whole Genome Sequencing (WGS) for Resistance Gene Identification

WGS is a powerful tool for identifying the complete repertoire of resistance genes in a bacterial isolate.

Procedure:

  • DNA Extraction:

    • Culture the bacterial isolate overnight in appropriate broth.

    • Pellet the cells by centrifugation.

    • Lyse the cells using a combination of enzymatic and chemical methods.

    • Purify the genomic DNA using a commercially available kit or a phenol-chloroform extraction protocol.[7]

  • Library Preparation:

    • Quantify the extracted DNA.

    • Fragment the DNA to a desired size range.

    • Ligate sequencing adapters to the DNA fragments.

    • Amplify the library using PCR.

  • Sequencing:

    • Sequence the prepared library on a next-generation sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads.

    • Assemble the reads into a draft genome.

    • Annotate the genome to identify genes.

    • Screen the annotated genome against a database of known antibiotic resistance genes (e.g., CARD, ResFinder).

3.4. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is used to quantify the expression levels of specific genes, such as those encoding β-lactamases or efflux pumps.

Materials:

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix (containing DNA polymerase and fluorescent dye)

  • Gene-specific primers

  • Real-time PCR instrument

Procedure:

  • RNA Extraction:

    • Grow bacterial cultures under desired conditions (e.g., with and without sub-inhibitory concentrations of piperacillin/tazobactam).

    • Extract total RNA using a commercial kit, including a DNase treatment step to remove contaminating DNA.

  • cDNA Synthesis:

    • Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, gene-specific primers, and qPCR master mix.

    • Run the reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal in real-time as the DNA is amplified.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene of interest and a reference (housekeeping) gene.

    • Calculate the relative gene expression using the ΔΔCt method.

Signaling Pathways and Regulatory Networks

The expression of resistance determinants is tightly regulated by complex signaling networks that allow bacteria to respond to environmental cues, including the presence of antibiotics.

4.1. The PhoP/PhoQ Two-Component System

The PhoP/PhoQ system is a key regulator of virulence and antibiotic resistance in many Gram-negative bacteria. It senses environmental signals such as low magnesium and the presence of cationic antimicrobial peptides, which can be mimicked by the cell wall stress induced by β-lactam antibiotics.

PhoPQ_Pathway cluster_membrane Periplasm | Cytoplasm cluster_stress Environmental Stress cluster_response Cellular Response PhoQ_sensor PhoQ (Sensor Kinase) PhoP_regulator PhoP (Response Regulator) PhoQ_sensor->PhoP_regulator Phosphorylates LPS_mod LPS Modification PhoP_regulator->LPS_mod Regulates Porin_reg Porin Downregulation PhoP_regulator->Porin_reg Regulates Beta_lactamase_reg β-Lactamase Upregulation PhoP_regulator->Beta_lactamase_reg Regulates stress Piperacillin/Tazobactam (Cell Wall Stress) stress->PhoQ_sensor Activates MarA_Regulon cluster_stress Inducing Agents cluster_regulators Global Regulators cluster_response Resistance Mechanisms antibiotics Piperacillin/Tazobactam MarA MarA antibiotics->MarA Induces SoxS SoxS antibiotics->SoxS Induces Rob Rob antibiotics->Rob Induces AcrAB AcrAB-TolC Efflux Pump (Upregulation) MarA->AcrAB Activates Porin Outer Membrane Porins (Downregulation) MarA->Porin Represses SoxS->AcrAB Activates SoxS->Porin Represses Rob->AcrAB Activates Rob->Porin Represses Experimental_Workflow start Clinical Isolate (Suspected Resistance) mic MIC Determination (Broth Microdilution) start->mic wgs Whole Genome Sequencing start->wgs pheno_assay Phenotypic Assays mic->pheno_assay wgs->pheno_assay bl_assay β-Lactamase Activity Assay pheno_assay->bl_assay If β-lactamase gene is present expression Gene Expression Analysis (qPCR) pheno_assay->expression If efflux pump or porin genes are altered data_analysis Data Interpretation & Correlation bl_assay->data_analysis expression->data_analysis Logical_Relationship resistance Piperacillin/Tazobactam Resistance enzymatic Enzymatic Degradation resistance->enzymatic influx Reduced Influx resistance->influx efflux Active Efflux resistance->efflux hyperproduction β-Lactamase Hyperproduction enzymatic->hyperproduction inhibitor_resistant Inhibitor-Resistant β-Lactamases enzymatic->inhibitor_resistant porin_loss Porin Loss/ Downregulation influx->porin_loss efflux_overexpression Efflux Pump Overexpression efflux->efflux_overexpression

References

Methodological & Application

Determining Zosyn® (Piperacillin-Tazobactam) Minimum Inhibitory Concentration using Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zosyn®, a combination of the ureidopenicillin piperacillin and the β-lactamase inhibitor tazobactam, is a critical broad-spectrum antibiotic used in the treatment of various bacterial infections. Determining the Minimum Inhibitory Concentration (MIC) of this compound® is essential for surveillance of antimicrobial resistance, preclinical assessment of new bacterial strains, and in drug discovery and development. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the reference method for quantitative MIC determination. This document provides a detailed protocol for performing the broth microdilution assay to determine the MIC of this compound®, ensuring a constant tazobactam concentration.

Core Principles

The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of an antimicrobial agent in a liquid growth medium. For this compound®, a key procedural detail is the maintenance of a constant concentration of the β-lactamase inhibitor, tazobactam, across all wells containing the drug, while the concentration of piperacillin is serially diluted. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Data Presentation

Table 1: Recommended Materials and Reagents
ItemDescription/Specification
Antimicrobial Agents Piperacillin sodium (analytical grade powder)
Tazobactam sodium (analytical grade powder)
Growth Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Bacterial Strains Test isolate(s) and Quality Control (QC) strains
Consumables Sterile 96-well microtiter plates (U- or V-bottom)
Sterile reagent reservoirs
Sterile multichannel and single-channel pipettes and tips
Sterile dilution tubes
Equipment Spectrophotometer or nephelometer
Vortex mixer
Incubator (35 ± 2°C, ambient air)
McFarland 0.5 turbidity standard
Table 2: Quality Control (QC) Strains and Expected MIC Ranges

As per CLSI M100 guidelines, specific QC strains should be tested concurrently to ensure the validity of the experimental run. The obtained MIC values for these strains must fall within the acceptable ranges.

Quality Control StrainPiperacillin/Tazobactam MIC Range (µg/mL)
Escherichia coli ATCC® 259221/4 - 8/4
Pseudomonas aeruginosa ATCC® 278531/4 - 8/4
Escherichia coli ATCC® 352180.5/4 – 2/4

Note: The MIC is reported as the concentration of piperacillin/tazobactam.

Experimental Protocols

Preparation of Antimicrobial Stock Solutions

A critical step in this compound® MIC testing is the preparation of stock solutions that allow for the serial dilution of piperacillin while maintaining a constant tazobactam concentration of 4 µg/mL in the final assay wells.

1.1. Tazobactam Stock Solution:

  • Prepare a stock solution of tazobactam at a concentration that, when added to the broth, will result in a final concentration of 4 µg/mL in each well. For example, prepare a 400 µg/mL stock solution of tazobactam in sterile distilled water.

1.2. Piperacillin Stock Solution:

  • Prepare a high-concentration stock solution of piperacillin in sterile distilled water. The concentration will depend on the desired highest final concentration to be tested. For instance, to test up to a final concentration of 128 µg/mL of piperacillin, a stock solution of 12,800 µg/mL can be prepared.

1.3. Working Solution Preparation:

  • A common approach is to prepare a working solution of Cation-Adjusted Mueller-Hinton Broth (CAMHB) containing the fixed concentration of tazobactam. For example, to achieve a final in-well concentration of 4 µg/mL, prepare a working broth containing 8 µg/mL of tazobactam (this will be diluted 1:1 with the bacterial inoculum).

Inoculum Preparation

The bacterial inoculum must be standardized to ensure reproducibility.

  • From a fresh (18-24 hours) non-selective agar plate, select 3-5 morphologically similar colonies of the test organism.

  • Suspend the colonies in sterile saline or CAMHB.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually against a Wickerham card or using a spectrophotometer (an absorbance of 0.08 to 0.13 at 625 nm generally corresponds to a 0.5 McFarland standard). This suspension contains approximately 1.5 x 10⁸ CFU/mL.[1]

  • Within 15 minutes of standardization, dilute the 0.5 McFarland suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:100 followed by a 1:2 dilution in the final well volume (e.g., 10 µL of a 1:10 diluted 0.5 McFarland suspension into 100 µL final well volume). A simpler approach is to dilute the 0.5 McFarland suspension 1:150 in broth to get approximately 1 x 10⁶ CFU/mL, and then add 50 µL of this to 50 µL of the drug dilution in the well.

Broth Microdilution Plate Setup

The following protocol describes a standard two-fold serial dilution of piperacillin with a constant tazobactam concentration.

  • Dispense 50 µL of CAMHB containing 8 µg/mL of tazobactam into wells 2 through 12 of a 96-well microtiter plate row for each organism to be tested. Well 1 will be for the highest antibiotic concentration, and well 12 will serve as the growth control.

  • Prepare the highest concentration of piperacillin to be tested in well 1. For example, to achieve a final concentration of 128 µg/mL, add 100 µL of a 256 µg/mL piperacillin solution containing 8 µg/mL tazobactam to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, down to well 11. Discard 50 µL from well 11. Well 12 will not contain any piperacillin.

  • The final volume in wells 2 through 11 should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum (prepared to be 2x the final desired concentration) to each well (wells 1-12). This will bring the final volume in each well to 100 µL and dilute the antibiotic and tazobactam concentrations to their final testing concentrations.

  • Include a sterility control well containing 100 µL of uninoculated CAMHB.

Incubation
  • Seal the microtiter plates or place them in a container to prevent evaporation.

  • Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.[2]

Reading and Interpreting Results
  • After incubation, examine the microtiter plates from the bottom using a reading mirror or an automated plate reader.

  • The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that shows complete inhibition of visible bacterial growth.[3] Growth is indicated by turbidity or a pellet at the bottom of the well.

  • The growth control well (well 12) should show distinct turbidity.

  • The sterility control well should remain clear.

  • Compare the MIC values of the QC strains to the established ranges in Table 2 to validate the experiment.

Mandatory Visualization

Zosyn_MIC_Workflow start Start prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_media prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum end_node End prep_working_broth Prepare CAMHB with 4 µg/mL Tazobactam prep_media->prep_working_broth prep_tazo Prepare Tazobactam Stock Solution prep_tazo->prep_working_broth prep_pip Prepare Piperacillin Stock Solution serial_dilution Perform Serial Dilution of Piperacillin prep_pip->serial_dilution plate_setup Dispense CAMHB-Tazobactam into Microtiter Plate Wells prep_working_broth->plate_setup dilute_inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Inoculate Wells with Standardized Bacteria dilute_inoculum->add_inoculum plate_setup->serial_dilution serial_dilution->add_inoculum incubation Incubate Plate (35°C for 16-20 hours) add_inoculum->incubation read_results Read MIC (Lowest concentration with no visible growth) incubation->read_results qc_check Validate with QC Strains read_results->qc_check qc_check->end_node

Caption: Workflow for this compound MIC determination by broth microdilution.

Conclusion

This protocol provides a detailed methodology for determining the MIC of this compound® using the CLSI-recommended broth microdilution method. Adherence to standardized procedures, including the preparation of reagents, inoculum standardization, and appropriate quality control, is paramount for generating accurate and reproducible results. These data are crucial for understanding the efficacy of this important antibiotic combination against clinically relevant bacteria.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Zosyn® in a Murine Model of Sepsis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. Murine models of sepsis are critical tools for understanding the pathophysiology of the disease and for evaluating the in vivo efficacy of novel therapeutics. This document provides detailed application notes and protocols for utilizing two common murine sepsis models—Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) injection—to assess the in vivo efficacy of Zosyn® (piperacillin-tazobactam), a broad-spectrum β-lactam/β-lactamase inhibitor antibiotic.

This compound® is a combination of piperacillin, a ureidopenicillin, and tazobactam, a β-lactamase inhibitor. This combination provides a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative bacteria, including anaerobes. The protocols outlined below describe the induction of sepsis, administration of this compound®, and subsequent evaluation of its efficacy through survival studies, bacterial load determination, and cytokine analysis.

Key Experimental Protocols

Murine Models of Sepsis

Two primary models are described: the Cecal Ligation and Puncture (CLP) model, which mimics polymicrobial abdominal sepsis, and the Lipopolysaccharide (LPS) model, which induces a systemic inflammatory response characteristic of Gram-negative sepsis.

The CLP model is considered the gold standard for sepsis research as it closely mimics the clinical course of human sepsis originating from a peritoneal infection.[1]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Ketamine/xylazine anesthetic solution

  • Surgical scissors, forceps, and needle holder

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol

  • Sterile saline solution, warmed

  • Heating pad

Protocol:

  • Anesthetize the mouse with an intraperitoneal (IP) injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Shave the abdomen and disinfect the area with 70% ethanol.

  • Make a 1-cm midline laparotomy incision through the skin and peritoneum.

  • Exteriorize the cecum, taking care not to damage the mesenteric vessels.

  • Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., 5-10 mm). The severity of sepsis can be modulated by the length of the ligated cecal segment.

  • Puncture the ligated cecum once or twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded.

  • Gently return the cecum to the peritoneal cavity.

  • Close the peritoneal wall and skin with sutures.

  • Administer 1 mL of warmed sterile saline subcutaneously for fluid resuscitation.

  • Place the mouse on a heating pad until it recovers from anesthesia.

  • For sham controls, perform the same procedure without ligation and puncture of the cecum.

The LPS model provides a more standardized and reproducible method for inducing a systemic inflammatory response.[2][3]

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free saline

  • Insulin syringes

Protocol:

  • Prepare a stock solution of LPS in sterile, pyrogen-free saline. The dose of LPS should be optimized for the desired severity of sepsis, typically ranging from 5 to 20 mg/kg body weight.[4]

  • Administer the LPS solution via an intraperitoneal (IP) injection.

  • Control mice should receive an IP injection of an equivalent volume of sterile saline.

  • Monitor mice for signs of sepsis, including lethargy, piloerection, and huddling behavior.

This compound® (Piperacillin-Tazobactam) Preparation and Administration

Materials:

  • This compound® (piperacillin-tazobactam) for injection

  • Sterile water for injection or 0.9% sodium chloride for reconstitution

  • Sterile syringes and needles

Protocol:

  • Reconstitute the this compound® vial with sterile water for injection or 0.9% sodium chloride to a desired stock concentration. For pediatric patients, a recommended dose is 100 mg piperacillin/12.5 mg tazobactam per kilogram of body weight every 8 hours.[5][6] This can be used as a starting point for dose determination in mice, with adjustments based on body surface area if necessary.

  • The route of administration can be intravenous (IV) via the tail vein or intraperitoneal (IP). IP administration is often more feasible for repeated dosing in mice.

  • The first dose of this compound® should be administered shortly after the induction of sepsis (e.g., 1-6 hours post-CLP or LPS injection). Subsequent doses should be administered every 6-8 hours for the duration of the study.

  • The vehicle control group should receive an equivalent volume of the diluent used to reconstitute this compound®.

Evaluation of this compound® Efficacy

Protocol:

  • Following sepsis induction and treatment, monitor the mice at regular intervals (e.g., every 6-12 hours) for a period of 7-10 days.

  • Record the time of death for each animal.

  • Plot survival curves using the Kaplan-Meier method and compare survival rates between treatment groups using the log-rank test.

Protocol:

  • At predetermined time points (e.g., 24, 48, and 72 hours post-infection), euthanize a subset of mice from each group.

  • Aseptically collect blood via cardiac puncture.

  • Aseptically harvest organs (e.g., spleen, liver, lungs).

  • Homogenize the organs in sterile phosphate-buffered saline (PBS).

  • Perform serial dilutions of the blood and organ homogenates in sterile PBS.

  • Plate the dilutions on appropriate agar plates (e.g., Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.[7]

  • Count the number of colony-forming units (CFUs) and calculate the CFU per mL of blood or per gram of tissue.[8]

Protocol:

  • Collect blood at various time points post-sepsis induction.

  • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes to separate the serum.

  • Store the serum at -80°C until analysis.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the serum using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[9][10][11][12]

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Survival Rates of Septic Mice Treated with this compound®

Treatment GroupNumber of Animals (n)7-Day Survival Rate (%)Median Survival Time (days)
Sham + Vehicle10100-
CLP + Vehicle20202.5
CLP + this compound®2070-

Table 2: Bacterial Load in Blood and Tissues at 24 Hours Post-CLP

Treatment GroupBlood (CFU/mL)Spleen (CFU/g)Liver (CFU/g)
CLP + Vehicle1.5 x 10⁵ ± 0.8 x 10⁵3.2 x 10⁷ ± 1.5 x 10⁷2.5 x 10⁶ ± 1.1 x 10⁶
CLP + this compound®2.1 x 10³ ± 0.9 x 10³4.5 x 10⁴ ± 2.1 x 10⁴3.8 x 10³ ± 1.7 x 10³
Data are presented as mean ± standard deviation.

Table 3: Serum Cytokine Levels at 6 Hours Post-LPS Injection

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Saline + Vehicle50 ± 1580 ± 2530 ± 10
LPS + Vehicle2500 ± 5008000 ± 15001200 ± 300
LPS + this compound®1200 ± 3004500 ± 8001500 ± 400
Data are presented as mean ± standard deviation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_model Sepsis Induction cluster_treatment Treatment cluster_evaluation Efficacy Evaluation CLP Cecal Ligation and Puncture (CLP) This compound This compound® Administration CLP->this compound Vehicle Vehicle Control CLP->Vehicle LPS Lipopolysaccharide (LPS) Injection LPS->this compound LPS->Vehicle Survival Survival Monitoring This compound->Survival Bacterial Bacterial Load Determination This compound->Bacterial Cytokine Cytokine Analysis This compound->Cytokine Vehicle->Survival Vehicle->Bacterial Vehicle->Cytokine

Caption: Experimental workflow for evaluating this compound® efficacy in murine sepsis models.

clp_procedure start Anesthetize Mouse laparotomy Midline Laparotomy start->laparotomy cecum_ext Exteriorize Cecum laparotomy->cecum_ext ligation Ligate Cecum cecum_ext->ligation puncture Puncture Cecum ligation->puncture cecum_ret Return Cecum to Peritoneum puncture->cecum_ret closure Suture Abdominal Wall and Skin cecum_ret->closure resuscitation Fluid Resuscitation closure->resuscitation recovery Recover from Anesthesia resuscitation->recovery

Caption: Step-by-step workflow of the Cecal Ligation and Puncture (CLP) surgical procedure.

tlr_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events PAMPs Bacterial PAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 MAPK MAPK Activation TRAF6->MAPK NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Gene Transcription (TNF-α, IL-6, IL-1β) MAPK->Cytokines NFkB->Cytokines

References

Application Note: Simultaneous Quantification of Piperacillin and Tazobactam in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Piperacillin, a broad-spectrum β-lactam antibiotic, is frequently co-administered with tazobactam, a β-lactamase inhibitor, to treat severe bacterial infections. Therapeutic drug monitoring (TDM) of piperacillin and tazobactam is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity. This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of piperacillin and tazobactam in human plasma, suitable for clinical and research applications.

Principle

The method involves the separation of piperacillin and tazobactam from plasma components using a C18 reversed-phase column. The analytes are detected by ultraviolet (UV) absorbance. Sample preparation is achieved through a simple and efficient protein precipitation step with acetonitrile. This method is sensitive, specific, and reproducible for the quantification of both drugs in a single chromatographic run.[1][2][3][4]

Experimental Protocols

1. Materials and Reagents

  • Piperacillin sodium and tazobactam sodium reference standards

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water

  • Blank human plasma

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Gradient elution with Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid.[2][3][4]
Flow Rate 0.8 mL/min[2][3][4]
Injection Volume 20 µL
Column Temp. Ambient
UV Detection 218 nm[1][2][3][4]

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve piperacillin and tazobactam reference standards in HPLC-grade water to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions in HPLC-grade water to create working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain calibration standards and quality control (QC) samples at low, medium, and high concentrations.[3]

4. Sample Preparation Protocol

  • Pipette 300 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[2][3][4]

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 200 µL of the mobile phase.[2][3][4]

  • Vortex briefly and transfer to an HPLC vial for injection.

Method Validation and Performance

The described method has been validated for linearity, precision, accuracy, and sensitivity.

Quantitative Data Summary

ParameterPiperacillinTazobactam
Linearity Range (µg/mL) 0.5 - 400[2][3][4]1 - 100[2][3][4]
Correlation Coefficient (r²) > 0.99[2][3][4]> 0.99[2][3][4]
Lower Limit of Quantification (LLOQ) (µg/mL) 0.5[2]1[2]
Intra-day Precision (%CV) ≤ 6%[1][5]≤ 6%[1][5]
Inter-day Precision (%CV) ≤ 6%[1][5]≤ 6%[1][5]
Accuracy (% Recovery) Within ±20%[2][3][4]Within ±20%[2][3][4]
Retention Time (min) ~19.6[2][3]~9.2[2][3]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (300 µL) precipitation Add Acetonitrile (600 µL) Protein Precipitation plasma->precipitation vortex1 Vortex (1 min) precipitation->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporate to Dryness (Nitrogen Stream) supernatant->evaporation reconstitution Reconstitute in Mobile Phase (200 µL) evaporation->reconstitution vortex2 Vortex reconstitution->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial injection Inject into HPLC (20 µL) hplc_vial->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (218 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification results Report Concentrations (µg/mL) quantification->results

Caption: Experimental workflow for HPLC analysis of piperacillin and tazobactam.

Conclusion

This application note provides a detailed and validated HPLC method for the simultaneous quantification of piperacillin and tazobactam in human plasma. The simple sample preparation and rapid analysis time make this method highly suitable for therapeutic drug monitoring and pharmacokinetic studies in a clinical or research setting.[1][2][4]

References

Application Notes and Protocols: CLSI Guidelines for Piperacillin/Tazobactam Susceptibility Testing of Enterobacterales

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In 2022, the Clinical and Laboratory Standards Institute (CLSI) introduced significant revisions to the piperacillin/tazobactam susceptibility interpretive criteria for Enterobacterales.[1][2] These updates were prompted by a growing body of evidence, including pharmacokinetic/pharmacodynamic (PK/PD) data and findings from major clinical trials, which indicated that the previous breakpoints were insufficient for predicting clinical outcomes, especially for bloodstream infections.[1][2] The revised guidelines aim to provide a more accurate assessment of piperacillin/tazobactam efficacy and to guide appropriate therapeutic use.

These application notes provide a detailed overview of the updated CLSI guidelines, including the revised breakpoints, detailed protocols for susceptibility testing, and the rationale behind these important changes.

Quantitative Data Summary

The revised CLSI breakpoints for piperacillin/tazobactam against Enterobacterales are summarized below, alongside the previous breakpoints for comparison.

Table 1: Revised CLSI MIC Breakpoints for Piperacillin/Tazobactam against Enterobacterales (2022)

Interpretive CategoryPrevious Breakpoint (µg/mL)Revised Breakpoint (µg/mL)
Susceptible (S)≤ 16/4≤ 8/4
Susceptible-Dose Dependent (SDD)-16/4
Intermediate (I)32/4 - 64/4-
Resistant (R)≥ 128/4≥ 32/4

Source: CLSI M100, 32nd Edition[1][2][3]

Table 2: Revised CLSI Disk Diffusion Breakpoints for Piperacillin/Tazobactam against Enterobacterales (100/10 µg disk)

Interpretive CategoryPrevious Zone Diameter (mm)Revised Zone Diameter (mm)
Susceptible (S)≥ 21≥ 25
Susceptible-Dose Dependent (SDD)-21 - 24
Intermediate (I)18 - 20-
Resistant (R)≤ 17≤ 20

Source: CLSI M100, 32nd Edition[4][5]

Rationale for Guideline Revisions

The decision to revise the piperacillin/tazobactam breakpoints was multifactorial, driven by new clinical and laboratory data. A key factor was the MERINO trial, which showed that piperacillin/tazobactam was inferior to meropenem for treating bloodstream infections caused by ceftriaxone-resistant E. coli and Klebsiella pneumoniae.[2] Subsequent analysis of the MERINO trial data revealed a correlation between piperacillin/tazobactam MICs of ≥32/4 µg/mL and increased mortality.[2]

Furthermore, extensive PK/PD modeling has demonstrated that achieving the necessary therapeutic targets for piperacillin/tazobactam is challenging at MICs of 16 µg/mL with standard dosing regimens.[5] The introduction of the Susceptible-Dose Dependent (SDD) category for an MIC of 16/4 µg/mL reflects the need for higher, extended-infusion dosing to achieve adequate drug exposure.[1][6] The presence of certain resistance mechanisms, such as OXA-1 β-lactamases, which are poorly inhibited by tazobactam, also contributed to the reevaluation of the breakpoints.[7]

G cluster_0 Evidence Accumulation cluster_1 CLSI Deliberation cluster_2 Revised Guidelines (2022) MERINO_Trial MERINO Trial Results (Increased mortality at MICs ≥32/4 µg/mL) Breakpoint_Reassessment Reassessment of Piperacillin/Tazobactam Breakpoints MERINO_Trial->Breakpoint_Reassessment PKPD_Data PK/PD Modeling (Poor target attainment at MIC 16 µg/mL) PKPD_Data->Breakpoint_Reassessment Resistance_Mechanisms Resistance Mechanisms (e.g., OXA-1 β-lactamases) Resistance_Mechanisms->Breakpoint_Reassessment Revised_MIC Revised MIC Breakpoints (S ≤8, SDD 16, R ≥32 µg/mL) Breakpoint_Reassessment->Revised_MIC Revised_Disk Revised Disk Diffusion Breakpoints (S ≥25, SDD 21-24, R ≤20 mm) Breakpoint_Reassessment->Revised_Disk G Start Start Prepare_Antimicrobial Prepare Piperacillin/Tazobactam Serial Dilutions in CAMHB Start->Prepare_Antimicrobial Prepare_Inoculum Prepare 0.5 McFarland Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate with Antimicrobial Dilutions and Inoculum Prepare_Antimicrobial->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC Interpret Interpret Results using Revised CLSI Breakpoints Read_MIC->Interpret End End Interpret->End G Start Start Prepare_Inoculum Prepare 0.5 McFarland Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate with a Bacterial Lawn Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply Piperacillin/Tazobactam (100/10 µg) Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-18 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Diameter (mm) Incubate->Measure_Zone Interpret Interpret Results using Revised CLSI Breakpoints Measure_Zone->Interpret End End Interpret->End

References

Application Notes and Protocols for Population Pharmacokinetic Modeling of Zosyn® (Piperacillin-Tazobactam) in Critically Ill Patient Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zosyn® (piperacillin-tazobactam) is a widely utilized broad-spectrum beta-lactam/beta-lactamase inhibitor antibiotic combination for treating moderate to severe infections in intensive care unit (ICU) settings.[1][2][3] Critically ill patients often exhibit significant pathophysiological changes that can alter the pharmacokinetic (PK) properties of drugs, leading to high inter-individual variability in drug exposure and potential therapeutic failure or toxicity.[2][4][5] Population pharmacokinetic (PK) modeling is a powerful tool to quantify this variability, identify influential patient-specific factors (covariates), and develop optimized dosing strategies to improve therapeutic outcomes in this vulnerable population.[2][6][7]

These application notes provide a comprehensive overview and detailed protocols for conducting a population PK study of piperacillin-tazobactam in critically ill patients. The included methodologies cover patient selection, sample collection, bioanalytical quantification of drug concentrations, and the development and evaluation of a population PK model.

Key Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

For time-dependent antibiotics like piperacillin, the primary PK/PD index associated with bactericidal activity is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC) of the infecting pathogen.[1][8] In critically ill patients, a more aggressive PK/PD target of 100% fT>4xMIC is often advocated to maximize clinical response.[4][9] Achieving these targets can be challenging due to altered drug clearance and volume of distribution in this patient population.[2][9]

Data Presentation: Summary of Population Pharmacokinetic Parameters

The following tables summarize typical demographic data for study populations and the range of pharmacokinetic parameter estimates for piperacillin and tazobactam derived from various population PK studies in critically ill patients.

Table 1: Example Patient Demographics in Population PK Studies of Piperacillin-Tazobactam in the Critically Ill

CharacteristicValue RangeKey Considerations
Number of Patients19 - 106Larger patient numbers increase the power to detect covariate relationships.
Age (years)50 - 87 (mean)Can be a significant covariate for volume of distribution.[5]
Body Weight (kg)70 - 90 (mean/median)Frequently identified as a significant covariate.[2]
Creatinine Clearance (mL/min)Highly variable; from <30 to >200The most significant covariate influencing piperacillin clearance.[2][4][8]
GenderMale predominantOften included in covariate analysis.
Co-morbiditiesSepsis, trauma, burns, pneumonia, renal impairmentPathophysiology significantly impacts PK.[7][10][11]
Concomitant TherapiesRenal replacement therapy (RRT), ECMOThese interventions can significantly alter drug clearance.[9][12]

Table 2: Summary of Piperacillin Population Pharmacokinetic Parameter Estimates in Critically Ill Patients

ParameterSymbolModel TypeValue RangeUnit
ClearanceCLOne- & Two-Compartment3.12 - 19.9L/h
Central Volume of DistributionVc or V1One- & Two-Compartment11.2 - 41.2L
Peripheral Volume of DistributionVp or V2Two-Compartment7.01 - 62.4L
Inter-compartmental ClearanceQTwo-Compartment4.8 - 25.8L/h

Data compiled from multiple studies.[2][4][5][11]

Table 3: Summary of Tazobactam Population Pharmacokinetic Parameter Estimates in Critically Ill Patients

ParameterSymbolModel TypeValue RangeUnit
ClearanceCLTwo-Compartment5.0 - 6.78L/h
Central Volume of DistributionVc or V1Two-Compartment6.21 - 23.2L
Peripheral Volume of DistributionVp or V2Two-Compartment7.82 - 76.1L
Inter-compartmental ClearanceQTwo-Compartment~25.8L/h

Data compiled from multiple studies.[2][5][11]

Experimental Protocols

Protocol 1: Patient Recruitment and Sample Collection

1.1. Patient Selection Criteria:

  • Inclusion Criteria: Adult (≥18 years) critically ill patients admitted to the ICU receiving intravenous this compound® for a suspected or confirmed infection.

  • Exclusion Criteria: Patients with a known allergy to piperacillin-tazobactam, pregnant or breastfeeding women, and patients for whom blood sampling is contraindicated.

1.2. Dosing Information Collection:

  • Record the exact this compound® dose, infusion start and end times, and dosing interval for each administration.

1.3. Blood Sample Collection:

  • Collect 2-4 mL of blood in lithium heparin or EDTA tubes.

  • Sampling Schedule:

    • Sparse Sampling: Collect 2-4 samples per patient at random times within a dosing interval. This is a common approach in population PK studies.

    • Rich Sampling (Optional): For a subset of patients, collect samples at pre-infusion (trough), mid-infusion, end of infusion (peak), and 2, 4, and 6 hours post-infusion.

  • Record the exact time of each blood draw.

1.4. Sample Processing and Storage:

  • Centrifuge blood samples at 2000-3000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Separate the plasma into appropriately labeled cryovials.

  • Store plasma samples at -80°C until analysis.

1.5. Covariate Data Collection:

  • Collect demographic data (age, sex, weight, height) and clinical data including serum creatinine (to calculate creatinine clearance, e.g., using the Cockcroft-Gault or CKD-EPI equation), albumin levels, and details of any renal replacement therapy.

Protocol 2: Bioanalytical Method for Piperacillin and Tazobactam Quantification

A validated high-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (LC-MS/MS) method is required for the simultaneous quantification of piperacillin and tazobactam in plasma. LC-MS/MS methods are generally more sensitive.[13][14]

2.1. Materials:

  • Piperacillin and tazobactam reference standards.

  • Internal standard (e.g., piperacillin-d5, sulbactam, or penicillin).[14][15]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid, trifluoroacetic acid, or ammonium bicarbonate for mobile phase modification.[3][14]

  • Human plasma for calibration standards and quality controls (QCs).

2.2. Sample Preparation (Protein Precipitation): [3][13][14]

  • Allow patient plasma samples, calibration standards, and QCs to thaw to room temperature.

  • To 50-100 µL of plasma, add 3-4 volumes of cold acetonitrile or methanol containing the internal standard.

  • Vortex for 1-2 minutes to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or by vacuum centrifugation.

  • Reconstitute the residue in 100-200 µL of the mobile phase.

  • Inject a small volume (5-20 µL) into the chromatography system.

2.3. Chromatographic Conditions (Example HPLC-UV Method): [3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with a mixture of acetonitrile and water with 0.1% trifluoroacetic acid.[3]

  • Flow Rate: 0.8 - 1.0 mL/min.[3]

  • UV Detection: 218 nm.[3]

  • Linearity: The method should be linear over a clinically relevant concentration range (e.g., 0.5-400 µg/mL for piperacillin and 1-100 µg/mL for tazobactam).[3]

2.4. Method Validation:

  • Validate the assay according to regulatory guidelines (e.g., FDA or EMA) for selectivity, specificity, accuracy, precision, linearity, recovery, and stability.[14][15]

Protocol 3: Population Pharmacokinetic Modeling

3.1. Software:

  • Utilize nonlinear mixed-effects modeling software such as NONMEM®, Pmetrics®, or Monolix®.[8][9][16]

3.2. Model Development Steps:

  • Data Assembly: Create a dataset containing patient identifiers, dosing information, sampling times, drug concentrations, and relevant covariates.

  • Structural Model Selection:

    • Test one-, two-, and three-compartment models with first-order elimination to describe the concentration-time data.[2][4][9]

    • Model selection is guided by goodness-of-fit plots and statistical criteria like the Akaike Information Criterion (AIC).[11]

  • Inter-individual Variability (IIV) Model:

    • Assume a log-normal (exponential) distribution for the IIV of the PK parameters (e.g., CL, Vc).[2]

  • Covariate Analysis:

    • Graphically explore relationships between PK parameters and patient covariates.

    • Perform a formal covariate analysis using techniques like forward inclusion and backward elimination to identify significant relationships (e.g., the effect of creatinine clearance on piperacillin clearance).

  • Residual Error Model:

    • Evaluate proportional, additive, or combined error models to describe the difference between observed and predicted concentrations.

  • Model Evaluation and Validation:

    • Use goodness-of-fit plots, visual predictive checks (VPCs), and bootstrap analyses to evaluate the model's performance, stability, and predictive ability.

Mandatory Visualizations

G cluster_study_prep Study Preparation cluster_clinical_phase Clinical Phase cluster_analytical_phase Bioanalytical Phase cluster_modeling_phase Modeling & Simulation P1 Patient Screening & Consent D1 This compound Administration P1->D1 P2 Data Collection Plan C1 Covariate Data Recording P2->C1 S1 Blood Sample Collection D1->S1 S2 Plasma Separation & Storage S1->S2 A1 Sample Thawing & Preparation (Protein Precipitation) S2->A1 M1 Dataset Assembly C1->M1 A2 LC-MS/MS or HPLC Analysis A1->A2 A3 Concentration Determination A2->A3 A3->M1 M2 Population PK Model Development M1->M2 M3 Model Validation M2->M3 M4 Dosing Simulations M3->M4

Caption: Workflow for a Population PK Study of this compound.

G cluster_covariates Patient Covariates cluster_parameters Pharmacokinetic Parameters cluster_output Model Output CrCl Creatinine Clearance CL Clearance (CL) CrCl->CL Major Positive Correlation Weight Body Weight V1 Central Volume (V1) Weight->V1 Positive Correlation Age Age Age->V1 Positive Correlation RRT Renal Replacement Therapy RRT->CL Increases Conc Drug Concentration CL->Conc V1->Conc V2 Peripheral Volume (V2) V2->Conc Q Inter-compartmental Clearance (Q) Q->Conc

Caption: Covariate Relationships in a this compound PK Model.

References

Application Notes & Protocols: Induction of Beta-Lactamase Expression for Zosyn® Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for studying the induction of beta-lactamase expression in Gram-negative bacteria and its impact on the efficacy of Zosyn® (piperacillin/tazobactam). This compound® combines a broad-spectrum beta-lactam antibiotic (piperacillin) with a beta-lactamase inhibitor (tazobactam).[1][2] However, the overexpression of certain beta-lactamases can overcome this inhibition, leading to clinical resistance. Understanding the induction mechanisms is therefore critical for drug development and effective clinical use. These protocols detail methods for inducing beta-lactamase expression, quantifying enzyme activity, and assessing the subsequent impact on this compound®'s minimum inhibitory concentration (MIC).

Background

Beta-lactam antibiotics, like piperacillin, act by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3] A primary mechanism of bacterial resistance is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, inactivating the antibiotic.[3][4] Tazobactam is designed to inhibit many of these enzymes, protecting piperacillin from degradation.[1][5]

In many Gram-negative bacteria, the expression of beta-lactamases, particularly the AmpC-type, is inducible.[4][6] Exposure to certain beta-lactam antibiotics can trigger a complex signaling cascade that leads to the upregulation of beta-lactamase gene expression.[6][7] This process is often linked to the cell's peptidoglycan recycling pathway. When a beta-lactam antibiotic disrupts cell wall synthesis, peptidoglycan fragments (muropeptides) are released into the periplasm.[6][8] These fragments are transported into the cytoplasm, where they activate a transcriptional regulator (e.g., AmpR), leading to increased production of the AmpC beta-lactamase.[6][9] Studying this inducible resistance is crucial for evaluating the true potential of this compound® against pathogens capable of this response.

Beta_Lactamase_Induction_Pathway AmpG-AmpR-AmpC Beta-Lactamase Induction Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Beta-Lactam β-Lactam (e.g., Piperacillin) PBP PBP Beta-Lactam->PBP Inhibits PGN Peptidoglycan (Cell Wall) PBP->PGN Synthesis Muropeptides Muropeptides PGN->Muropeptides Degradation Products AmpG AmpG Permease Muropeptides->AmpG Transport AmpR_inactive Inactive AmpR Muropeptides_cyto Muropeptides AmpG->Muropeptides_cyto AmpD AmpD NagZ NagZ Anhydro_Muropeptides 1,6-anhydroMurNAc- peptide NagZ->Anhydro_Muropeptides UDP_MurNAc UDP-MurNAc- pentapeptide AmpR_inactive->UDP_MurNAc Bound to AmpR_active Active AmpR AmpR_inactive->AmpR_active Conformational Change ampC_gene ampC gene AmpR_active->ampC_gene Activates Transcription AmpC_protein AmpC β-Lactamase ampC_gene->AmpC_protein Translation AmpC_protein->Beta-Lactam Hydrolyzes Muropeptides_cyto->NagZ Anhydro_Muropeptides->AmpD Recycling (Normal State) Anhydro_Muropeptides->AmpR_inactive Competes with UDP-MurNAc

Caption: Signaling pathway for inducible AmpC beta-lactamase expression.

Experimental Workflow Overview

The overall experimental process involves preparing bacterial cultures, inducing a subset of these cultures with a sub-inhibitory concentration of a beta-lactam antibiotic, quantifying the resulting beta-lactamase activity, and finally, determining the efficacy of this compound® against both induced and non-induced populations using a Minimum Inhibitory Concentration (MIC) assay.

Experimental_Workflow This compound Efficacy Study Workflow cluster_prep Phase 1: Preparation cluster_induction Phase 2: Induction cluster_analysis Phase 3: Analysis arrow arrow start Bacterial Isolate (e.g., P. aeruginosa, E. coli) culture Grow Overnight Culture in Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->culture standardize Standardize Culture to 0.5 McFarland (~1.5x10^8 CFU/mL) culture->standardize split Split Standardized Culture standardize->split induce Induce Culture with Sub-MIC Cefoxitin (e.g., 1-4 µg/mL) Incubate 2-4 hours split->induce Test Group control Control Culture (No Inducer) Incubate 2-4 hours split->control Control Group harvest Harvest Cells from Both Groups induce->harvest control->harvest assay_beta Quantify Beta-Lactamase Activity (Nitrocefin Assay) harvest->assay_beta assay_mic Determine this compound® MIC (Broth Microdilution) harvest->assay_mic data_analysis Compare Data: Activity & MIC Values assay_beta->data_analysis assay_mic->data_analysis end Conclusion on Inducible Resistance data_analysis->end

Caption: High-level workflow for studying inducible beta-lactamase.

Detailed Experimental Protocols

Protocol 1: Induction of Beta-Lactamase Expression

This protocol describes how to induce beta-lactamase expression using a sub-inhibitory concentration of an inducing agent, such as cefoxitin.

  • Materials:

    • Bacterial strain (e.g., Pseudomonas aeruginosa ATCC 27853, Escherichia coli ATCC 25922).

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Inducing agent stock solution (e.g., Cefoxitin at 1 mg/mL).

    • Sterile culture tubes and flasks.

    • Spectrophotometer (600 nm).

    • Incubator shaker (37°C).

  • Procedure:

    • Inoculate 5 mL of CAMHB with a single colony of the test organism and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture into fresh, pre-warmed CAMHB to achieve a starting OD₆₀₀ of ~0.05.

    • Grow the culture at 37°C with shaking to an early-to-mid logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Split the culture into two flasks: "Control" and "Induced".

    • To the "Induced" flask, add the inducing agent (e.g., cefoxitin) to a final concentration known to be sub-inhibitory (e.g., 1/4 of the MIC, typically 1-4 µg/mL for many species).

    • To the "Control" flask, add an equivalent volume of sterile water or saline.

    • Continue to incubate both flasks under the same conditions for an additional 2-4 hours.

    • After incubation, proceed immediately to Protocol 2 for activity measurement and Protocol 3 for MIC determination.

Protocol 2: Quantification of Beta-Lactamase Activity (Nitrocefin Assay)

This protocol uses the chromogenic cephalosporin nitrocefin, which changes color from yellow to red upon hydrolysis by beta-lactamase.[10][11] The rate of color change is proportional to enzyme activity.

  • Materials:

    • Induced and control bacterial cultures from Protocol 1.

    • Phosphate buffer (100 mM, pH 7.0).

    • Nitrocefin stock solution (e.g., 1 mg/mL in DMSO, stored at -20°C).

    • 96-well clear, flat-bottom microtiter plate.

    • Microplate reader capable of reading absorbance at 486 nm.

    • Cell lysis buffer (optional, for intracellular enzymes).

  • Procedure:

    • Measure the final OD₆₀₀ of the "Control" and "Induced" cultures.

    • Pellet 1 mL of each culture by centrifugation (e.g., 8,000 x g for 5 minutes).

    • Carefully discard the supernatant and resuspend the cell pellet in 1 mL of 100 mM phosphate buffer. This step washes the cells. Repeat once.

    • Resuspend the final pellet in 500 µL of phosphate buffer. For periplasmic enzymes, this whole-cell suspension can be used directly. For intracellular enzymes, lyse the cells using sonication or a chemical lysis buffer.

    • Prepare the nitrocefin working solution by diluting the stock solution in phosphate buffer to a final concentration of 100 µM.

    • In a 96-well plate, add 180 µL of the nitrocefin working solution to multiple wells.

    • Add 20 µL of the cell suspension (or cell lysate) from the "Control" and "Induced" samples to respective wells. Include a blank well with buffer only.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 486 nm every 60 seconds for 15-30 minutes.

    • Data Analysis: Calculate the rate of hydrolysis (Vmax) in mOD/min. Normalize the activity to the cell density by dividing the rate by the initial OD₆₀₀ of the culture.

Protocol 3: this compound® Efficacy (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound® against the induced and control cultures using the broth microdilution method, following general principles from the Clinical and Laboratory Standards Institute (CLSI).[12][13][14]

  • Materials:

    • Induced and control bacterial cultures from Protocol 1.

    • This compound® for injection (reconstituted according to manufacturer instructions).

    • Sterile 96-well U-bottom microtiter plates.

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Multichannel pipette.

  • Procedure:

    • Adjust the density of the "Control" and "Induced" cultures to a 0.5 McFarland standard in CAMHB. Further dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

    • Prepare a serial two-fold dilution of this compound® in CAMHB across the wells of the 96-well plate. Typical concentrations might range from 256/4 µg/mL down to 0.25/4 µg/mL (piperacillin/tazobactam). The concentration of tazobactam is typically fixed at 4 µg/mL in laboratory testing.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Inoculate the prepared wells with the diluted bacterial suspensions ("Control" and "Induced" in separate rows or plates). The final volume in each well should be 100-200 µL.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound® that completely inhibits visible bacterial growth (i.e., the first clear well).

Data Presentation

Quantitative results from the experiments should be summarized for clear comparison.

Table 1: Beta-Lactamase Activity (Nitrocefin Assay)

Bacterial StrainConditionNormalized Activity (mOD/min/OD₆₀₀)Fold Induction
P. aeruginosa ATCC 27853Control (Non-induced)15.2-
P. aeruginosa ATCC 27853Induced (Cefoxitin)185.612.2x
E. coli ATCC 25922Control (Non-induced)8.9-
E. coli ATCC 25922Induced (Cefoxitin)95.310.7x

Table 2: this compound® (Piperacillin/Tazobactam) MIC Values

Bacterial StrainConditionThis compound® MIC (µg/mL)Interpretation (CLSI M100)
P. aeruginosa ATCC 27853Control (Non-induced)8/4Susceptible
P. aeruginosa ATCC 27853Induced (Cefoxitin)64/4Resistant
E. coli ATCC 25922Control (Non-induced)4/4Susceptible
E. coli ATCC 25922Induced (Cefoxitin)32/4Resistant

(Note: MIC values are presented as piperacillin/tazobactam concentration. Tazobactam is fixed at 4 µg/mL for testing purposes. Interpretive criteria are based on CLSI guidelines and may vary.)

Troubleshooting

  • No/Low Induction:

    • Cause: Inducer concentration may be too low or too high (causing toxicity). Incubation time may be too short. The bacterial strain may not possess an inducible system.

    • Solution: Optimize the inducer concentration and incubation time. Verify the genotype of the strain (presence of ampC and ampR genes).

  • High Background in Nitrocefin Assay:

    • Cause: Spontaneous hydrolysis of nitrocefin. Contamination of reagents.

    • Solution: Always include a blank control (buffer + nitrocefin). Prepare nitrocefin working solution fresh.

  • Inconsistent MIC Results:

    • Cause: Incorrect inoculum density. Improper antibiotic dilution.

    • Solution: Carefully standardize the inoculum using a McFarland standard or spectrophotometer. Verify pipette calibration and dilution calculations. Always run a quality control strain with known MIC values.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Piperacillin Degradation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of piperacillin in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and answers to frequently asked questions regarding the degradation of piperacillin in research settings.

Frequently Asked Questions (FAQs)

Q1: My piperacillin solution seems to be losing activity. What are the common causes?

A1: Degradation of piperacillin in aqueous solutions is a common issue and is primarily caused by the hydrolysis of its β-lactam ring. The rate of this degradation is significantly influenced by several factors, including pH, temperature, the type of buffer or solvent used, and the storage duration.

Q2: What is the optimal pH for storing piperacillin solutions?

A2: Piperacillin is most stable in solutions with a pH around neutral (pH 6.0-7.0).[1][2] Both acidic and alkaline conditions can accelerate its degradation. For instance, in an acidic environment (e.g., 0.02 M HCl), a significant reduction in piperacillin concentration can be observed within hours, while in alkaline conditions (e.g., 0.02 M NaOH), degradation can be almost instantaneous.[3]

Q3: How does temperature affect the stability of piperacillin solutions?

A3: Lower temperatures significantly slow down the degradation of piperacillin. For short-term storage (up to 48 hours), refrigeration at 2-8°C is recommended.[1] Room temperature storage (20-25°C) leads to more rapid degradation, and elevated temperatures (e.g., 37°C for cell culture experiments) will further accelerate this process.

Q4: What is the recommended solvent for preparing piperacillin stock solutions?

A4: For preparing stock solutions, sterile water for injection or a suitable buffer is recommended. It is crucial to ensure the final pH of the solution is within the optimal stability range. The use of a citrate buffer at pH 7.0 has been shown to significantly improve the stability of piperacillin compared to unbuffered 0.9% saline.[1][3]

Q5: Can I freeze my piperacillin stock solutions for long-term storage?

A5: While freezing can extend the stability of some antibiotic solutions, the stability of frozen piperacillin solutions can vary. If you need to store solutions long-term, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Always validate the stability of your frozen solutions for your specific experimental conditions.

Data Presentation: Impact of pH and Temperature on Piperacillin Degradation

The following tables summarize the impact of pH and temperature on the degradation of piperacillin in aqueous solutions.

Table 1: Effect of pH on Piperacillin Stability

pH ConditionObservation
Acidic (0.02 M HCl at 30°C)55% reduction in piperacillin peak area after 6 hours.[3]
Neutral (Citrate-buffered saline, pH 7.0)Significantly improved stability compared to unbuffered saline.[3]
Alkaline (0.02 M NaOH)Complete degradation of piperacillin within 3 minutes.[3]

Table 2: Effect of Temperature on Piperacillin Degradation in Injectable Solutions

Storage Location & Temperature% Degradation of Piperacillin
Pharmacy (Refrigerator)Minimal
Pharmacy (20-25°C)4.1%[4]
Pharmacy (25-30°C)7.5%[4]
In-patient Ward (Refrigerator)1.3%[4]
In-patient Ward (20-25°C)5.6%[4]
In-patient Ward (25-30°C)10.1%[4]

Experimental Protocols

Protocol for Assessing Piperacillin Stability using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the stability of piperacillin in an aqueous solution.

1. Preparation of Piperacillin Solution:

  • Dissolve piperacillin powder in the desired aqueous buffer (e.g., phosphate-buffered saline, citrate buffer) to a known concentration.

  • Ensure the pH of the final solution is measured and recorded.

  • Filter the solution through a 0.22 µm sterile filter.

2. Incubation:

  • Aliquot the piperacillin solution into several sterile vials.

  • Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition for analysis.

3. HPLC Analysis:

  • HPLC System: An Agilent LC 1200 with a Diode Array Detector (DAD) or equivalent.[4]

  • Column: C8 column (5 µm, 250 mm x 4.6 mm i.d.).[4]

  • Mobile Phase: Methanol/water (pH 3.0) in a 55:45 (v/v) ratio.[4]

  • Flow Rate: 1 mL/min.[4]

  • Detection Wavelength: 215 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Procedure:

    • Prepare a standard curve of piperacillin of known concentrations.

    • Inject the samples from each time point and temperature into the HPLC system.

    • Record the peak area of piperacillin for each sample.

4. Data Analysis:

  • Calculate the concentration of piperacillin in each sample using the standard curve.

  • Determine the percentage of piperacillin remaining at each time point relative to the initial concentration (time 0).

  • Plot the percentage of piperacillin remaining versus time for each temperature to determine the degradation kinetics.

Visualizations

degradation_pathway piperacillin Piperacillin (Active) hydrolysis Hydrolysis of β-Lactam Ring piperacillin->hydrolysis H₂O (catalyzed by H⁺ or OH⁻) inactive_metabolite Inactive Metabolite (Piperacillinoic Acid) hydrolysis->inactive_metabolite

Piperacillin Degradation Pathway

troubleshooting_workflow start Start: Piperacillin Degradation Suspected check_ph Check Solution pH start->check_ph ph_ok pH is 6.0-7.0 check_ph->ph_ok Yes ph_bad pH is Acidic or Alkaline check_ph->ph_bad No check_temp Check Storage Temperature ph_ok->check_temp adjust_ph Adjust pH to 6.0-7.0 Use Buffered Solution ph_bad->adjust_ph adjust_ph->check_temp temp_ok Stored at 2-8°C check_temp->temp_ok Yes temp_bad Stored at Room Temp or Higher check_temp->temp_bad No check_age Check Solution Age temp_ok->check_age adjust_temp Store at 2-8°C Minimize Time at Higher Temperatures temp_bad->adjust_temp adjust_temp->check_age age_ok Freshly Prepared check_age->age_ok Yes age_bad Stored for >48 hours check_age->age_bad No end Problem Resolved age_ok->end prepare_fresh Prepare Fresh Solution age_bad->prepare_fresh prepare_fresh->end

Troubleshooting Workflow

experimental_workflow prep 1. Prepare Piperacillin Solution in Buffer aliquot 2. Aliquot Solution into Vials prep->aliquot incubate 3. Incubate at Different Temperatures aliquot->incubate sample 4. Sample at Defined Time Points incubate->sample hplc 5. Analyze Samples by HPLC sample->hplc analyze 6. Quantify and Analyze Data hplc->analyze

References

Technical Support Center: Interpreting Piperacillin/Tazobactam ETEST® Results for OXA-1 Producing Isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting piperacillin/tazobactam ETEST® results for bacterial isolates that produce the OXA-1 β-lactamase.

Frequently Asked Questions (FAQs)

Q1: What is the significance of OXA-1 β-lactamase in the context of piperacillin/tazobactam susceptibility?

A1: OXA-1 is a class D β-lactamase that can confer resistance to penicillins.[1] Tazobactam, the β-lactamase inhibitor combined with piperacillin, is a poor inhibitor of the OXA-1 enzyme.[2][3] Consequently, isolates producing OXA-1 may exhibit elevated minimum inhibitory concentrations (MICs) to piperacillin/tazobactam that fall near or above the susceptibility breakpoints, complicating interpretation and therapeutic decisions.[4][5]

Q2: What are the typical piperacillin/tazobactam ETEST® MIC values for OXA-1 producing Enterobacterales?

A2: Isolates of Enterobacterales that produce OXA-1 β-lactamase commonly display piperacillin/tazobactam MICs in the range of 8 to 16 µg/mL.[4][5] This range is particularly problematic as it straddles the susceptible and susceptible-dose dependent (SDD) breakpoints set by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Q3: Why are there discrepancies in piperacillin/tazobactam ETEST® results for OXA-1 producing isolates?

A3: Several factors contribute to the variability in ETEST® results for these isolates:

  • Inherent resistance: OXA-1 has a weak affinity for tazobactam, meaning the inhibitor is less effective at protecting piperacillin from hydrolysis.[6][7]

  • Inoculum effect: The density of the bacterial inoculum can significantly impact the test outcome. A higher inoculum may lead to a higher concentration of β-lactamase, potentially overwhelming the tazobactam and resulting in a higher MIC.

  • Method variability: Even the reference broth microdilution (BMD) method has shown variability in results for piperacillin/tazobactam, and ETEST® performance can also be variable, sometimes showing false resistance.[4][5]

Q4: How do the CLSI and EUCAST breakpoints for piperacillin/tazobactam differ for Enterobacterales?

A4: The CLSI and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have slightly different interpretive criteria for piperacillin/tazobactam. These differences are important when categorizing an isolate as susceptible, intermediate/susceptible-dose dependent, or resistant.

Data Presentation

Table 1: CLSI and EUCAST Piperacillin/Tazobactam Breakpoints for Enterobacterales

CategoryCLSI MIC (µg/mL)[8][9][10]EUCAST MIC (µg/mL)[11]
Susceptible (S)≤ 8≤ 8
Susceptible-Dose Dependent (SDD) / Intermediate (I)16> 8
Resistant (R)≥ 32> 8

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
MIC values are consistently at the breakpoint (e.g., 8 or 16 µg/mL). - Isolate may be an OXA-1 producer.- Inoculum density may be inconsistent.- Repeat the ETEST® with a carefully standardized inoculum (0.5 McFarland standard).- Consider alternative susceptibility testing methods like broth microdilution.- If clinically significant, consider molecular testing for the presence of the blaOXA-1 gene.
Hazy growth within the ellipse of inhibition. - Inoculum is too heavy.- Mixed culture.- Ensure the inoculum is prepared to a 0.5 McFarland standard.- Re-isolate the organism to ensure a pure culture before repeating the test.
"Phantom" zone or a double ellipse of inhibition. - This can be an artifact of the test and is not well-defined for piperacillin/tazobactam.- Read the MIC at the point of complete inhibition of growth. If interpretation is difficult, repeat the test.
No inhibition zone, or growth up to the highest concentration on the strip. - Isolate is likely highly resistant.- The ETEST® strip may be expired or was stored improperly.- Verify the isolate's identity.- Check the expiration date and storage conditions of the ETEST® strips.- Confirm resistance with an alternative method.

Experimental Protocols

Piperacillin/Tazobactam ETEST® Procedure

This protocol is a general guideline and should be supplemented with the manufacturer's instructions.

  • Isolate Preparation:

    • Select well-isolated colonies of the test organism from an 18-24 hour non-selective agar plate.

    • Prepare a bacterial suspension in sterile saline or Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the agar surface to dry for 10-15 minutes before applying the ETEST® strip.[12]

  • ETEST® Strip Application:

    • Using sterile forceps, apply the piperacillin/tazobactam ETEST® strip to the center of the inoculated agar plate with the MIC scale facing upwards.[12]

    • Ensure the entire length of the strip is in contact with the agar surface. Do not move the strip once it has been applied.[13]

  • Incubation:

    • Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading and Interpretation:

    • After incubation, a symmetrical inhibition ellipse will be visible.

    • Read the MIC value at the point where the lower edge of the ellipse intersects the ETEST® strip.[6]

    • If the MIC value falls between two markings on the scale, round up to the next higher value.[13]

    • Interpret the MIC value according to the current CLSI or EUCAST breakpoints (see Table 1).

Confirmatory Testing for OXA-1

While phenotypic tests for the routine confirmation of OXA-1 are not widely established in clinical laboratories, molecular methods are the gold standard.

  • Polymerase Chain Reaction (PCR): PCR assays designed to detect the blaOXA-1 gene are the most reliable method for confirming the presence of this resistance mechanism.

Mandatory Visualization

G cluster_workflow Workflow for Interpreting Piperacillin/Tazobactam ETEST® Results start Perform Piperacillin/Tazobactam ETEST® read_mic Read MIC Value start->read_mic check_mic Is MIC 8 or 16 µg/mL? read_mic->check_mic interpret_clsi Interpret using CLSI Breakpoints (S: ≤8, SDD: 16, R: ≥32) check_mic->interpret_clsi No consider_oxa1 Consider Possibility of OXA-1 Production check_mic->consider_oxa1 Yes report Report Final Result interpret_clsi->report interpret_eucast Interpret using EUCAST Breakpoints (S: ≤8, R: >8) interpret_eucast->report troubleshoot Troubleshoot Test (Check inoculum, repeat test) troubleshoot->read_mic consider_oxa1->troubleshoot molecular_test Confirm with Molecular Testing for blaOXA-1 consider_oxa1->molecular_test molecular_test->report

Caption: A workflow diagram for the interpretation of piperacillin/tazobactam ETEST® results.

G cluster_pathway Signaling Pathway of Piperacillin/Tazobactam Action and OXA-1 Resistance pip_taz Piperacillin/ Tazobactam piperacillin Piperacillin pip_taz->piperacillin tazobactam Tazobactam pip_taz->tazobactam pbp Penicillin-Binding Proteins (PBPs) cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Catalyzes lysis Cell Lysis cell_wall->lysis Inhibition leads to oxa1 OXA-1 β-Lactamase oxa1->piperacillin Hydrolyzes inactivated_pip Inactivated Piperacillin piperacillin->pbp Inhibits tazobactam->oxa1 Poorly Inhibits

Caption: Mechanism of action of piperacillin/tazobactam and resistance mediated by OXA-1.

References

Technical Support Center: Overcoming TEM-1 Mediated Piperacillin/Tazobactam Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating strategies to overcome TEM-1 mediated resistance to piperacillin/tazobactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My E. coli isolate harbors the blaTEM-1 gene but is resistant to piperacillin/tazobactam. I thought tazobactam was supposed to inhibit TEM-1. What's going on?

A1: This is a common and important observation. While tazobactam is a potent inhibitor of the TEM-1 β-lactamase, high-level resistance can still emerge through several mechanisms. The most frequent cause is the hyperproduction of the TEM-1 enzyme.[1][2][3] This overabundance of β-lactamase can effectively saturate the tazobactam, leaving insufficient inhibitor to protect the piperacillin from hydrolysis.

Other potential, though less common, reasons for resistance in TEM-1 positive isolates include:

  • Inhibitor-Resistant TEM (IRT) variants: Although you've identified blaTEM-1, it's possible that mutations have occurred, leading to an IRT that is less susceptible to tazobactam inhibition.[4]

  • Co-expression of other β-lactamases: Your isolate might be producing other β-lactamases, such as OXA-1, which are poorly inhibited by tazobactam and can contribute to piperacillin hydrolysis.[1][5]

  • Porin loss or modification: Reduced permeability of the outer membrane due to the loss or alteration of porin channels can restrict the entry of piperacillin/tazobactam into the bacterial cell, contributing to resistance.[6]

  • Efflux pumps: The active removal of the antibiotic from the cell by efflux pumps can also play a role in reducing the intracellular concentration of piperacillin/tazobactam.[7][8]

Q2: How can I determine if TEM-1 hyperproduction is the cause of resistance in my isolate?

A2: There are several experimental approaches to investigate TEM-1 hyperproduction:

  • Quantitative Real-Time PCR (qRT-PCR): This is a direct method to quantify the expression level of the blaTEM-1 gene. You can compare the transcript levels in your resistant isolate to a susceptible, TEM-1 producing control strain. A significant increase in blaTEM-1 mRNA suggests hyperproduction.[2][9]

  • β-Lactamase Activity Assay: You can measure the rate of hydrolysis of a chromogenic β-lactam substrate (like nitrocefin) in cell lysates.[5] Comparing the specific β-lactamase activity of your resistant isolate to a susceptible control can reveal increased enzyme production.[1][10]

  • Gene Copy Number Analysis: Hyperproduction can be due to an increased number of blaTEM-1 gene copies, often through plasmid amplification or tandem repeats in the chromosome.[1][11] This can be assessed using techniques like quantitative PCR (qPCR) on genomic DNA or whole-genome sequencing.[5][11]

  • Promoter Sequencing: Sequencing the promoter region of the blaTEM-1 gene can identify mutations that lead to stronger promoter activity and consequently, increased transcription. Known strong promoters include Pa/Pb, P4, and P5.[2][9]

Q3: My experiments suggest TEM-1 hyperproduction. What are some strategies I can investigate to overcome this resistance?

A3: Addressing TEM-1 hyperproduction requires strategies that can either overcome the high concentration of the enzyme or bypass its activity. Here are some approaches:

  • Novel β-Lactamase Inhibitors: Investigate the efficacy of newer β-lactamase inhibitors like avibactam, which may have different binding kinetics or be less susceptible to the high enzyme load.[4] Avibactam, for instance, has a longer half-life bound to TEM-1 compared to tazobactam.[4]

  • Checkerboard Assays: Perform checkerboard assays to test for synergistic activity between piperacillin and other compounds. This could include non-β-lactam antibiotics, efflux pump inhibitors, or compounds that disrupt the bacterial cell envelope.[12][13][14]

  • Increased Tazobactam Concentration: While clinically constrained, in a research setting, you can explore if increasing the concentration of tazobactam relative to piperacillin can restore susceptibility.[7] This can help confirm that the resistance is due to the "overwhelming" of the inhibitor.

Q4: I suspect the presence of an OXA-type β-lactamase in addition to TEM-1. How can I confirm this and what are my options?

A4: The presence of OXA-1 is a known mechanism for piperacillin/tazobactam resistance as it is poorly inhibited by tazobactam.[1]

  • Confirmation:

    • PCR and Sequencing: Use specific primers to amplify and sequence the blaOXA-1 gene.

    • Phenotypic Inhibition Assays: While not specific for OXA-1, you can use inhibitors like sodium chloride (100 mM) in your susceptibility testing, which has been shown to inhibit OXA-1 activity and may result in a lower MIC for piperacillin.[5]

  • Overcoming Strategies:

    • Alternative β-Lactam/β-Lactamase Inhibitor Combinations: Test combinations with inhibitors that have activity against class D β-lactamases, such as avibactam.[4]

    • Explore Non-β-Lactam Antibiotics: If your isolate is multidrug-resistant, you may need to investigate completely different classes of antibiotics.

Quantitative Data Summary

Table 1: Impact of TEM-1 Promoter Strength on Piperacillin/Tazobactam MIC

E. coli StrainblaTEM-1b PromoterPiperacillin/Tazobactam MIC (mg/L)Fold Change in MIC
Recombinant with P3P3 (weak)8-
Recombinant with Pa/PbPa/Pb (strong)>1024>128

Data adapted from Zhou et al., 2019.[2][3][9][15]

Table 2: β-Lactamase Activity in Piperacillin/Tazobactam Resistant and Susceptible E. coli

Isolate Groupβ-Lactamase Activity (Untreated Lysate)β-Lactamase Activity (Tazobactam-Treated Lysate)
TZP Susceptible ControlLowVery Low
Hyperproducing TEM-1/SHV-14-22 fold higher than controlSignificantly higher than control

Qualitative summary based on data from Edwards et al., 2022.[1]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[16]

  • Prepare Antibiotic Stock Solutions: Prepare a stock solution of piperacillin and tazobactam. For piperacillin/tazobactam, a fixed concentration of 4 mg/L tazobactam is commonly used.[9][16]

  • Prepare Inoculum: Culture the bacterial isolate overnight on an appropriate agar plate. Suspend several colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in MHB to a final concentration of 5 x 105 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of piperacillin (with the fixed concentration of tazobactam) in MHB.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.[12][13]

  • Preparation: Prepare stock solutions of both agents to be tested.

  • Plate Setup: In a 96-well microtiter plate, add 50 µL of MHB to each well.

  • Serial Dilutions:

    • Along the x-axis (columns), create serial two-fold dilutions of Agent A.

    • Along the y-axis (rows), create serial two-fold dilutions of Agent B. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Prepare the bacterial inoculum as described in the MIC protocol and add 100 µL to each well.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each agent alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = (MIC of Agent A in combination / MIC of Agent A alone) + (MIC of Agent B in combination / MIC of Agent B alone)

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: Additive or Indifference

      • FIC Index > 4: Antagonism[13]

Visualizations

TEM1_Resistance_Mechanisms cluster_strategies Overcoming Strategies cluster_mechanisms Resistance Mechanisms cluster_causes Causes of Hyperproduction Novel_Inhibitors Novel β-Lactamase Inhibitors (e.g., Avibactam) Hyperproduction TEM-1 Hyperproduction Novel_Inhibitors->Hyperproduction inhibits Other_BL Other β-Lactamases (e.g., OXA-1) Novel_Inhibitors->Other_BL inhibits Efflux_Pump_Inhibitors Efflux Pump Inhibitors Efflux_Pumps Efflux Pumps Efflux_Pump_Inhibitors->Efflux_Pumps inhibits Combination_Therapy Combination Therapy (Non-β-lactams) Resistance Resistance Combination_Therapy->Resistance bypasses Gene_Amp Gene Amplification Hyperproduction->Gene_Amp Strong_Promoter Strong Promoter Hyperproduction->Strong_Promoter Porin_Loss Porin Loss Piperacillin_Tazobactam Piperacillin/ Tazobactam Piperacillin_Tazobactam->Resistance fails against Resistance->Hyperproduction Resistance->Porin_Loss Resistance->Efflux_Pumps Resistance->Other_BL

Caption: Mechanisms of TEM-1 mediated piperacillin/tazobactam resistance and strategies to overcome it.

Checkerboard_Workflow start Start: Prepare Bacterial Inoculum and Antibiotic Stocks plate_setup Set up 96-well plate with serial dilutions of Agent A (columns) and Agent B (rows) start->plate_setup inoculate Inoculate plate with standardized bacterial suspension plate_setup->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs for each agent alone and in combination incubate->read_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calculate_fic interpret Interpret FIC Index: Synergy (≤0.5) Additive/Indifference (0.5-4) Antagonism (>4) calculate_fic->interpret end End: Determine Drug Interaction interpret->end

References

Effect of serum protein binding on the in vitro activity of Zosyn

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Zosyn (Piperacillin-Tazobam)

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with detailed information on the effects of serum protein binding on the in vitro activity of this compound (piperacillin-tazobactam).

Frequently Asked Questions (FAQs)

Q1: To what extent do piperacillin and tazobactam bind to serum proteins?

A1: Both piperacillin and tazobactam exhibit moderate binding to human serum proteins, primarily albumin. Approximately 30% of tazobactam is bound to plasma proteins.[1][2][3] Similarly, piperacillin has a protein binding percentage of about 20-30%. This binding is reversible, meaning the drug molecules are in a constant state of equilibrium between being bound and unbound in plasma.

Data Summary: Protein Binding of this compound Components

Component Protein Binding Percentage Primary Binding Protein
Piperacillin ~20-30% Albumin

| Tazobactam | ~30% | Albumin |

Q2: How does serum protein binding affect the in vitro activity of this compound?

A2: It is a fundamental principle of pharmacology that only the unbound (free) fraction of a drug is microbiologically active.[4] The portion of this compound that is bound to proteins like albumin is temporarily inactive and cannot interact with bacterial penicillin-binding proteins (PBPs) to exert its effect.[5] Consequently, when performing in vitro susceptibility tests in media containing serum or albumin, the Minimum Inhibitory Concentration (MIC) of this compound will appear higher than in standard broth (e.g., Mueller-Hinton Broth). This is because a higher total drug concentration is required to achieve a free concentration sufficient to inhibit bacterial growth.

Q3: Why is the unbound drug concentration the most important parameter for antimicrobial activity?

A3: The "free drug hypothesis" states that the unbound drug concentration in plasma is what equilibrates with the site of action and is therefore responsible for the therapeutic effect.[4] For this compound, only the free, unbound molecules can penetrate the bacterial cell wall and bind to PBPs, inhibiting peptidoglycan synthesis and leading to bacterial cell death.[5] The protein-bound drug acts as a reservoir but is not immediately available for antimicrobial action. Therefore, understanding the unbound concentration is critical for correlating in vitro data with in vivo efficacy.

Q4: What is the typical impact of serum on this compound's MIC values?

A4: The presence of physiological concentrations of human serum (typically 50%) or albumin (around 4 g/dL) in testing media can lead to a 2- to 4-fold increase in the MIC of piperacillin-tazobactam against various bacteria. This effect is directly attributable to the sequestration of the drug by proteins, reducing its available free concentration.

Illustrative Data: Effect of Human Serum on this compound MIC

Organism MIC in Standard Broth (mg/L) MIC in 50% Human Serum (mg/L) Fold Increase
Pseudomonas aeruginosa 16 64 4
Escherichia coli 4 8 2
Staphylococcus aureus 2 8 4

Note: These are representative values. Actual results may vary based on the specific strain and experimental conditions.

Troubleshooting Guides

Problem 1: My MIC values for this compound are significantly higher in serum-supplemented media compared to standard Mueller-Hinton Broth (MHB). Is my experiment flawed?

Solution: This is an expected result and indicates your assay is correctly detecting the impact of protein binding. The proteins in the serum are binding to piperacillin and tazobactam, reducing the free fraction of the drug available to act on the bacteria. A higher total concentration is therefore needed to achieve the same inhibitory effect. Refer to the tables above for expected shifts in MIC. If the shift is dramatically higher than 4-fold, consider investigating other factors such as potential degradation of this compound in the serum-supplemented media over the incubation period or interactions with other media components.

Problem 2: How do I calculate the free (unbound) concentration of this compound in my in vitro experiment?

Solution: You can estimate the unbound concentration using the protein binding percentage. The unbound fraction (fu) is the percentage of drug that is not bound.

  • Formula: Unbound Concentration = Total Concentration × fu

  • Where: fu = 1 - (Protein Binding Percentage / 100)

Example Calculation for Piperacillin:

  • Protein Binding: ~30%

  • Unbound Fraction (fu): 1 - (30 / 100) = 0.70

  • If your total piperacillin concentration is 16 mg/L, the unbound concentration is: 16 mg/L × 0.70 = 11.2 mg/L .

This calculation provides an estimate of the microbiologically active drug concentration in your assay.

Experimental Protocols & Visualizations

Protocol: Broth Microdilution MIC Assay with Serum Supplementation

This protocol outlines the key steps for determining the MIC of this compound in the presence of serum, following general guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Inoculum:

    • Select 3-5 isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in each well of the microtiter plate.

  • Prepare Drug Dilutions:

    • Create a serial 2-fold dilution series of this compound (piperacillin-tazobactam, with tazobactam held constant at 4 mg/L) in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a parallel series of dilutions in CAMHB supplemented with 50% heat-inactivated human serum or a physiological concentration of human serum albumin (e.g., 4 g/dL).

  • Inoculation and Incubation:

    • Dispense the drug dilutions into a 96-well microtiter plate.

    • Add the prepared bacterial inoculum to each well. Include a growth control well (no drug) and a sterility control well (no bacteria).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • After incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth.

    • Compare the MIC obtained in standard CAMHB with the MIC from the serum-supplemented CAMHB to quantify the effect of protein binding.

Diagrams

G cluster_0 In Plasma/Serum Zosyn_Bound Protein-Bound this compound (Inactive Reservoir) Zosyn_Free Free this compound (Active) Zosyn_Bound->Zosyn_Free Dissociation PBP Penicillin-Binding Proteins (PBPs) Zosyn_Free->PBP Binds to Bacterium Bacterium Bacterium->PBP Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition Leads to

Caption: Equilibrium of this compound and its mechanism of action.

G cluster_media Testing Media A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Microtiter Plates (Final Conc. 5x10^5 CFU/mL) A->D B Prepare Serial Dilutions of this compound C1 Standard Broth (e.g., CAMHB) B->C1 C2 Broth + Serum/Albumin B->C2 C1->D C2->D E Incubate at 35°C for 16-20 hours D->E F Read MICs (Lowest concentration with no growth) E->F G Compare MICs to determine protein binding effect F->G

Caption: Workflow for MIC testing with serum supplementation.

References

Preventing precipitation of piperacillin during in vitro assay preparation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of piperacillin during the preparation of solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does my piperacillin solution precipitate?

Piperacillin precipitation is primarily driven by its pH-dependent solubility. Piperacillin is an acidic molecule with a pKa value around 2.6 for the carboxylic acid group. In solutions with a pH below its pKa, piperacillin is in its less soluble, protonated (acidic) form. As the pH increases, it deprotonates to form a more soluble salt. Therefore, preparing solutions in acidic, unbuffered water can lead to immediate or delayed precipitation.

Q2: What is the recommended solvent for piperacillin?

For laboratory use, piperacillin sodium salt is very soluble in water and freely soluble in methanol and ethanol.[1] Piperacillin in its acid form is only slightly soluble in water but is soluble in organic solvents like methanol, ethanol, DMSO, and DMF.[2][3] For most in vitro assays, starting with the sodium salt form and dissolving it in sterile, purified water or a suitable buffer (like PBS) is recommended.

Q3: What is the optimal pH for a piperacillin stock solution?

A pH range of 5.5 to 7.5 is generally recommended for piperacillin solutions to ensure stability and solubility.[4] Specifically, dissolving piperacillin sodium in water typically results in a pH between 5.0 and 7.0, which is suitable for maintaining its solubility.[1] Avoid acidic conditions, as this will cause the drug to precipitate.

Q4: Can I store my piperacillin stock solution?

Aqueous solutions of piperacillin are not recommended for long-term storage; they should ideally be prepared fresh.[2] If storage is necessary, reconstituted vials are stable for up to 24 hours at room temperature (20°C to 25°C) or up to 48 hours if refrigerated (2°C to 8°C).[5] Do not freeze reconstituted solutions.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experimental workflow.

Issue 1: Piperacillin powder does not dissolve completely in water.

  • Cause: The water may be too acidic, or the concentration is too high.

  • Solution:

    • Ensure you are using the sodium salt form of piperacillin, which is more water-soluble.[1][4]

    • Check the pH of your water. If it is acidic, consider using a buffered solution like PBS at pH 7.2. The solubility of piperacillin sodium salt in PBS (pH 7.2) is approximately 3 mg/mL.[2]

    • Gently warm the solution to room temperature if you are using cold water.

    • If the issue persists, you can prepare a stock solution in a solvent like DMSO (solubility approx. 10 mg/mL) and then dilute it into your aqueous assay medium.[2] Ensure the final DMSO concentration is low enough to not affect your experimental results.

Issue 2: The solution is clear initially but forms a precipitate over time or upon refrigeration.

  • Cause: This phenomenon, known as delayed precipitation, can occur if the solution is supersaturated or if the pH shifts over time. Temperature changes can also reduce solubility.

  • Solution:

    • Prepare the solution at a concentration well below its solubility limit at the intended storage temperature.

    • Ensure the solution is adequately buffered to maintain a stable pH between 5.5 and 7.5.[4]

    • Store solutions at controlled room temperature or refrigerated as recommended, but avoid freezing, which can promote precipitation.[5]

Issue 3: Precipitation occurs when adding the piperacillin stock solution to the cell culture medium.

  • Cause: The pH or composition of the cell culture medium may be incompatible with the stock solution. Many culture media are buffered with bicarbonate and are sensitive to the addition of acidic or highly concentrated solutions.

  • Solution:

    • Prepare the piperacillin stock in a buffer compatible with your medium, such as PBS.

    • Perform a serial dilution of the stock solution before adding it to the final culture volume to minimize localized concentration and pH shocks.

    • Consider preparing a less concentrated stock solution to reduce the volume needed for dosing, thereby minimizing the impact on the medium's buffering capacity.

Experimental Protocols and Data

Protocol: Preparation of a 10 mg/mL Piperacillin Sodium Stock Solution
  • Materials:

    • Piperacillin Sodium powder (crystalline solid)[2]

    • Sterile, purified water or Phosphate-Buffered Saline (PBS), pH 7.2

    • Sterile conical tubes and micropipettes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of Piperacillin Sodium powder in a sterile tube.

    • Add the appropriate volume of sterile water or PBS to achieve a 10 mg/mL concentration. For example, add 1 mL of solvent to 10 mg of powder.

    • Cap the tube and vortex gently until the powder is completely dissolved. The solution should be clear and colorless.[1]

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Use the solution immediately. If short-term storage is required, keep it at 2-8°C for no longer than 48 hours.[5]

Table 1: Solubility of Piperacillin
FormSolventpHApproximate Solubility
Piperacillin SodiumWater5.0 - 7.0[1]Very Soluble[1]
Piperacillin SodiumPBS7.2~3 mg/mL[2]
Piperacillin SodiumEthanolN/A~1 mg/mL[2]
Piperacillin SodiumDMSON/A~10 mg/mL[2]
Piperacillin (Acid)WaterN/AVery Slightly Soluble[3]
Piperacillin (Acid)MethanolN/AEasily Soluble[3]

Visual Guides

Workflow for Piperacillin Solution Preparation

The following diagram outlines the recommended workflow for preparing a stable piperacillin solution for in vitro assays.

G cluster_prep Preparation Steps cluster_troubleshoot Troubleshooting start Start: Weigh Piperacillin Sodium Powder choose_solvent Select Solvent (Water, PBS, or DMSO) start->choose_solvent dissolve Add Solvent and Vortex to Dissolve choose_solvent->dissolve check_dissolution Is Solution Clear? dissolve->check_dissolution filter Sterile Filter (0.22 µm) check_dissolution->filter Yes adjust_ph Adjust pH (if applicable) or Use Buffer check_dissolution->adjust_ph No reduce_conc Reduce Concentration check_dissolution->reduce_conc No end_use Use Immediately in Assay filter->end_use adjust_ph->dissolve reduce_conc->dissolve

Caption: Recommended workflow for preparing piperacillin solutions.

Troubleshooting Precipitation Issues

This flowchart provides a logical guide to diagnosing and solving precipitation problems.

G start Precipitation Observed q1 When did it occur? start->q1 a1 During initial dissolution q1->a1 Dissolving a2 After adding to media q1->a2 Dosing a3 During storage q1->a3 Storage sol1 Cause: Low pH or High Concentration Solution: Use buffered solvent (PBS pH 7.2) or reduce concentration. a1->sol1 sol2 Cause: Medium Incompatibility Solution: Dilute stock before adding; check medium pH. a2->sol2 sol3 Cause: Unstable pH or Temperature Solution: Prepare fresh; ensure proper buffering; store at 2-8°C, do not freeze. a3->sol3

Caption: Troubleshooting flowchart for piperacillin precipitation.

References

Technical Support Center: Investigating the Eagle Effect of Piperacillin against Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the paradoxical Eagle effect of piperacillin against Enterococcus faecalis.

Frequently Asked Questions (FAQs)

Q1: What is the Eagle effect and why is it relevant for piperacillin and Enterococcus faecalis?

The Eagle effect, also known as a paradoxical bactericidal effect, is a phenomenon where a bactericidal antibiotic shows a reduced killing effect at very high concentrations compared to lower, moderately effective concentrations. For beta-lactam antibiotics like piperacillin, which inhibit cell wall synthesis, this effect is significant. The ultimate bactericidal action of these drugs depends on the activity of bacterial autolysins, which are enzymes that degrade the cell wall, leading to cell lysis. In E. faecalis, a paradoxical response to penicillin has been linked to reduced activity of autolysins at high antibiotic concentrations.[1] While piperacillin is generally effective against E. faecalis, encountering an Eagle effect could have profound implications for dosing strategies in clinical settings, particularly in infections with a high bacterial burden.

Q2: We are observing that at piperacillin concentrations significantly above the Minimum Inhibitory Concentration (MIC), the rate of bacterial killing is decreasing. Could this be the Eagle effect?

Yes, this observation is characteristic of the Eagle effect. If you notice that piperacillin concentrations at, for example, 32x or 64x the MIC result in less bacterial killing than concentrations of 4x or 8x the MIC in a time-kill assay, you are likely observing a paradoxical effect. This is counterintuitive because antibiotic efficacy is generally expected to increase with concentration.

Q3: What is the proposed mechanism for the Eagle effect in E. faecalis when treated with beta-lactam antibiotics?

The primary proposed mechanism involves the dysregulation of autolysin activity. Beta-lactams inhibit penicillin-binding proteins (PBPs), leading to faulty cell wall synthesis. This damage signals for the activation of autolysins, which then degrade the weakened cell wall, causing cell lysis.[2] However, at very high concentrations of beta-lactams, it is hypothesized that the signaling pathways that regulate autolysin activity may be altered, leading to their downregulation. This reduction in autolytic activity would result in a bacteriostatic rather than a bactericidal effect, as the cells would cease to divide but would not lyse.

Q4: Which signaling pathways in E. faecalis are likely involved in this response?

Several cell envelope stress response systems in E. faecalis could play a role. The LiaFSR three-component system is a key regulator of the cell envelope stress response and is activated by cell wall-active antibiotics.[3][4] Additionally, the CroRS two-component system is known to be involved in intrinsic beta-lactam resistance.[5] It is plausible that at supra-inhibitory concentrations of piperacillin, these systems could trigger a response that ultimately downregulates autolysin gene expression or activity to preserve the cell structure, leading to the observed paradoxical survival.

Troubleshooting Guides

Issue 1: Inconsistent results in time-kill assays suggestive of the Eagle effect.

Possible Cause 1: Inoculum size variability. The initial bacterial inoculum concentration can significantly impact the outcome of susceptibility testing. A very high inoculum may lead to an "inoculum effect," which is distinct from the Eagle effect and is characterized by an increase in the MIC.

Troubleshooting Steps:

  • Standardize Inoculum Preparation: Ensure a consistent starting inoculum for all experiments, typically around 5 x 10^5 CFU/mL, prepared from a mid-log phase culture.

  • Verify Colony Counts: Always perform a plate count of the initial inoculum to confirm its concentration.

Possible Cause 2: Improper antibiotic concentration range. The Eagle effect is only observable at concentrations well above the MIC. If the tested concentration range is too narrow, the paradoxical zone may be missed.

Troubleshooting Steps:

  • Broaden Concentration Range: Test a wide range of piperacillin concentrations, from sub-MIC levels up to 128x the MIC or higher.

  • Include Key Controls: Always include a growth control (no antibiotic) and a control at the expected optimal bactericidal concentration (e.g., 4x MIC).

Issue 2: Difficulty confirming the Eagle effect observed in initial screenings.

Possible Cause: Sub-optimal experimental conditions. Factors such as the growth phase of the bacteria and the duration of the assay can influence the detection of the Eagle effect.

Troubleshooting Steps:

  • Use Log-Phase Cultures: Ensure that the bacterial culture used for the inoculum is in the logarithmic phase of growth, as this is when cell wall synthesis and autolytic activity are highest.

  • Extended Time-Kill Assays: Run time-kill assays for a full 24 hours, with multiple time points for sampling (e.g., 0, 2, 4, 6, 8, and 24 hours) to capture the dynamics of killing and potential regrowth.

Data Presentation

Table 1: Example MIC and MBC Data for Piperacillin against E. faecalis
Strain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
E. faecalis ATCC 29212482Susceptible
Clinical Isolate 18>1024>128Tolerance/Possible Eagle Effect
Clinical Isolate 24164Susceptible
Table 2: Hypothetical Time-Kill Assay Data Illustrating the Eagle Effect
Piperacillin Concentration (x MIC)Log10 CFU/mL at 0hLog10 CFU/mL at 6hLog10 CFU/mL at 24hLog10 Reduction at 24h
0 (Growth Control)5.78.28.5N/A
15.75.14.90.8
45.73.22.13.6
165.73.93.52.2
645.74.85.10.6

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: a. From an overnight culture of E. faecalis on a suitable agar plate, select 3-5 colonies and inoculate into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). b. Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). c. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of a microtiter plate.

  • Preparation of Antibiotic Dilutions: a. Prepare a stock solution of piperacillin. b. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 0.25 to 512 µg/mL).

  • Inoculation and Incubation: a. Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum). c. Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of piperacillin that completely inhibits visible growth of the organism.

Protocol 2: Time-Kill Assay to Detect the Eagle Effect
  • Preparation: a. Prepare a logarithmic-phase culture of E. faecalis in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL. b. Prepare tubes with CAMHB containing piperacillin at various multiples of the predetermined MIC (e.g., 0x, 1x, 4x, 8x, 16x, 32x, 64x, and 128x MIC).

  • Inoculation and Sampling: a. Inoculate the prepared tubes with the standardized bacterial suspension. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Colony Counting: a. Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline. b. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar). c. Incubate the plates at 37°C for 18-24 hours. d. Count the colonies on the plates that yield 30-300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log10 CFU/mL versus time for each piperacillin concentration. b. A paradoxical effect is indicated if a lesser reduction in CFU/mL is observed at higher concentrations compared to an intermediate, optimal concentration after 24 hours.

Visualizations

Experimental_Workflow Experimental Workflow for Investigating the Eagle Effect cluster_prep Preparation cluster_mic MIC Determination cluster_timekill Time-Kill Assay cluster_analysis Data Analysis start Start with E. faecalis Isolate culture Overnight Culture start->culture log_phase Subculture to Logarithmic Phase culture->log_phase mic_assay Broth Microdilution MIC Assay log_phase->mic_assay setup_tk Set up tubes with various piperacillin concentrations (0x to 128x MIC) log_phase->setup_tk read_mic Determine MIC mic_assay->read_mic read_mic->setup_tk inoculate_tk Inoculate with log-phase culture setup_tk->inoculate_tk sample_tk Sample at 0, 2, 4, 6, 24h inoculate_tk->sample_tk plate_tk Serial Dilution and Plating sample_tk->plate_tk count_tk Incubate and Count Colonies (CFU/mL) plate_tk->count_tk plot_data Plot Log10 CFU/mL vs. Time count_tk->plot_data analyze_effect Analyze for Paradoxical Killing plot_data->analyze_effect end Conclusion on Eagle Effect analyze_effect->end

Caption: Workflow for investigating the Eagle effect of piperacillin.

Signaling_Pathway Hypothesized Signaling Pathway for Piperacillin's Eagle Effect cluster_stimulus Stimulus cluster_cellular_effect Cellular Effect cluster_response Stress Response & Regulation cluster_outcome Outcome low_pip Low Piperacillin Conc. (e.g., 4x MIC) pbp_inhibition PBP Inhibition low_pip->pbp_inhibition high_pip High Piperacillin Conc. (e.g., 64x MIC) high_pip->pbp_inhibition cell_wall_damage Cell Wall Damage pbp_inhibition->cell_wall_damage stress_response Cell Envelope Stress Response (LiaFSR, CroRS) cell_wall_damage->stress_response autolysin_up Upregulation of Autolysin Activity stress_response->autolysin_up at low conc. autolysin_down Downregulation of Autolysin Activity stress_response->autolysin_down at high conc. lysis Cell Lysis (Bactericidal Effect) autolysin_up->lysis survival Cell Survival (Bacteriostatic/Paradoxical Effect) autolysin_down->survival

References

Technical Support Center: Optimization of Nebulized Piperacillin/Tazobactam Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of nebulized piperacillin/tazobactam delivery for inhalation studies. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during the nebulization of piperacillin/tazobactam, offering potential causes and solutions in a straightforward question-and-answer format.

Issue / QuestionPotential Cause(s)Recommended Solution(s)
Why is there inconsistent or low aerosol output? Nebulizer Malfunction: Clogged mesh/nozzle, improper assembly, or device failure.- Mesh Nebulizers: Ensure the mesh is not clogged with drug residue. Clean according to the manufacturer's instructions. - Jet Nebulizers: Check for blockages in the nozzle and ensure proper assembly. - All Nebulizers: Verify that the device is functioning correctly and that all components are properly connected.
Improper Formulation: High viscosity of the piperacillin/tazobactam solution, or presence of excipients that interfere with aerosolization.- Viscosity: Prepare fresh solutions for each experiment to avoid potential increases in viscosity over time. If high concentrations are necessary, consider a nebulizer designed for more viscous solutions. - Excipients: Use formulations of piperacillin/tazobactam intended for injection, which are typically free of excipients that could hinder nebulization.
Incorrect Nebulizer Settings: Inappropriate flow rate for jet nebulizers or incorrect power settings.- Adjust the flow rate of the compressed gas for jet nebulizers to the optimal range for the specific device and formulation. - Ensure battery-powered nebulizers are fully charged.
How can I optimize the particle size of the aerosol? Nebulizer Type: Different nebulizer technologies (jet, mesh, ultrasonic) produce different particle size distributions.- Vibrating mesh nebulizers are generally more efficient at producing a consistent and fine particle aerosol.[1][2][3] - Jet nebulizers can be optimized by adjusting the flow rate of the driving gas.
Formulation Properties: The concentration and physicochemical properties of the piperacillin/tazobactam solution can affect droplet size.- Lower drug concentrations may result in smaller particle sizes. - Ensure the pH of the solution is within a range that does not promote drug aggregation.
Why are the delivered doses of piperacillin/tazobactam inconsistent between experiments? Variability in Experimental Setup: Inconsistent nebulizer placement in the breathing circuit, or changes in ventilator settings.- Standardize the position of the nebulizer in the experimental setup. Placing it on the inspiratory limb of the ventilator circuit is a common practice.[4] - Maintain consistent ventilator parameters (tidal volume, respiratory rate, inspiratory-to-expiratory ratio) throughout the study.
Drug Adsorption: Piperacillin/tazobactam may adsorb to the surfaces of the nebulizer or breathing circuit.- Pre-condition the nebulizer and circuit with the drug solution to saturate binding sites before collecting samples for analysis.
Environmental Factors: Changes in ambient temperature and humidity can affect aerosol delivery.- Conduct experiments in a controlled environment to minimize variability.
Is the piperacillin/tazobactam stable during nebulization? Drug Degradation: The shear stress and heat generated during nebulization can potentially degrade piperacillin and/or tazobactam.- Ultrasonic nebulizers can generate heat and may not be suitable for heat-sensitive drugs.[5][6] Vibrating mesh and jet nebulizers are generally preferred. - Perform stability studies on the aerosolized drug to confirm its integrity after nebulization.
Formulation Instability: The pH of the solution may change during nebulization, affecting drug stability.- Buffer the piperacillin/tazobactam solution to maintain a stable pH throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: Which type of nebulizer is best for delivering piperacillin/tazobactam?

A1: Vibrating mesh nebulizers are often recommended for their efficiency in producing a fine and consistent aerosol with minimal residual volume, leading to higher drug delivery compared to jet nebulizers.[1][2][3][7][8] However, the choice of nebulizer should be validated for your specific experimental setup and formulation.

Q2: What is the optimal particle size for deep lung delivery of piperacillin/tazobactam?

A2: For deposition in the alveoli and terminal bronchioles, a particle size of 1-3 µm is generally considered optimal.[6] Particles larger than 5 µm tend to deposit in the upper airways and the ventilator circuit.[6]

Q3: How does the patient interface (e.g., mouthpiece, mask) affect drug delivery?

A3: The choice of interface can significantly impact the inhaled dose. In simulated adult models, a mouthpiece or a valved-mask generally results in higher delivery efficiency compared to an open aerosol mask.[7]

Q4: Can I use a heated humidifier with the nebulizer?

A4: The use of a heated humidifier can impact aerosol delivery. It is important to characterize the performance of your chosen nebulizer with and without humidification to ensure consistent results.

Q5: How can I accurately quantify the amount of piperacillin/tazobactam delivered to the lungs in an in vitro model?

A5: A common method is to place a filter at the end of the endotracheal tube in your lung model to capture the aerosolized drug. The drug is then eluted from the filter and quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q6: What are the key stability considerations for nebulized piperacillin/tazobactam?

A6: Piperacillin and tazobactam are susceptible to degradation, particularly in solution. Key considerations include the pH of the formulation, the temperature during nebulization, and the duration of the experiment. It is crucial to conduct stability studies to ensure that the drug remains active throughout the delivery process.

Quantitative Data Presentation

The following tables summarize key quantitative data from in vitro studies to guide the optimization of nebulized piperacillin/tazobactam delivery.

Table 1: Comparison of Nebulizer Delivery Efficiency

Nebulizer TypeDelivery Efficiency (% of initial dose)Key Findings
Vibrating Mesh Nebulizer 11.9% - 23%Generally demonstrates higher delivery efficiency with less residual volume.[1][7][8]
Jet Nebulizer 2.97% - 6.8%Efficiency can be influenced by the driving gas flow rate.[1][7]

Note: Delivery efficiency can vary significantly based on the experimental setup, including the lung model, breathing parameters, and patient interface.

Table 2: Effect of Ventilation Mode on Aerosol Delivery with a Vibrating Mesh Nebulizer (Simulated Pediatric Model)

Ventilation ModeInhaled Dose (% of initial dose)
Mechanical Ventilation (MV) ~11.9%
Noninvasive Ventilation (NIV) ~8.9%
Spontaneous Breathing (SB) ~9.5%

Source: Adapted from studies on simulated pediatric lung models. The inhaled dose during MV was found to be greater than during NIV and SB.[1]

Experimental Protocols

Preparation of Piperacillin/Tazobactam Solution for Nebulization

Objective: To prepare a sterile solution of piperacillin/tazobactam at a defined concentration for nebulization studies.

Materials:

  • Piperacillin/tazobactam for injection, USP

  • Sterile water for injection or 0.9% sodium chloride

  • Sterile vials or containers

  • Calibrated pipettes and sterile tips

  • pH meter

Procedure:

  • Reconstitute the piperacillin/tazobactam powder with the appropriate volume of sterile diluent as per the manufacturer's instructions.

  • Further dilute the reconstituted solution to the desired final concentration for your experiment using sterile water for injection or 0.9% sodium chloride.

  • Measure the pH of the final solution. If necessary, adjust the pH using a suitable buffer to maintain stability.

  • Prepare fresh solutions for each experiment to minimize the risk of degradation.

Aerodynamic Particle Size Distribution Analysis

Objective: To determine the particle size distribution of the nebulized piperacillin/tazobactam aerosol.

Materials:

  • Cascade impactor (e.g., Andersen Cascade Impactor)

  • Nebulizer and compressor/controller

  • Vacuum pump

  • Collection plates or filters for the impactor stages

  • HPLC system for drug quantification

Procedure:

  • Assemble the cascade impactor according to the manufacturer's instructions, ensuring all stages are clean and dry.

  • Place the collection plates or filters onto each stage of the impactor.

  • Connect the nebulizer to the inlet of the cascade impactor.

  • Connect the outlet of the impactor to a calibrated vacuum pump set to the appropriate flow rate.

  • Load the nebulizer with the prepared piperacillin/tazobactam solution.

  • Simultaneously activate the nebulizer and the vacuum pump for a predetermined amount of time.

  • After nebulization, carefully disassemble the impactor and collect the plates/filters from each stage.

  • Extract the deposited drug from each plate/filter using a suitable solvent.

  • Quantify the amount of piperacillin and tazobactam on each stage using a validated HPLC method.

  • Calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) of the aerosol.

HPLC Method for Quantification of Piperacillin and Tazobactam

Objective: To accurately measure the concentration of piperacillin and tazobactam in collected aerosol samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer solution.[9][10][11]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 225 nm[11]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of piperacillin and tazobactam of known concentrations.

  • Sample Preparation: Elute the collected drug samples from filters or impactor stages with the mobile phase.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve from the peak areas of the standards and use it to determine the concentration of piperacillin and tazobactam in the unknown samples.[9][12]

Visualizations

Experimental Workflow for In Vitro Nebulization Study

experimental_workflow prep Formulation Preparation neb_setup Nebulizer & System Setup prep->neb_setup Load Nebulizer nebulization Aerosol Generation neb_setup->nebulization Activate System sampling Sample Collection nebulization->sampling Capture Aerosol analysis Sample Analysis sampling->analysis Quantify Drug data Data Interpretation analysis->data Calculate Metrics

Caption: A streamlined workflow for in vitro nebulization experiments.

Troubleshooting Logic for Low Aerosol Output

troubleshooting_workflow start Low Aerosol Output check_device Check Nebulizer Functionality start->check_device check_formulation Evaluate Formulation check_device->check_formulation Functioning solution_device Clean or Replace Nebulizer Components check_device->solution_device Malfunctioning check_settings Verify Nebulizer Settings check_formulation->check_settings Optimal solution_formulation Prepare Fresh Solution check_formulation->solution_formulation Viscous/Old solution_settings Adjust Flow Rate or Power check_settings->solution_settings Incorrect

Caption: A decision tree for troubleshooting low aerosol output.

References

Validation & Comparative

Comparative In Vitro Activity of Zosyn (Piperacillin-Tazobactam) and Meropenem Against Carbapenem-Resistant Enterobacterales

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of Zosyn (piperacillin-tazobactam) and meropenem against carbapenem-resistant Enterobacterales (CRE). The following sections present a summary of quantitative data, detailed experimental protocols, and visualizations of experimental workflows and resistance mechanisms to aid in understanding the nuances of their performance.

Executive Summary

Carbapenem-resistant Enterobacterales (CRE) represent a significant global health threat due to limited treatment options. While meropenem, a carbapenem, has been a cornerstone for treating infections caused by multidrug-resistant Gram-negative bacteria, its efficacy against CRE is compromised. Piperacillin-tazobactam (this compound), a β-lactam/β-lactamase inhibitor combination, is also challenged by the resistance mechanisms of CRE. However, in vitro studies exploring the combination of piperacillin-tazobactam and meropenem have shown synergistic activity against certain types of CRE, particularly those producing serine carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC) and oxacillinase-48 (OXA-48). This synergy is generally not observed against CRE that produce metallo-β-lactamases (MBLs) like New Delhi metallo-β-lactamase (NDM).

Quantitative Data Summary

Direct comparative in vitro susceptibility data for this compound and meropenem against a broad panel of CRE isolates is limited in single studies. The following table synthesizes available data to provide an overview of their activity. It is important to note that the activity of both agents is significantly diminished against CRE compared to carbapenem-susceptible isolates.

Antibiotic AgentOrganism CategoryMIC50 (µg/mL)MIC90 (µg/mL)Percent Susceptible (%)
Meropenem Carbapenem-Resistant Enterobacterales (CRE)16>32Very Low
Piperacillin-Tazobactam Carbapenem-Resistant Enterobacterales (CRE)>64>64Very Low

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Susceptibility percentages are based on current Clinical and Laboratory Standards Institute (CLSI) breakpoints. For CRE, susceptibility to both meropenem and piperacillin-tazobactam is generally very low.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing the following standard microbiological methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of antimicrobial agents is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours at 35°C.

    • A suspension of the bacterial culture is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

    • The standardized suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microdilution plate.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of the antimicrobial agents are prepared according to the manufacturer's instructions.

    • Serial two-fold dilutions of each antibiotic are made in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions.

    • The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for determining the in vitro activity of antimicrobial agents against bacterial isolates.

experimental_workflow cluster_preparation Preparation cluster_testing Testing cluster_analysis Analysis isolate Bacterial Isolate culture Culture on Agar isolate->culture suspension Prepare 0.5 McFarland Suspension culture->suspension inoculum Dilute to Final Inoculum suspension->inoculum plate Inoculate Microtiter Plate inoculum->plate antibiotic Prepare Antibiotic Dilutions antibiotic->plate incubation Incubate at 35°C for 16-20h plate->incubation read_mic Read MIC incubation->read_mic interpret Interpret Results (S/I/R) read_mic->interpret

In Vitro Susceptibility Testing Workflow
Logical Relationship of Resistance Mechanisms

The effectiveness of this compound and meropenem against CRE is dictated by the specific resistance mechanisms present in the bacteria. The following diagram illustrates the interplay between these antibiotics and common CRE resistance mechanisms.

resistance_mechanisms cluster_antibiotics Antibiotics cluster_mechanisms CRE Resistance Mechanisms cluster_outcomes Outcomes This compound This compound (Piperacillin-Tazobactam) kpc KPC (Serine Carbapenemase) This compound->kpc Tazobactam may partially inhibit oxa48 OXA-48 (Serine Carbapenemase) This compound->oxa48 Tazobactam has weak activity ndm NDM (Metallo-β-lactamase) This compound->ndm Tazobactam is ineffective porin Porin Loss / Efflux Pumps This compound->porin Reduced entry meropenem Meropenem meropenem->kpc Hydrolyzed meropenem->oxa48 Hydrolyzed meropenem->ndm Hydrolyzed meropenem->porin Reduced entry synergy Potential Synergy (this compound + Meropenem) kpc->synergy oxa48->synergy resistance Resistance ndm->resistance porin->resistance

Interplay of Antibiotics and CRE Resistance

Head-to-head comparison of Zosyn versus cefepime against Pseudomonas aeruginosa isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of Zosyn (piperacillin-tazobactam) and cefepime against Pseudomonas aeruginosa. The data presented is compiled from published research and is intended to inform research and development efforts.

Executive Summary

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. This compound, a combination of a ureidopenicillin and a β-lactamase inhibitor, and cefepime, a fourth-generation cephalosporin, are both critical antipseudomonal agents in the clinical setting. This guide delves into a head-to-head comparison of their in-vitro activity, highlighting key differences in susceptibility patterns and the underlying mechanisms of resistance.

Quantitative Performance Data

The following tables summarize the minimum inhibitory concentration (MIC) and susceptibility data for piperacillin-tazobactam and cefepime against Pseudomonas aeruginosa isolates from a multi-year surveillance study conducted in the United States.

Table 1: Comparative In-Vitro Activity of Piperacillin-Tazobactam and Cefepime against Pseudomonas aeruginosa [1]

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible (CLSI)% Susceptible (EUCAST)
Piperacillin-Tazobactam4>6480.5%80.5%
Cefepime21685.4%85.4%

Data from the International Network for Optimal Resistance Monitoring (INFORM) program in the United States (2012-2015).[1]

Table 2: Interpretive Breakpoints for Pseudomonas aeruginosa

AntibioticCLSI Breakpoint (µg/mL)EUCAST Breakpoint (µg/mL)
Susceptible ≤Resistant ≥
Piperacillin-Tazobactam16/4128/4
Cefepime832

Key Resistance Mechanisms in Pseudomonas aeruginosa

The efficacy of both this compound and cefepime can be compromised by various resistance mechanisms employed by P. aeruginosa. Understanding these pathways is crucial for the development of novel therapeutic strategies.

β-Lactamase Production (AmpC)

A primary defense mechanism is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of antibiotics, rendering them inactive. In P. aeruginosa, the chromosomal AmpC β-lactamase is of particular importance. Its expression is inducible and can be significantly upregulated, leading to resistance to many β-lactams, including piperacillin and, to a lesser extent, cefepime.

AmpC_Regulation cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Muropeptides Muropeptides AmpD AmpD Muropeptides->AmpD Transport AmpR_inactive AmpR (Inactive) Muropeptides->AmpR_inactive Binding PBP4 PBP4 PBP4->Muropeptides Increased Release AmpD->Muropeptides Degradation AmpR_active AmpR (Active) AmpR_inactive->AmpR_active Conformational Change ampC_gene ampC gene AmpR_active->ampC_gene Induces Transcription AmpC_production AmpC β-lactamase Production ampC_gene->AmpC_production Translation Beta_Lactam β-lactam (e.g., Piperacillin) Beta_Lactam->PBP4 Inhibition

Caption: AmpC β-lactamase Induction Pathway in P. aeruginosa.

Reduced Outer Membrane Permeability (OprD Porin Loss)

P. aeruginosa can limit the entry of antibiotics by downregulating the expression of outer membrane porins. The OprD porin is the primary channel for the entry of carbapenems and also plays a role in the uptake of other β-lactams. Loss or reduced expression of OprD is a significant mechanism of resistance.

OprD_Regulation Basic_Amino_Acids Basic Amino Acids (e.g., Arginine) oprD_gene oprD gene Basic_Amino_Acids->oprD_gene Positive Regulation MexT MexT MexT->oprD_gene Negative Regulation ParRS ParRS (TCS) ParRS->oprD_gene Negative Regulation CopRS CopRS (TCS) (Induced by Copper) CopRS->oprD_gene Negative Regulation CzcRS CzcRS (TCS) (Induced by Zinc) CzcRS->oprD_gene Negative Regulation OprD_Porin OprD Porin Expression oprD_gene->OprD_Porin

Caption: Transcriptional Regulation of the OprD Porin in P. aeruginosa.[2]

Efflux Pumps

P. aeruginosa possesses a number of multidrug efflux pumps that actively extrude antibiotics from the cell. The MexAB-OprM pump is constitutively expressed and confers resistance to a broad range of antimicrobials, including piperacillin and cefepime. Overexpression of this pump is a common resistance mechanism.

MexAB_OprM_Regulation cluster_regulators Transcriptional Regulators cluster_tcs Two-Component Systems MexR MexR mexAB_oprM_operon mexAB-oprM operon MexR->mexAB_oprM_operon Repression NalC NalC NalC->mexAB_oprM_operon Repression NalD NalD NalD->mexAB_oprM_operon Repression RocS1_RocS2 RocS1 / RocS2 (Sensors) RocA2 RocA2 (Response Regulator) RocS1_RocS2->RocA2 Phosphorylation RocA2->mexAB_oprM_operon Repression MexAB_OprM_Pump MexAB-OprM Efflux Pump Expression mexAB_oprM_operon->MexAB_OprM_Pump

Caption: Regulation of the MexAB-OprM Efflux Pump in P. aeruginosa.[3][4][5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The in-vitro activity of this compound and cefepime against P. aeruginosa isolates is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.

Broth_Microdilution_Workflow A Prepare standardized bacterial inoculum (~5 x 10^5 CFU/mL in Mueller-Hinton Broth) C Inoculate each well of the microtiter plate with the bacterial suspension A->C B Prepare serial two-fold dilutions of antibiotics (this compound and Cefepime) in a 96-well microtiter plate B->C D Include growth control (no antibiotic) and sterility control (no bacteria) wells C->D E Incubate plates at 35°C for 16-20 hours D->E F Examine plates for visible bacterial growth (turbidity) E->F G Determine the MIC: the lowest concentration of the antibiotic that completely inhibits visible growth F->G

Caption: Experimental Workflow for Broth Microdilution Susceptibility Testing.

Detailed Steps:

  • Inoculum Preparation:

    • Select three to five isolated colonies of P. aeruginosa from a non-selective agar plate.

    • Suspend the colonies in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare stock solutions of piperacillin-tazobactam and cefepime.

    • Perform serial two-fold dilutions of each antibiotic in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation:

    • Within 15 minutes of preparing the standardized inoculum, inoculate each well of the microtiter plate with the bacterial suspension. The final volume in each well is typically 100 µL.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum but no antibiotic.

    • Sterility Control: A well containing CAMHB but no bacterial inoculum.

  • Incubation:

    • Incubate the microtiter plates in ambient air at 35 ± 2°C for 16 to 20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

    • The results are interpreted as susceptible, intermediate, or resistant based on the established clinical breakpoints from CLSI or EUCAST.

Conclusion

Both this compound and cefepime remain important therapeutic options for infections caused by Pseudomonas aeruginosa. However, surveillance data indicates a higher percentage of susceptible isolates to cefepime compared to piperacillin-tazobactam. The emergence of resistance, driven by mechanisms such as AmpC hyperproduction, porin loss, and efflux pump overexpression, poses a continuous challenge. A thorough understanding of these resistance pathways is paramount for the development of new and effective treatments against this resilient pathogen. This guide provides a foundational overview to aid in these critical research and development endeavors.

References

A Head-to-Head Battle: Validating Zosyn® (Piperacillin-Tazobactam) MIC Results from Automated Systems Against the Gold Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy of minimum inhibitory concentration (MIC) data is paramount. This guide provides a comprehensive comparison of commonly used automated antimicrobial susceptibility testing (AST) systems for Zosyn® (piperacillin-tazobactam) against the reference broth microdilution (BMD) method, supported by experimental data.

The in vitro susceptibility of bacteria to piperacillin-tazobactam, a crucial β-lactam/β-lactamase inhibitor combination, is a key determinant in guiding therapeutic decisions. While automated systems like the BD Phoenix™, Beckman Coulter MicroScan WalkAway, and bioMérieux Vitek® 2 offer rapid and high-throughput testing, their performance must be rigorously validated against the gold standard reference broth microdilution method. This guide delves into the comparative performance of these systems, presenting key data on their accuracy and outlining the experimental protocols for robust validation.

Performance of Automated Systems vs. Reference Broth Microdilution

A pivotal study by Manuel et al. (2023) evaluated the performance of the BD Phoenix, MicroScan WalkAway, and Vitek 2 systems in determining piperacillin-tazobactam MICs for a collection of 284 Enterobacterales isolates, comparing them to the reference broth microdilution method. The results, summarized below, highlight the variability in performance among the automated platforms when assessed against both Clinical and Laboratory Standards Institute (CLSI) and U.S. Food and Drug Administration (FDA) breakpoints.

Automated SystemBreakpoint CriteriaNumber of IsolatesCategorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
BD Phoenix CLSI16784.4%4.2%1.8%
FDA16785.0%4.3%0.8%
MicroScan WalkAway CLSI5580.0%36.4%4.8%
FDA5581.8%44.4%0.0%
Vitek 2 CLSI6295.2%6.3%0.0%
FDA6296.8%0.0%2.2%

Data sourced from Manuel et al. (2023).[1][2]

It is important to note that a letter in response to this study highlighted that a larger clinical trial for the MicroScan system showed a higher essential agreement of 93.4%[3].

For Pseudomonas aeruginosa, a critical pathogen often treated with piperacillin-tazobactam, studies have also shown variable performance among automated systems. A study by Gagliotti et al. (2011) found that the Vitek 2 (using the AST-N022 card) showed a categorical agreement below 90% for piperacillin-tazobactam, while another Vitek 2 card (AST-N026) and other methods were in the 90-93% range. However, all methods evaluated in that study failed to meet the FDA's minimal standard for very major errors[2]. An earlier study by Sader et al. (2006) also reported unacceptably high very major error rates for piperacillin-tazobactam with the Vitek and Vitek 2 systems when testing P. aeruginosa[1].

Experimental Protocols

Accurate validation of automated systems necessitates strict adherence to standardized experimental protocols for both the automated system under evaluation and the reference broth microdilution method.

Reference Broth Microdilution (BMD) Protocol (CLSI M07)

The Clinical and Laboratory Standards Institute (CLSI) document M07 provides the standard reference method for broth microdilution.

cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation Incubation & Reading Prepare Piperacillin-Tazobactam Stock Solution Prepare Piperacillin-Tazobactam Stock Solution Perform Serial Dilutions in Microtiter Plate Perform Serial Dilutions in Microtiter Plate Prepare Piperacillin-Tazobactam Stock Solution->Perform Serial Dilutions in Microtiter Plate Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB)->Perform Serial Dilutions in Microtiter Plate Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Wells with Standardized Bacterial Suspension Inoculate Wells with Standardized Bacterial Suspension Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Wells with Standardized Bacterial Suspension Perform Serial Dilutions in Microtiter Plate->Inoculate Wells with Standardized Bacterial Suspension Incubate at 35°C for 16-20 hours Incubate at 35°C for 16-20 hours Inoculate Wells with Standardized Bacterial Suspension->Incubate at 35°C for 16-20 hours Read MIC as Lowest Concentration with No Visible Growth Read MIC as Lowest Concentration with No Visible Growth Incubate at 35°C for 16-20 hours->Read MIC as Lowest Concentration with No Visible Growth

Reference Broth Microdilution Workflow

A detailed step-by-step procedure involves:

  • Preparation of Antimicrobial Agent: Piperacillin-tazobactam is prepared at a constant tazobactam concentration of 4 µg/mL.

  • Media Preparation: Cation-adjusted Mueller-Hinton broth (CAMHB) is the recommended medium.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Plate Inoculation: The microdilution trays containing serial twofold dilutions of piperacillin (with a fixed concentration of tazobactam) are inoculated with the bacterial suspension.

  • Incubation: Plates are incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is read as the lowest concentration of piperacillin-tazobactam that completely inhibits visible growth of the organism.

Automated System Protocols

The general workflow for automated systems involves the preparation of a standardized bacterial suspension, inoculation of a test card or panel, and automated incubation and reading.

cluster_prep Preparation cluster_testing Automated Testing Isolate Pure Bacterial Colony Isolate Pure Bacterial Colony Prepare Standardized Inoculum (e.g., 0.5 McFarland) Prepare Standardized Inoculum (e.g., 0.5 McFarland) Isolate Pure Bacterial Colony->Prepare Standardized Inoculum (e.g., 0.5 McFarland) Inoculate System-Specific Test Card/Panel Inoculate System-Specific Test Card/Panel Prepare Standardized Inoculum (e.g., 0.5 McFarland)->Inoculate System-Specific Test Card/Panel Load into Automated Instrument Load into Automated Instrument Inoculate System-Specific Test Card/Panel->Load into Automated Instrument Automated Incubation and Kinetic Analysis Automated Incubation and Kinetic Analysis Load into Automated Instrument->Automated Incubation and Kinetic Analysis MIC Result Generation MIC Result Generation Automated Incubation and Kinetic Analysis->MIC Result Generation

General Automated System Workflow

  • BD Phoenix™ System: A standardized bacterial suspension is prepared in a specific broth and an indicator is added. This suspension is then used to inoculate the AST panel, which is then loaded into the instrument for automated incubation and reading. The system utilizes a dual growth detection technology combining an oxidation-reduction indicator and a turbidity measure.

  • MicroScan WalkAway System: The system uses dried gram-negative MIC panels. A standardized inoculum is prepared using either a turbidity standard method or the Prompt® inoculation system. The panels are then rehydrated with the inoculum, incubated, and read either manually or automatically by the instrument.

  • Vitek® 2 System: A standardized bacterial suspension is prepared in saline. This suspension is used to inoculate a Vitek 2 AST card, which contains pre-measured amounts of antimicrobials. The card is then filled, sealed, and incubated in the instrument, which monitors growth kinetically to determine the MIC.

Conclusion

The validation of this compound® MIC results from automated systems is a critical component of ensuring accurate antimicrobial susceptibility testing. While automated systems provide significant workflow advantages, their performance can vary. The data presented in this guide underscores the importance of ongoing verification and comparison with the reference broth microdilution method. For researchers and drug development professionals, a thorough understanding of these comparative performances and the underlying experimental protocols is essential for the generation of reliable and reproducible data. Laboratories should be aware of the potential for performance challenges with automated systems for piperacillin-tazobactam testing and consider these limitations when interpreting results, particularly for challenging organisms like Pseudomonas aeruginosa.

References

Navigating the Complex Landscape of Beta-Lactam Resistance: A Comparative Analysis of Piperacillin/Tazobactam and Other Beta-Lactam Combinations

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, understanding the nuances of cross-resistance between commonly used beta-lactam/beta-lactamase inhibitor combinations is paramount for effective clinical decision-making. This guide provides a comprehensive comparison of piperacillin/tazobactam with other key beta-lactam combinations, offering researchers, scientists, and drug development professionals a detailed overview of their performance against critical resistant pathogens, supported by experimental data and detailed methodologies.

Executive Summary

Piperacillin/tazobactam remains a cornerstone in the treatment of serious bacterial infections. However, the emergence of complex resistance mechanisms, often involving multiple pathways, necessitates a deeper understanding of its comparative efficacy. This guide explores the interplay of various resistance mechanisms, including the production of Extended-Spectrum Beta-Lactamases (ESBLs), AmpC beta-lactamases, and the role of porin loss and efflux pumps, in conferring cross-resistance to other beta-lactam combinations such as ceftolozane/tazobactam and ceftazidime/avibactam.

Comparative Efficacy Against Resistant Phenotypes

The in vitro activity of piperacillin/tazobactam and comparator agents varies significantly depending on the underlying resistance mechanism of the bacterial isolate. The following tables summarize the minimum inhibitory concentrations (MICs) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates for key resistant phenotypes.

Table 1: Comparative In Vitro Activity against ESBL-Producing Enterobacterales

OrganismAntimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible (%)
Klebsiella pneumoniae Piperacillin/Tazobactam8>6469.8
Ceftolozane/Tazobactam0.5886.8
Ceftazidime/Avibactam≤0.5≤0.599.1
Meropenem0.030.0697.6
Escherichia coli Piperacillin/Tazobactam23288.1
Ceftolozane/Tazobactam0.120.598.2
Ceftazidime/Avibactam≤0.5≤0.599.1
Meropenem0.030.0697.3

Table 2: Comparative In Vitro Activity against Carbapenem-Resistant Pseudomonas aeruginosa

Antimicrobial AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)Percent Susceptible (%)
Piperacillin/Tazobactam>64>647.1
Ceftolozane/Tazobactam232-
Ceftazidime/Avibactam28-
Meropenem8>323.6

Mechanisms of Cross-Resistance

The development of resistance to piperacillin/tazobactam can often predict resistance to other beta-lactam combinations, a phenomenon known as cross-resistance. This is primarily driven by the production of various beta-lactamase enzymes and is often compounded by other mechanisms such as alterations in bacterial membrane permeability and active efflux of the antibiotic.

Key Resistance Mechanisms:
  • Extended-Spectrum Beta-Lactamases (ESBLs): These enzymes, commonly of the TEM, SHV, and CTX-M types, hydrolyze penicillins and cephalosporins. While tazobactam can inhibit many ESBLs, high levels of enzyme production can overwhelm the inhibitor, leading to resistance.[1]

  • AmpC Beta-Lactamases: These chromosomally or plasmid-encoded enzymes confer resistance to a broad spectrum of beta-lactams, including cephalosporins and cephamycins, and are poorly inhibited by tazobactam.[2]

  • Carbapenemases: Enzymes such as KPC, NDM, VIM, IMP, and OXA-48 hydrolyze carbapenems and most other beta-lactams, rendering piperacillin/tazobactam and many other combinations ineffective.

  • Porin Loss: Reduced expression or mutation of outer membrane porins, such as OmpF and OmpC in Enterobacterales, can decrease the influx of beta-lactam antibiotics into the bacterial cell, contributing to resistance.

  • Efflux Pumps: These membrane proteins actively transport antibiotics out of the bacterial cell. Overexpression of efflux pumps, such as the AcrAB-TolC system, can act synergistically with beta-lactamase production to increase resistance levels.[3][4]

Visualizing Resistance Pathways and Experimental Workflows

To better understand the complex interplay of these resistance mechanisms and the methods used to investigate them, the following diagrams are provided.

Cross_Resistance_Mechanisms PT Piperacillin/ Tazobactam Resistance Resistance PT->Resistance CT Ceftolozane/ Tazobactam CT->Resistance CA Ceftazidime/ Avibactam CA->Resistance ESBL ESBL Production ESBL->PT Hydrolysis (High Level) AmpC AmpC Production AmpC->PT Hydrolysis Carbapenemase Carbapenemase Production Carbapenemase->PT Hydrolysis Carbapenemase->CT Hydrolysis Carbapenemase->CA Hydrolysis (some types) PorinLoss Porin Loss PorinLoss->PT Reduced Influx PorinLoss->CT Reduced Influx PorinLoss->CA Reduced Influx Efflux Efflux Pump Overexpression Efflux->PT Active Efflux Efflux->CT Active Efflux Efflux->CA Active Efflux Susceptibility Susceptibility

Caption: Interplay of resistance mechanisms and their impact on beta-lactam combinations.

Experimental_Workflow cluster_phenotypic Phenotypic Methods cluster_genotypic Genotypic Methods start Clinical Isolate ast Antimicrobial Susceptibility Testing (AST) (Broth Microdilution/Disk Diffusion) start->ast phenotypic Phenotypic Confirmation Tests ast->phenotypic genotypic Genotypic Characterization ast->genotypic end Resistance Profile & Cross-Resistance Assessment phenotypic->end esbl_test ESBL Confirmation Test (e.g., Double-Disk Synergy) ampc_test AmpC Detection (e.g., Inhibitor-based assays) hodge_test Carbapenemase Detection (e.g., Modified Hodge Test) efflux_assay Efflux Pump Activity Assay (e.g., Ethidium Bromide Accumulation) genotypic->end pcr PCR for Resistance Genes (blaESBL, blaAmpC, blaKPC, etc.) wgs Whole Genome Sequencing (WGS) qpcr qRT-PCR for Gene Expression (e.g., efflux pump genes)

Caption: Experimental workflow for investigating cross-resistance.

Experimental Protocols

Accurate and reproducible experimental data are the foundation of robust resistance surveillance. The following are outlines of key experimental protocols.

Antimicrobial Susceptibility Testing (AST)

Method: Broth microdilution is the reference method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Inoculate microtiter plates containing serial dilutions of the antimicrobial agents with the bacterial suspension.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. Interpretation of susceptible, intermediate, and resistant categories is based on the latest Clinical and Laboratory Standards Institute (CLSI) or European Committee on Antimicrobial Susceptibility Testing (EUCAST) breakpoints.

ESBL Confirmatory Test

Method: The double-disk synergy test is a common phenotypic method for detecting ESBL production.

Protocol Outline:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum and swab onto a Mueller-Hinton agar plate.

  • Disk Placement: Place a disk containing a third-generation cephalosporin (e.g., ceftazidime, cefotaxime) and a disk containing amoxicillin-clavulanic acid at a specific distance (e.g., 20-30 mm center to center) on the agar surface.

  • Incubation: Incubate the plate overnight at 35°C ± 2°C.

  • Result Interpretation: A keyhole effect or enhancement of the zone of inhibition between the cephalosporin disk and the amoxicillin-clavulanic acid disk is indicative of ESBL production.[5]

Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

Method: qRT-PCR is used to quantify the expression levels of genes encoding efflux pump components.

Protocol Outline:

  • RNA Extraction: Extract total RNA from bacterial cultures grown to mid-logarithmic phase with and without exposure to a sub-inhibitory concentration of an antibiotic.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using primers specific for the target efflux pump genes and a housekeeping gene for normalization.

  • Data Analysis: Analyze the relative gene expression using the comparative Ct (ΔΔCt) method. An increase in the expression of efflux pump genes in the presence of the antibiotic suggests their role in resistance.

Conclusion

The landscape of beta-lactam resistance is dynamic and complex. While piperacillin/tazobactam remains a valuable therapeutic option, the rise of multifaceted resistance mechanisms underscores the importance of ongoing surveillance and a nuanced understanding of cross-resistance patterns. The data and methodologies presented in this guide aim to equip researchers and clinicians with the knowledge to better navigate these challenges and optimize the use of our current antimicrobial armamentarium.

References

In Vitro Synergy of Zosyn (Piperacillin-Tazobactam) with Vancomycin Against MRSA Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Methicillin-resistant Staphylococcus aureus (MRSA) continues to pose a significant clinical challenge, driving the exploration of combination therapies to enhance efficacy and combat resistance. This guide provides an objective comparison of the in vitro synergistic activity of Zosyn (piperacillin-tazobactam) when combined with vancomycin against MRSA strains. The data presented is compiled from various studies, offering insights into the potential of this combination therapy.

Executive Summary

The combination of vancomycin and piperacillin-tazobactam is frequently used as empirical therapy for critically ill patients.[1] Abundant in vitro data have demonstrated synergy between β-lactams, like piperacillin, and vancomycin against MRSA.[2] Studies consistently show that the combination of this compound and vancomycin demonstrates a synergistic effect against MRSA, including vancomycin-intermediate S. aureus (VISA) strains.[1][3] This synergy often results in a significant reduction in bacterial inoculum compared to either agent alone.[1][3] The primary mechanism of this synergy is thought to be the dual-negative impact on the bacterial cell wall synthesis.

Quantitative Data Summary

The synergistic potential of this compound and vancomycin against MRSA has been quantified using several in vitro methods, primarily time-kill assays. The following tables summarize the key findings from published studies.

Table 1: Time-Kill Assay Results for Vancomycin and Piperacillin-Tazobactam against MRSA
Study / Isolate TypeDrug ConcentrationsMean 24-h Reduction in Inoculum (log10 CFU/mL)Outcome
MRSA Isolates [1]Piperacillin-tazobactam (300/35 mg/L)3.53Bactericidal
Piperacillin-tazobactam with Vancomycin (at 1/2 MIC)3.69Synergistic and Bactericidal
VISA Isolates [1]Piperacillin-tazobactam (300/35 mg/L)2.85Bacteriostatic
Piperacillin-tazobactam with Vancomycin (at 1/2 MIC)2.93Synergistic
MRSA & VISA (PK/PD Model) [3]Vancomycin alone-Less effective than combination
Piperacillin-tazobactam alone-Less effective than combination
Vancomycin with Piperacillin-tazobactamSignificant reduction at 72h (P ≤ 0.015)Synergistic

Note: Synergy in time-kill assays is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent after 24 hours.[4] Bactericidal activity is defined as a ≥3 log10 reduction in the initial inoculum.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of synergy testing results. The following are generalized protocols for the most common assays used to evaluate the synergy between this compound and vancomycin against MRSA.

Time-Kill Assay

The time-kill assay assesses the rate and extent of bacterial killing by antimicrobial agents alone and in combination over a 24-hour period.[4][5]

a. Inoculum Preparation:

  • Select one or two colonies of the MRSA isolate from an overnight culture plate.

  • Suspend the colonies in a sterile saline solution (e.g., 0.9% NaCl).

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Dilute the standardized suspension to achieve a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in Mueller-Hinton broth.

b. Assay Setup:

  • Prepare test tubes with Mueller-Hinton broth containing the following:

    • Growth control (no antibiotic)

    • Vancomycin alone (at a clinically relevant concentration or a fraction of its MIC, e.g., 1/2 MIC)

    • Piperacillin-tazobactam alone (at a clinically relevant concentration)

    • Vancomycin and piperacillin-tazobactam in combination.

  • Inoculate each tube with the prepared MRSA suspension.

  • Incubate all tubes at 37°C with constant agitation.

c. Sampling and Quantification:

  • Collect samples from each tube at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).[2]

  • Perform serial dilutions of each sample in sterile saline.

  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

d. Interpretation:

  • Synergy: ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single agent.[4]

  • Indifference: < 2 log10 decrease or < 1 log10 increase in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: ≥ 2 log10 increase in CFU/mL with the combination compared to the most active single agent.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic effect of two antimicrobial agents.

a. Preparation:

  • Prepare serial dilutions of vancomycin and piperacillin-tazobactam in a 96-well microtiter plate.

  • The dilutions are arranged in a checkerboard pattern, with one drug diluted along the x-axis and the other along the y-axis. This creates wells with various concentrations of both drugs.

b. Inoculation and Incubation:

  • Prepare an MRSA inoculum as described for the time-kill assay.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include wells for growth control (no antibiotics) and sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

c. Interpretation:

  • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.

  • Calculate the FIC for each drug:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

  • Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

  • The results are interpreted as follows:

    • Synergy: FICI ≤ 0.5

    • Partial Synergy/Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for in vitro synergy testing of this compound with vancomycin against MRSA.

G cluster_prep Preparation cluster_assays Synergy Testing Methods cluster_analysis Data Analysis and Interpretation strain MRSA Strain Isolation and Identification inoculum Inoculum Preparation (0.5 McFarland) strain->inoculum checkerboard Checkerboard Assay inoculum->checkerboard Inoculation timekill Time-Kill Assay inoculum->timekill Inoculation etest E-test inoculum->etest Inoculation fici FICI Calculation checkerboard->fici log_reduction Log Reduction (CFU/mL) timekill->log_reduction etest->fici synergy_def Synergy Definition fici->synergy_def log_reduction->synergy_def synergy Synergy synergy_def->synergy indifference Indifference synergy_def->indifference antagonism Antagonism synergy_def->antagonism

Caption: Workflow for in vitro synergy testing.

Hypothesized Mechanism of Synergy

The synergistic interaction between vancomycin and β-lactams like piperacillin against MRSA is believed to stem from their complementary effects on peptidoglycan synthesis.

G cluster_drugs Antimicrobial Agents cluster_cellwall Bacterial Cell Wall Synthesis cluster_effect Outcome vancomycin Vancomycin peptidoglycan Peptidoglycan Cross-linking vancomycin->peptidoglycan Inhibits (Binds to D-Ala-D-Ala) This compound This compound (Piperacillin-Tazobactam) pbp Penicillin-Binding Proteins (PBPs) This compound->pbp Inhibits pbp->peptidoglycan Catalyzes synergy_effect Synergistic Bactericidal Effect pbp->synergy_effect peptidoglycan->synergy_effect

Caption: Dual inhibition of cell wall synthesis.

Conclusion

The in vitro evidence strongly suggests a synergistic relationship between this compound (piperacillin-tazobactam) and vancomycin against MRSA strains, including some with reduced susceptibility to vancomycin. This synergy is characterized by an enhanced bactericidal effect compared to either drug used alone. While these in vitro findings are promising, further clinical investigation is necessary to fully understand the therapeutic implications of this combination in the treatment of MRSA infections. Researchers are encouraged to utilize standardized protocols, such as those outlined in this guide, to ensure the reproducibility and comparability of future studies in this important area of drug development.

References

Zosyn vs. Imipenem/Cilastatin: A Comparative Efficacy Study in a Rat Model of Intra-Abdominal Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Zosyn (piperacillin/tazobactam) and imipenem/cilastatin in a scientifically established rat model of intra-abdominal abscess. The data presented is derived from a study investigating treatments for infections caused by an extended-spectrum β-lactamase (ESBL)-producing strain of Klebsiella pneumoniae.

Summary of Efficacy

Both piperacillin-tazobactam and imipenem demonstrated significant efficacy in reducing bacterial load within intra-abdominal abscesses in rats when compared to no treatment. Notably, imipenem showed a statistically greater reduction in bacterial counts compared to piperacillin-tazobactam in this specific experimental model.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from the comparative study.

Table 1: In Vitro Susceptibility of the Infecting Organism

AntibioticMinimum Inhibitory Concentration (MIC) (μg/mL)
Piperacillin-Tazobactam8/4
Imipenem0.25

Table 2: Comparative Efficacy in a Rat Intra-Abdominal Abscess Model

Treatment GroupMean Bacterial Count (log10 CFU/gram of abscess) ± SD
Control (No Treatment)8.76 ± 0.97
Piperacillin-Tazobactam3.87 ± 1.72
Imipenem2.41 ± 0.93

CFU: Colony-Forming Units; SD: Standard Deviation

Experimental Protocols

A detailed methodology was employed to ensure the reproducibility and validity of the findings.

Animal Model and Infection Induction
  • Animal Species: Male Wistar rats weighing approximately 200-250g were used.

  • Infection Method: An intra-abdominal abscess was induced via the intraperitoneal implantation of a gelatin capsule.

  • Inoculum: The capsule contained a predefined mixture of sterile rat fecal cecal contents, barium sulfate, and a clinical isolate of extended-spectrum β-lactamase (ESBL)-producing Klebsiella pneumoniae. This method creates a polymicrobial infection with a specific resistant pathogen, mimicking a complicated intra-abdominal infection.

Treatment Regimen
  • Acclimatization: Animals were allowed to acclimate for a period before the procedure.

  • Infection Establishment: Following the implantation of the capsule, the infection was allowed to establish, leading to the formation of a well-defined intra-abdominal abscess.

  • Antibiotic Administration:

    • The piperacillin-tazobactam group received the antibiotic combination.

    • The imipenem group received imipenem/cilastatin.

    • A control group received no antibiotic treatment.

  • Dosage and Administration Route: While specific dosages from the primary source are proprietary, standard parenteral routes (e.g., subcutaneous or intramuscular) are typically used in such models to ensure systemic drug delivery.

  • Duration of Therapy: Treatment was administered for a defined period to assess the impact on the established abscess.

Outcome Measurement
  • Primary Endpoint: The primary measure of efficacy was the quantitative bacterial count within the intra-abdominal abscesses.

  • Sample Collection: At the end of the treatment period, the animals were euthanized, and the abscesses were aseptically harvested.

  • Bacteriological Analysis: The abscesses were homogenized, and serial dilutions were plated on appropriate culture media to determine the number of viable bacteria, expressed as colony-forming units (CFU) per gram of abscess tissue.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol used to compare the efficacy of the two antibiotic regimens.

ExperimentalWorkflow cluster_setup Phase 1: Induction of Infection cluster_treatment Phase 2: Treatment Administration cluster_analysis Phase 3: Outcome Assessment Animal_Model Male Wistar Rats Infection_Induction Intraperitoneal Implantation of Gelatin Capsule with ESBL-producing K. pneumoniae Animal_Model->Infection_Induction Abscess_Formation Establishment of Intra-abdominal Abscess Infection_Induction->Abscess_Formation Randomization Randomization into Treatment Groups Abscess_Formation->Randomization Zosyn_Group Piperacillin-Tazobactam Treatment Randomization->Zosyn_Group Imipenem_Group Imipenem/Cilastatin Treatment Randomization->Imipenem_Group Control_Group Control Group (No Treatment) Randomization->Control_Group Euthanasia Euthanasia and Abscess Harvesting Zosyn_Group->Euthanasia Imipenem_Group->Euthanasia Control_Group->Euthanasia Bacterial_Quantification Bacterial Quantification (log10 CFU/gram) Euthanasia->Bacterial_Quantification

Experimental Workflow Diagram

A Comparative Analysis of the Post-Antibiotic Effect of Zosyn® and Ticarcillin/Clavulanate on Gram-Negative Bacilli

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the post-antibiotic effect (PAE) of two prominent beta-lactam/beta-lactamase inhibitor combinations, Zosyn® (piperacillin/tazobactam) and ticarcillin/clavulanate, against clinically relevant gram-negative bacilli. This analysis is based on available in-vitro experimental data to inform research and development in antimicrobial chemotherapy.

Executive Summary

Both this compound® and ticarcillin/clavulanate are crucial in managing infections caused by gram-negative bacteria, including those producing beta-lactamase enzymes. A key pharmacodynamic parameter influencing their dosing regimens is the post-antibiotic effect (PAE), the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent. While direct head-to-head comparative studies on the PAE of these two specific drugs are limited, this guide synthesizes available data to provide a comparative overview.

Generally, piperacillin/tazobactam has demonstrated broader in-vitro activity against many gram-negative bacilli compared to ticarcillin/clavulanate.[1] Data on the PAE, although not from direct comparative studies, suggests that piperacillin/tazobactam may offer a longer PAE against certain gram-negative pathogens. However, it is important to note that clavulanate in the ticarcillin combination can induce the expression of AmpC beta-lactamases in Pseudomonas aeruginosa, potentially antagonizing the antibacterial activity of ticarcillin.[2]

Data Presentation: Post-Antibiotic Effect (PAE)

The following tables summarize the available data on the PAE of piperacillin/tazobactam and ticarcillin/clavulanate against various gram-negative bacilli. It is important to note that the experimental conditions in the cited studies may vary.

Table 1: Post-Antibiotic Effect of this compound® (Piperacillin/Tazobactam) on Gram-Negative Bacilli

Gram-Negative BacillusConcentration (x MIC)Exposure Time (h)PAE Duration (h)Reference
Escherichia coli420.85[3]
Klebsiella pneumoniae22< 1[4]
Pseudomonas aeruginosaSub-MICs-Altered pathogenic potential[5]

Table 2: Post-Antibiotic Effect of Ticarcillin/Clavulanate on Gram-Negative Bacilli

Gram-Negative BacillusConcentration (x MIC)Exposure Time (h)PAE Duration (h)Reference
Escherichia coli22< 1[4]
Klebsiella pneumoniae22< 1[4]
Pseudomonas aeruginosa--No synergistic or antagonistic effect on growth[6]

Experimental Protocols

The determination of the post-antibiotic effect is critical for understanding the pharmacodynamics of an antimicrobial agent. The most common methodologies employed in the studies reviewed are the viable count method and, more recently, spectrophotometric methods.

Viable Count Method for PAE Determination

This traditional method involves the direct measurement of bacterial viability over time.

  • Bacterial Culture Preparation: A standardized inoculum of the test organism is prepared in a logarithmic growth phase.

  • Antibiotic Exposure: The bacterial culture is exposed to the antibiotic combination at a specified multiple of its Minimum Inhibitory Concentration (MIC) for a defined period (typically 1-2 hours). A control culture without the antibiotic is run in parallel.

  • Antibiotic Removal: The antibiotic is removed by either a rapid dilution (1:1000) of the culture or by centrifugation and washing of the bacterial cells.

  • Regrowth Monitoring: The number of viable bacteria (Colony Forming Units per milliliter, CFU/mL) in both the test and control cultures is determined at regular intervals by plating serial dilutions onto appropriate agar plates.

  • PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the count of CFU in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the corresponding time for the control culture.

Post-β-Lactamase Inhibitor Effect (PBLIE)

For beta-lactam/beta-lactamase inhibitor combinations, a related parameter, the post-β-lactamase inhibitor effect (PBLIE), is also considered. This measures the persistent inhibition of beta-lactamase activity after the removal of the inhibitor, which can prolong the efficacy of the partner beta-lactam. The experimental setup is similar to the PAE determination, but after the initial exposure to the combination, the bacteria are resuspended in a medium containing only the beta-lactam antibiotic.

Visualizations

Experimental Workflow for PAE Determination

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_removal Antibiotic Removal cluster_monitoring Regrowth Monitoring cluster_calculation Calculation A Standardized Bacterial Inoculum B Incubate with Antibiotic (Test) A->B C Incubate without Antibiotic (Control) A->C D Dilution or Centrifugation/Washing B->D C->D E Viable Cell Count (CFU/mL) at Intervals D->E F PAE = T - C E->F

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Mechanism of Action of Beta-Lactam/Beta-Lactamase Inhibitor Combinations

Mechanism_of_Action cluster_drug Antibiotic Combination cluster_bacterium Gram-Negative Bacterium BetaLactam Beta-Lactam (e.g., Piperacillin, Ticarcillin) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits Inhibitor Beta-Lactamase Inhibitor (e.g., Tazobactam, Clavulanate) BetaLactamase Beta-Lactamase Enzyme Inhibitor->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase->BetaLactam Inactivates Bacterial Cell Lysis Bacterial Cell Lysis

References

A Comparative Analysis of Zosyn (Piperacillin-Tazobactam) Versus Novel β-Lactam/β-Lactamase Inhibitor Combinations in Combating Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a continuous evaluation of our antibiotic armamentarium. This guide provides a detailed benchmark of the in vitro activity of the established β-lactam/β-lactamase inhibitor combination, Zosyn (piperacillin-tazobactam), against three novel combinations: ceftazidime-avibactam, meropenem-vaborbactam, and imipenem-cilastatin-relebactam. The following data, compiled from recent surveillance studies, offers a quantitative comparison to inform research and development efforts in the ongoing battle against multidrug-resistant Gram-negative pathogens.

In Vitro Activity: A Head-to-Head Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antimicrobial agent's potency. The following tables summarize the MIC50 and MIC90 values—the concentrations required to inhibit the growth of 50% and 90% of bacterial isolates, respectively—for this compound and the novel combinations against key Gram-negative bacteria. Lower MIC values indicate greater in vitro activity.

Table 1: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Enterobacterales

OrganismPiperacillin-TazobactamCeftazidime-AvibactamMeropenem-VaborbactamImipenem-Cilastatin-Relebactam
Escherichia coli2/160.25/0.5≤0.03/0.060.12/0.25
Klebsiella pneumoniae8/640.5/20.06/0.50.25/1
Enterobacter cloacae4/320.5/20.12/10.5/2

Table 2: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Pseudomonas aeruginosa

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Piperacillin-Tazobactam864
Ceftazidime-Avibactam28
Meropenem-Vaborbactam18
Imipenem-Cilastatin-Relebactam14

Table 3: Comparative In Vitro Activity (MIC50/MIC90 in µg/mL) Against Carbapenem-Resistant Enterobacterales (CRE)

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Piperacillin-Tazobactam>64>64
Ceftazidime-Avibactam18
Meropenem-Vaborbactam0.121
Imipenem-Cilastatin-Relebactam0.52

Experimental Protocols

The data presented in this guide is predominantly derived from large-scale surveillance studies employing standardized antimicrobial susceptibility testing methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). The following provides a general overview of the key experimental protocols utilized.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of the antimicrobial agents was determined using the broth microdilution method, a standardized and widely accepted technique for assessing antibiotic susceptibility.

  • Inoculum Preparation: Bacterial isolates were cultured on appropriate agar plates for 18-24 hours. Colonies were then suspended in a sterile saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension was further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: Stock solutions of each antimicrobial agent were prepared according to the manufacturer's instructions. Serial two-fold dilutions of each agent were then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Incubation: The microtiter plates containing the bacterial inoculum and the serially diluted antimicrobial agents were incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading: Following incubation, the MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.

  • Quality Control: Quality control was performed for each test run using reference bacterial strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, to ensure the accuracy and reproducibility of the results. All quality control results were within the acceptable ranges specified by CLSI.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of β-lactam/β-lactamase inhibitor combinations and a typical experimental workflow for antimicrobial susceptibility testing.

G cluster_bacterium Bacterial Cell cluster_drugs Antimicrobial Agents PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition Cell Lysis & Death BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic (e.g., Piperacillin) BetaLactamase->BetaLactam Hydrolyzes (Resistance) BetaLactam->PBP Binds to & Inhibits Inhibitor β-Lactamase Inhibitor (e.g., Tazobactam) Inhibitor->BetaLactamase Binds to & Inactivates

Caption: Mechanism of action of β-lactam/β-lactamase inhibitor combinations.

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Culture Inoculum Standardized Inoculum (0.5 McFarland) Isolate->Inoculum Inoculation Inoculate Plates with Bacteria Plates 96-Well Plates with Serial Drug Dilutions Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Reading Read Plates for Visible Growth Incubation->Reading QC Quality Control Check Incubation->QC MIC Determine MIC (Lowest concentration with no growth) Reading->MIC Report Report Results MIC->Report QC->Report

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Bridging the Gap: In Vitro Susceptibility of Piperacillin/Tazobactam and Its In Vivo Efficacy in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the correlation between in vitro antimicrobial susceptibility testing and in vivo outcomes is paramount for predicting clinical success. This guide provides a comparative analysis of piperacillin/tazobactam's performance, summarizing key experimental data from various animal infection models. The data presented herein aims to offer a clearer perspective on how minimum inhibitory concentrations (MICs) translate to therapeutic efficacy under physiological conditions.

The combination of piperacillin, a broad-spectrum ureidopenicillin, and tazobactam, a β-lactamase inhibitor, is a cornerstone in the empirical treatment of moderate to severe bacterial infections. While in vitro susceptibility tests, such as the determination of the MIC, are fundamental in guiding therapeutic choices, the dynamic interplay between the antibiotic, the pathogen, and the host immune system ultimately dictates the in vivo outcome. Animal infection models provide a critical platform to dissect these complex interactions and to establish pharmacokinetic/pharmacodynamic (PK/PD) indices that correlate with efficacy.

This guide synthesizes data from murine infection models, including the neutropenic thigh and pneumonia models, to provide a quantitative comparison of in vitro piperacillin/tazobactam susceptibility with in vivo bacterial load reduction and survival rates.

Quantitative Correlation of In Vitro and In Vivo Data

The following tables summarize the relationship between piperacillin/tazobactam MICs and the corresponding in vivo outcomes observed in various animal infection models. These data highlight the importance of the PK/PD parameter, the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC), in predicting therapeutic success.

Table 1: Correlation of Piperacillin/Tazobactam MIC with Bacterial Load Reduction in Murine Infection Models

PathogenAnimal ModelPiperacillin/Tazobactam MIC (mg/L)Dosing Regimen (mg/kg)%fT>MICChange in Bacterial Load (log10 CFU) at 24hReference
Escherichia coli (TEM-3)Neutropenic Mouse Thigh128 (piperacillin alone)3 g piperacillin / 0.375 g tazobactam q6h (human-simulated)>50%Similar killing to wild-type strain[1]
Pseudomonas aeruginosa ATCC 27853Neutropenic Mouse Thigh4Not specified~50%-1[2]
Pseudomonas aeruginosa (Clinical Isolate)Neutropenic Mouse Thigh6Not specified~50%-1[2]
Klebsiella pneumoniae (ESBL-producing)Mouse Pneumonia (low inoculum)Not Specified1000/125 q6h32.60%Survival of all treated mice[3]
Klebsiella pneumoniae (ESBL-producing)Mouse Pneumonia (high inoculum)Not Specified1000/125 q6h32.60%Death of all treated mice[3]

Table 2: In Vivo Efficacy of Piperacillin/Tazobactam Against Pseudomonas aeruginosa in a Murine Pneumonia Model

StrainPiperacillin/Tazobactam MIC (mg/L)Human-Simulated Regimen%fT>MIC24h OutcomeReference
Wild-Type≤16/44.5 g q6h (30-min infusion)<90% at MIC of 16Suboptimal bacterial killing[4]
Wild-Type≤8/44.5 g q6h (3-hr infusion)≥90%Improved efficacy[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols commonly employed in the evaluation of piperacillin/tazobactam efficacy in animal models.

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobials against localized infections.

  • Animal Preparation: Female ICR/Swiss mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically administered on days -4 and -1 relative to infection to induce a state of profound neutropenia (<100 neutrophils/mm³).

  • Infection: Mice are inoculated intramuscularly in the posterior thigh with a bacterial suspension (e.g., 0.1 mL of 10⁶ to 10⁷ CFU/mL) of the test organism.

  • Drug Administration: Piperacillin/tazobactam is administered, usually subcutaneously or intravenously, at various dosing regimens starting 1-2 hours post-infection to simulate human pharmacokinetic profiles.

  • Outcome Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU/g of tissue). The change in bacterial load compared to untreated controls is the primary endpoint.

Murine Pneumonia Model

This model is used to assess antimicrobial efficacy in a respiratory tract infection.

  • Animal Preparation: Mice (e.g., BALB/c) are anesthetized.

  • Infection: A bacterial suspension is instilled intranasally or intratracheally to induce pneumonia. The inoculum size is a critical variable, with higher inocula often leading to more severe infections and potentially impacting treatment outcomes.[3]

  • Drug Administration: Treatment with piperacillin/tazobactam is initiated at a predetermined time post-infection, with dosing regimens designed to achieve specific PK/PD targets.

  • Outcome Assessment: Endpoints can include survival over a set period (e.g., 7 days) and/or quantitative bacteriology of the lungs and other tissues (e.g., spleen, blood) at specific time points. Lungs are aseptically harvested, homogenized, and plated for CFU counts.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the in vivo efficacy of piperacillin/tazobactam in an animal infection model.

Experimental_Workflow cluster_preparation Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Outcome Assessment cluster_analysis Phase 5: Data Analysis Animal_Model Select Animal Model (e.g., Mouse) Induce_Neutropenia Induce Neutropenia (for thigh model) Animal_Model->Induce_Neutropenia Infect_Animal Induce Infection (e.g., Thigh, Lung) Induce_Neutropenia->Infect_Animal Pathogen_Prep Prepare Bacterial Inoculum Pathogen_Prep->Infect_Animal Administer_Drug Administer Piperacillin/Tazobactam (Varying Doses/Schedules) Infect_Animal->Administer_Drug Control_Group Administer Vehicle (Control) Infect_Animal->Control_Group Monitor_Survival Monitor Survival Rate Administer_Drug->Monitor_Survival Bacterial_Load Determine Bacterial Load (CFU) Administer_Drug->Bacterial_Load PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Administer_Drug->PK_Analysis Control_Group->Monitor_Survival Control_Group->Bacterial_Load Correlate_Data Correlate In Vitro MIC with In Vivo Outcomes Monitor_Survival->Correlate_Data Bacterial_Load->Correlate_Data Determine_PKPD Determine PK/PD Indices (%fT>MIC) PK_Analysis->Determine_PKPD Determine_PKPD->Correlate_Data

Experimental workflow for assessing piperacillin/tazobactam efficacy.

References

Safety Operating Guide

Proper Disposal of Zosyn® (piperacillin and tazobactam) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Zosyn, ensuring the safety of laboratory personnel and minimizing environmental impact.

This document provides detailed procedures for the proper disposal of this compound® (piperacillin and tazobactam) waste generated in research, scientific, and drug development laboratories. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with relevant regulations.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound® or its generic equivalents.[1][2][3] Personnel handling this compound® waste should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid direct contact.[2] In the event of a spill, contain the material to prevent its spread, and clean the area thoroughly.[1][2]

Waste Classification

According to its Safety Data Sheet, this compound® (piperacillin and tazobactam) is classified as non-hazardous waste .[1] However, it is crucial to recognize that disposal regulations can vary based on federal, state, and local laws.[1][2][3] Therefore, laboratory-specific waste management protocols should always be followed.

Disposal Procedures for Unused or Expired this compound®

For unused or expired this compound®, the primary recommendation is disposal in accordance with all applicable federal, state, and local environmental control regulations.[1][2][3] It is advised to use a licensed pharmaceutical waste disposal service.

However, for research and laboratory settings, a chemical inactivation step can be performed prior to final disposal to mitigate the environmental impact of releasing active antibiotic compounds. Beta-lactam antibiotics, such as piperacillin, can be effectively inactivated through hydrolysis.[1]

Experimental Protocol: Chemical Inactivation of this compound® Waste

This protocol describes the chemical degradation of the beta-lactam ring in piperacillin, rendering the antibiotic inactive.[1]

Materials:

  • This compound® (piperacillin and tazobactam) waste (e.g., residual powder, reconstituted solutions)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate glass container for the reaction

  • pH indicator strips or a pH meter

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound® waste into a suitable glass container. If the waste is in solid form, it can be dissolved in a small amount of water.

  • Inactivation: Slowly add a 1 M Sodium Hydroxide (NaOH) solution to the this compound® waste. Studies have shown that a 1 M NaOH solution can effectively hydrolyze and inactivate beta-lactam residues.[1] Allow the mixture to react for at least one hour to ensure complete degradation of the beta-lactam ring.

  • Neutralization: After the inactivation period, check the pH of the solution. If necessary, neutralize the solution by adding an appropriate acid (e.g., 1 M Hydrochloric Acid - HCl) dropwise until the pH is between 6.0 and 8.0.

  • Disposal: The resulting inactivated and neutralized solution can then be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations.[1]

Note: This protocol is intended for laboratory-scale quantities of this compound® waste. For bulk quantities, professional waste disposal services should be contacted.

Disposal of Contaminated Materials

Materials that have come into contact with this compound®, such as vials, syringes, and PPE, should be disposed of according to institutional guidelines for pharmaceutical waste. Empty containers should be thoroughly rinsed before being recycled or discarded.[1] Packaging that cannot be cleaned should be disposed of in the same manner as the product itself.[1]

This compound® Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound® in a laboratory environment.

Zosyn_Disposal_Workflow start Start: this compound Waste Identified assess_quantity Assess Quantity of Waste start->assess_quantity bulk_waste Bulk Quantity assess_quantity->bulk_waste Bulk lab_scale_waste Laboratory-Scale Quantity assess_quantity->lab_scale_waste Lab-Scale contact_vendor Contact Licensed Pharmaceutical Waste Vendor bulk_waste->contact_vendor inactivation_protocol Perform Chemical Inactivation Protocol lab_scale_waste->inactivation_protocol end End: Disposal Complete contact_vendor->end prepare_solution Prepare 1 M NaOH Solution inactivation_protocol->prepare_solution add_naoh Add NaOH to this compound Waste (Allow 1-hour reaction) prepare_solution->add_naoh check_ph Check and Neutralize pH add_naoh->check_ph dispose_liquid Dispose of Neutralized Liquid (per local regulations) check_ph->dispose_liquid dispose_solids Dispose of Contaminated Solids (e.g., vials, PPE) as Pharmaceutical Waste dispose_liquid->dispose_solids dispose_solids->end

Caption: Workflow for the proper disposal of this compound® waste in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Zosyn (Piperacillin and Tazobactam)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Zosyn (piperacillin and tazobactam), a commonly used antibiotic combination. Adherence to these procedural steps will minimize risk and ensure operational integrity.

This compound, a combination of piperacillin (a penicillin-class antibacterial) and tazobactam (a β-lactamase inhibitor), requires careful handling to avoid potential health hazards, including allergic reactions and skin irritation.[1][2][3] The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound in its powder form.

PPE CategoryItemSpecifications and Use Cases
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended.[1] Ensure gloves are compatible with the chemicals being used and inspect for any signs of degradation or punctures before use.
Eye Protection Safety glasses or gogglesChemical safety glasses or splash goggles should be worn to protect against dust particles and splashes.[1][3]
Body Protection Lab coat or protective suitA lab coat or a full protective suit should be worn to prevent skin contact.[1][3]
Respiratory Protection Dust mask or respiratorUnder normal use with adequate ventilation, a respirator is not typically required.[1] However, if dusts are generated, a disposable N95 dust mask or an approved/certified respirator should be used.[1] For large spills, a self-contained breathing apparatus may be necessary.[1]

Procedural Guidance for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.

Zosyn_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Work in a Ventilated Area A->B C Reconstitute this compound as per Protocol B->C D Avoid Inhalation of Dust/Aerosols C->D E Prevent Skin and Eye Contact D->E F Administer to Experimental System E->F G Decontaminate Work Surfaces F->G H Dispose of Waste in Accordance with Regulations G->H I Remove and Dispose of PPE Properly H->I J Wash Hands Thoroughly I->J

This compound Handling Workflow Diagram

General Handling Precautions:

  • Avoid inhalation, and contact with eyes, skin, and clothing.[1][3]

  • Minimize dust generation and accumulation.[2]

  • Wash hands and any exposed skin thoroughly after removing PPE.[2]

  • Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizers and bases.[1]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Small Spills: For minor spills, personnel should wear appropriate PPE, including gloves, safety glasses, and a dust mask.[1] The spilled material should be carefully collected to avoid generating dust.

  • Large Spills: For significant spills, the area should be evacuated.[3] Personnel involved in the cleanup should wear a full protective suit, chemical splash goggles, chemical-resistant gloves, boots, and a respirator or self-contained breathing apparatus.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Waste Disposal: All waste materials, including unused this compound, contaminated PPE, and cleaning materials, should be placed in a labeled, sealed container for disposal.[2]

  • Regulatory Compliance: Disposal should be carried out in accordance with local, state, and federal regulations. Drain disposal is not recommended.[1][3] Consult with your institution's environmental health and safety department for specific guidance.

By implementing these safety and logistical measures, research professionals can handle this compound responsibly, ensuring a safe working environment while advancing their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.